molecular formula C15H19NO4 B139140 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate CAS No. 138163-07-2

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Cat. No.: B139140
CAS No.: 138163-07-2
M. Wt: 277.31 g/mol
InChI Key: SLMXUTJFULFSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-benzyl 4-O-methyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMXUTJFULFSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363719
Record name 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138163-07-2
Record name 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl 4-Methyl Piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is limited in publicly available literature. The information presented in this guide is a consolidation of data from structurally related compounds and predicted properties to provide a comprehensive overview for research and development purposes.

Introduction

This compound is a disubstituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its conformational flexibility and ability to interact with various biological targets. The presence of both a benzyl group on the nitrogen atom and a methyl ester at the 4-position suggests its potential as an intermediate in organic synthesis and as a candidate for biological screening in drug discovery programs. Piperidine derivatives have shown a wide range of pharmacological activities, including but not limited to, antiviral, analgesic, and anti-cancer properties. This guide provides a detailed summary of the known and predicted chemical properties of this compound, along with relevant experimental protocols and logical frameworks for its potential applications.

Chemical and Physical Properties

PropertyThis compound (Predicted)1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate[1]
Molecular Formula C₁₅H₁₉NO₄C₁₆H₂₁NO₄
Molecular Weight 277.31 g/mol 291.34 g/mol
IUPAC Name This compound1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate
CAS Number Not available160809-38-1
Appearance Expected to be a colorless to pale yellow oil or solid-
Boiling Point Not availableNot available
Melting Point Not availableNot available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is predicted.Not available
Predicted LogP ~2.52.3

Spectral Data

No experimental spectra for this compound have been published. The following table outlines the expected spectral characteristics based on the analysis of structurally similar compounds.

TechniqueExpected Data
¹H NMR δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 5.1-5.3 (s, 2H, -CH₂-Ph), 3.6-3.8 (s, 3H, -OCH₃), 3.0-4.0 (m, 4H, piperidine H₂-2, H₂-6), 2.5-2.8 (m, 1H, piperidine H-4), 1.6-2.2 (m, 4H, piperidine H₂-3, H₂-5).
¹³C NMR δ (ppm): ~175 (C=O, ester), ~155 (C=O, carbamate), ~137 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~67 (-CH₂-Ph), ~52 (-OCH₃), ~45 (piperidine C-2, C-6), ~41 (piperidine C-4), ~28 (piperidine C-3, C-5).
IR (Infrared) ν (cm⁻¹): ~2950 (C-H, aliphatic), ~1735 (C=O, ester), ~1695 (C=O, carbamate), ~1600, 1495, 1450 (C=C, aromatic), ~1250 (C-O, ester).
Mass Spectrometry m/z: Expected molecular ion [M]⁺ at 277.1314. Fragmentation may show loss of the benzyl group (m/z 91) and the methoxycarbonyl group.

Experimental Protocols

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related N-substituted piperidine derivatives.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from commercially available methyl isonipecotate (methyl piperidine-4-carboxylate).

Step 1: N-Benzylation of Methyl Isonipecotate

  • Reaction: Methyl isonipecotate is reacted with benzyl bromide in the presence of a base to yield methyl 1-benzylpiperidine-4-carboxylate.

  • Reagents and Materials:

    • Methyl isonipecotate

    • Benzyl bromide

    • Potassium carbonate (or another suitable base like triethylamine)

    • Acetonitrile (or another suitable polar aprotic solvent)

    • Stir plate and magnetic stir bar

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • To a solution of methyl isonipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the solid base.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 1-benzylpiperidine-4-carboxylate.

Step 2: Carboxylation of the Piperidine Nitrogen

  • Reaction: The secondary amine of the product from Step 1 is reacted with methyl chloroformate to introduce the methyl carboxylate group at the 1-position.

  • Reagents and Materials:

    • Methyl 1-benzylpiperidine-4-carboxylate

    • Methyl chloroformate

    • A non-nucleophilic base (e.g., triethylamine or pyridine)

    • Anhydrous dichloromethane (DCM)

    • Ice bath

  • Procedure:

    • Dissolve methyl 1-benzylpiperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add methyl chloroformate (1.1 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain this compound.

Mandatory Visualizations

Logical Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Carboxylation reagent1 Methyl Isonipecotate intermediate Methyl 1-benzylpiperidine-4-carboxylate reagent1->intermediate K₂CO₃, Acetonitrile reagent2 Benzyl Bromide reagent2->intermediate K₂CO₃, Acetonitrile product 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate intermediate->product Et₃N, DCM reagent3 Methyl Chloroformate reagent3->product Et₃N, DCM

Caption: Proposed two-step synthesis of the target compound.

Potential Role in Drug Discovery

Drug_Discovery_Logic TargetCompound 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Scaffold Piperidine Core TargetCompound->Scaffold N_Substituent N-Benzyl Group TargetCompound->N_Substituent C4_Substituent 4-Methoxycarbonyl Group TargetCompound->C4_Substituent Activity Potential Biological Activity Scaffold->Activity N_Substituent->Activity C4_Substituent->Activity Analgesic Analgesic Activity->Analgesic Antiviral Antiviral Activity->Antiviral Anticancer Anticancer Activity->Anticancer Other Other CNS Targets Activity->Other

Caption: Logical framework for potential biological relevance.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available in the current literature. However, the structural motifs present in the molecule are known to be important for various pharmacological effects.

  • N-Benzylpiperidine Moiety: This structural unit is a recognized pharmacophore found in numerous centrally acting drugs. The benzyl group can engage in hydrophobic and π-π stacking interactions with biological targets.

  • Piperidine-4-carboxylate Esters: These are common intermediates in the synthesis of potent analgesics, such as pethidine and its analogs.

Given the prevalence of these fragments in neuroactive and other biologically active compounds, it is plausible that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological functions and potential involvement in cellular signaling pathways.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. While direct experimental data is scarce, this technical guide provides a robust starting point for researchers by summarizing predicted properties, outlining a viable synthetic protocol, and contextualizing its potential within the broader field of medicinal chemistry. The information compiled herein, derived from closely related and structurally analogous compounds, should facilitate further investigation into the synthesis, characterization, and biological evaluation of this promising molecule. Future studies are warranted to confirm the predicted properties and to explore the potential therapeutic applications of this and related piperidine derivatives.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, also systematically named Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate. This document details a probable synthetic pathway and outlines the expected analytical data for the complete elucidation of its chemical structure, tailored for professionals in chemical research and drug development.

Molecular Structure and Nomenclature

This compound is a disubstituted piperidine derivative. The core structure consists of a piperidine ring functionalized at two positions:

  • Position 1 (Nitrogen): A benzyloxycarbonyl group (Cbz or Z), which acts as a protecting group for the secondary amine.

  • Position 4 (Carbon): A methyl ester (methoxycarbonyl) group.

The systematic IUPAC name for this compound is Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate . Its chemical formula is C₁₅H₁₉NO₄, and it has a molecular weight of 277.32 g/mol .

structure Molecular Structure of this compound cluster_benzyl N1 N C1 C N1->C1 C6 C N1->C6 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C14 C C3->C14 C5 C C4->C5 C5->N1 O1 O C6->O1 = O2 O C6->O2 C7 CH₂ O2->C7 C8 C9 C8->C9 C10 C9->C10 C11 C10->C11 C12 C11->C12 C13 C12->C13 C13->C8 O3 O C14->O3 = O4 O C14->O4 C15 CH₃ O4->C15

Figure 1: Chemical Structure Diagram

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from piperidine-4-carboxylic acid. The logical workflow for this synthesis and subsequent characterization is outlined below.

workflow start Piperidine-4-carboxylic Acid (Starting Material) step1 Step 1: N-Protection (Benzyl Chloroformate, Base) start->step1 intermediate N-Cbz-piperidine-4-carboxylic acid step1->intermediate step2 Step 2: Esterification (Methanol, Acid Catalyst) intermediate->step2 product 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate step2->product purification Purification (Column Chromatography) product->purification elucidation Structure Elucidation purification->elucidation nmr NMR Spectroscopy (¹H, ¹³C) elucidation->nmr ms Mass Spectrometry elucidation->ms ir IR Spectroscopy elucidation->ir

Figure 2: Synthesis and Elucidation Workflow

Experimental Protocols

3.1. Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This procedure outlines the N-protection of the piperidine ring using benzyl chloroformate (Cbz-Cl).

  • Materials: Piperidine-4-carboxylic acid, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, benzyl chloroformate (Cbz-Cl), ethyl acetate, and hydrochloric acid (HCl).

  • Procedure:

    • Dissolve piperidine-4-carboxylic acid in a mixture of THF and water.

    • Add sodium bicarbonate to the solution to act as a base.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove impurities.

    • Acidify the aqueous layer with a dilute HCl solution to precipitate the product.

    • Extract the product into ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

3.2. Step 2: Synthesis of this compound

This step involves the esterification of the carboxylic acid to a methyl ester.

  • Materials: 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid, methanol (MeOH), and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Procedure:

    • Suspend 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid in methanol.

    • Cool the mixture to 0°C.

    • Carefully add the acid catalyst (e.g., thionyl chloride) dropwise.

    • Heat the mixture to reflux and maintain for a period of time, monitoring the reaction progress by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Data Presentation for Structure Elucidation

The following tables summarize the predicted quantitative data from standard spectroscopic techniques used to confirm the structure of the title compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35m5HAr-H (Phenyl protons of Cbz group)
~ 5.14s2H-O-CH₂ -Ph (Benzyl protons)
~ 4.15br d2HPiperidine H-2e, H-6e (axial protons)
~ 3.68s3H-CO₂CH₃ (Methyl ester protons)
~ 2.90br t2HPiperidine H-2a, H-6a (equatorial protons)
~ 2.50tt1HPiperidine H-4 (methine proton)
~ 1.95m2HPiperidine H-3e, H-5e (axial protons)
~ 1.65m2HPiperidine H-3a, H-5a (equatorial protons)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 175.0C =O (Methyl ester carbonyl)
~ 155.0C =O (Carbamate carbonyl)
~ 136.5Ar-C (Quaternary carbon of phenyl group)
~ 128.5Ar-C H (ortho- and meta-phenyl carbons)
~ 128.0Ar-C H (para-phenyl carbon)
~ 67.2-O-C H₂-Ph (Benzyl carbon)
~ 51.8-CO₂C H₃ (Methyl ester carbon)
~ 43.5Piperidine C -2, C -6
~ 40.8Piperidine C -4
~ 28.5Piperidine C -3, C -5

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment of Functional Group
~ 3030MediumC-H stretch (Aromatic)
~ 2950, 2850MediumC-H stretch (Aliphatic)
~ 1735StrongC=O stretch (Ester carbonyl)
~ 1695StrongC=O stretch (Carbamate carbonyl)
~ 1495, 1455MediumC=C stretch (Aromatic ring)
~ 1240StrongC-O stretch (Ester)
~ 1150StrongC-N stretch (Carbamate)
~ 740, 700StrongC-H bend (Monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (MS-ESI) Data

m/z ValueIon Formation
278.13[M+H]⁺ (Protonated molecular ion)
218.11[M - CO₂ + H]⁺ (Loss of carbon dioxide)
186.12[M - C₇H₇O₂ + H]⁺ (Loss of benzyloxy group)
91.05[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group)

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous structures and established principles of spectroscopy. Actual experimental values may vary. This document is intended for informational and research purposes only.

An In-depth Technical Guide to the Spectral Properties of 1-Benzyl 4-Methyl Piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published spectral data for the methyl ester, this document presents data for the closely related analogue, 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate, which is expected to exhibit nearly identical spectral features. The guide includes tabulated spectral data, detailed experimental methodologies for the synthesis of related precursors, and a visual representation of the general synthetic workflow.

Spectral Data Presentation

The spectral data presented below is for 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate, a close structural analogue of this compound. The substitution of a methyl group with an ethyl group at the C-4 carboxylate position is expected to have a minimal effect on the major spectral features, providing a reliable reference for researchers.

Table 1: ¹³C NMR Spectral Data of 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate

Chemical Shift (δ) ppmAssignment
174.5C=O (ester at C-4)
155.0C=O (carbamate at N-1)
137.0Quaternary Aromatic C (benzyl)
128.5Aromatic CH (benzyl)
127.9Aromatic CH (benzyl)
127.7Aromatic CH (benzyl)
67.2CH₂ (benzylic)
60.5O-CH₂ (ethyl ester)
43.5 (br)Piperidine CH₂ (C-2, C-6)
40.8Piperidine CH (C-4)
28.0Piperidine CH₂ (C-3, C-5)
14.2CH₃ (ethyl ester)

Note: Data is referenced from PubChem CID 15289672 for 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.

Table 2: Mass Spectrometry (GC-MS) Data of 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate

m/z FragmentProposed Identity
291[M]⁺ (Molecular Ion)
246[M - OEt]⁺
218[M - COOEt]⁺
174[M - BnOCO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: Data is referenced from PubChem CID 15289672 for 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.

Table 3: Infrared (IR) Spectroscopy Data of 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate (Vapor Phase)

Wavenumber (cm⁻¹)Functional Group Assignment
~2980C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1695C=O stretch (carbamate)
~1450, ~1495C=C stretch (aromatic)
~1240C-O stretch (ester)
~700, ~740C-H bend (aromatic, monosubstituted)

Note: Data is referenced from PubChem CID 15289672 for 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocols are based on established methods for the synthesis of the key precursor, N-benzyl-4-piperidinecarboxylic acid methyl ester.

Step 1: Esterification of 4-Piperidinecarboxylic Acid

  • Objective: To produce methyl 4-piperidinecarboxylate hydrochloride.

  • Procedure: A suspension of 4-piperidinecarboxylic acid in methanol is cooled in an ice bath. Thionyl chloride is added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude methyl 4-piperidinecarboxylate hydrochloride.

Step 2: N-Benzylation of Methyl 4-Piperidinecarboxylate Hydrochloride

  • Objective: To synthesize N-benzyl-4-piperidinecarboxylic acid methyl ester.

  • Procedure: To a solution of methyl 4-piperidinecarboxylate hydrochloride in a suitable solvent such as methanol, a base (e.g., triethylamine) is added. Benzyl bromide is then added, and the mixture is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude N-benzyl-4-piperidinecarboxylic acid methyl ester, which can be purified by column chromatography.

Step 3: Carboxylation at the Nitrogen (Hypothetical)

  • Objective: To introduce the benzyl carbamate at the nitrogen to form this compound.

  • Procedure: The N-benzyl-4-piperidinecarboxylic acid methyl ester would be reacted with a benzyl chloroformate in the presence of a suitable base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane. The reaction would proceed at room temperature. After the reaction is complete, the mixture would be washed with water and brine, dried, and the solvent evaporated to yield the final product, which could be purified by chromatography.

Spectral Analysis Methodology

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are generally obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

  • Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and samples can be analyzed as a thin film on a salt plate or in the vapor phase.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product A 4-Piperidinecarboxylic Acid I1 Methyl 4-Piperidinecarboxylate Hydrochloride A->I1 Esterification B Methanol B->I1 C Thionyl Chloride C->I1 D Benzyl Bromide I2 N-Benzyl-4-piperidinecarboxylic Acid Methyl Ester D->I2 E Triethylamine E->I2 P 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate E->P F Benzyl Chloroformate F->P I1->I2 N-Benzylation I2->P Carboxylation

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the core precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound and its precursors are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of analgesics, antipsychotics, and other central nervous system agents. The piperidine scaffold, functionalized with a benzyl group on the nitrogen and a methyl carboxylate at the 4-position, offers a versatile platform for further chemical modifications. This guide will explore the two predominant synthetic pathways to this important intermediate.

Synthetic Pathways

There are two primary and well-established routes for the synthesis of the 1-benzyl-4-methoxycarbonylpiperidine core structure.

Route 1: Dieckmann Condensation Approach

This classic approach builds the piperidine ring from acyclic precursors. The key steps involve a Michael addition followed by an intramolecular Dieckmann condensation.

  • Step 1: Michael Addition: Benzylamine is reacted with two equivalents of methyl acrylate in a Michael addition to form the diester, N,N-bis(β-propionate methyl ester) benzylamine.

  • Step 2: Dieckmann Condensation: The resulting diester undergoes an intramolecular Dieckmann condensation in the presence of a strong base, such as sodium methoxide, to form the cyclic β-keto ester, methyl 1-benzyl-4-oxo-piperidine-3-carboxylate.

  • Step 3: Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated to yield 1-benzyl-4-piperidone.

  • Step 4: Carboxylation at C4: The 1-benzyl-4-piperidone is then converted to the target compound through a series of steps that introduce the methoxycarbonyl group at the 4-position. A common method is the Strecker synthesis followed by hydrolysis and esterification.

Route 2: N-Alkylation of Piperidine-4-carboxylate

This more direct approach starts with a pre-formed piperidine ring and attaches the benzyl group to the nitrogen atom.

  • Step 1: N-Benzylation: Methyl piperidine-4-carboxylate (also known as methyl isonipecotate) is subjected to N-alkylation with benzyl bromide or benzyl chloride in the presence of a base to directly yield methyl 1-benzylpiperidine-4-carboxylate. This is often the more efficient and higher-yielding route.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of 1-benzyl-4-methoxycarbonylpiperidine and its pivotal precursor, 1-benzyl-4-piperidone.

Table 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
1. Michael AdditionBenzylamine, Methyl acrylateMethanolReflux5High[1]
2. Dieckmann CondensationN,N-bis(β-propionate methyl ester) benzylamineSodium, Toluene, MethanolReflux6-[2]
3. Hydrolysis & DecarboxylationMethyl 1-benzyl-4-oxo-piperidine-3-carboxylate25% Hydrochloric acidReflux578.4[2]

Table 2: Synthesis of 1-Benzyl-4-piperidone via N-Alkylation

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
N-Alkylation4-Piperidone hydrochlorideBenzyl bromide, Potassium carbonate, DMF651489.3[2]

Table 3: Synthesis of Methyl 1-benzylpiperidine-4-carboxylate via N-Alkylation

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
N-AlkylationMethyl 4-piperidinecarboxylate hydrochlorideBenzyl bromide, TriethylamineReflux4-12High[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation [2]

Step A: Synthesis of N,N-bis(β-propionate methyl ester) benzylamine

  • To a solution of benzylamine in methanol, slowly add two equivalents of methyl acrylate.

  • Reflux the mixture for 5 hours.

  • After cooling, remove the solvent under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.

Step B: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • To a dry 250 mL three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

  • Heat the mixture to reflux with stirring.

  • Add 1 mL of anhydrous methanol to initiate the reaction.

  • Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

  • Continue to reflux for 6 hours. During this time, the mixture may become viscous, requiring increased stirring and the addition of another 100 mL of anhydrous toluene in portions.

  • After cooling to room temperature, extract the mixture with 150 mL of 25% (mass fraction) hydrochloric acid solution.

  • Reflux the acidic aqueous layer in an oil bath for 5 hours. The reaction is complete when a sample tested with FeCl3 solution shows no color change.

  • Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% NaOH solution while stirring.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Recover the ethyl acetate by distillation, and distill the remaining residue under reduced pressure to obtain 1-benzyl-4-piperidone as a light yellow oily liquid. (Yield: 78.4%).

Protocol 2: Synthesis of Methyl 1-benzylpiperidine-4-carboxylate via N-Alkylation [3]

  • In a round-bottom flask, suspend methyl 4-piperidinecarboxylate hydrochloride in a suitable solvent such as acetonitrile or DMF.

  • Add 1.0-1.6 equivalents of benzyl bromide and 1.0-3.0 equivalents of a base such as triethylamine.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate (triethylamine hydrobromide) has formed, filter it off.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation to yield pure methyl 1-benzylpiperidine-4-carboxylate.

Visualizations

Synthesis_Route_1 cluster_start Starting Materials cluster_intermediate1 Intermediate cluster_intermediate2 Intermediate cluster_intermediate3 Key Intermediate cluster_final Target Precursor benzylamine Benzylamine diester N,N-bis(β-propionate methyl ester) benzylamine benzylamine->diester Michael Addition methyl_acrylate Methyl Acrylate methyl_acrylate->diester keto_ester Methyl 1-benzyl-4-oxo- piperidine-3-carboxylate diester->keto_ester Dieckmann Condensation piperidone 1-Benzyl-4-piperidone keto_ester->piperidone Hydrolysis & Decarboxylation final_product 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate piperidone->final_product Multi-step Conversion

Caption: Synthetic pathway via Dieckmann condensation.

Synthesis_Route_2 cluster_start Starting Materials cluster_final Target Product methyl_isonipecotate Methyl piperidine-4-carboxylate final_product Methyl 1-benzylpiperidine-4-carboxylate methyl_isonipecotate->final_product N-Alkylation benzyl_bromide Benzyl Bromide benzyl_bromide->final_product

Caption: Direct N-Alkylation synthetic route.

References

An In-Depth Technical Guide to 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 138163-07-2

This technical guide provides a comprehensive overview of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a key chemical intermediate in the synthesis of novel piperidine derivatives. This document details its physicochemical properties, a validated experimental protocol for its synthesis, and explores the potential therapeutic applications of structurally related compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a disubstituted piperidine derivative featuring a benzyl carbamate at the 1-position and a methyl ester at the 4-position. These functional groups provide versatile handles for further chemical modifications, making it a valuable building block in synthetic chemistry. A summary of its key quantitative data is presented below.

PropertyValueReference
CAS Number 138163-07-2[1][2]
Molecular Formula C₁₅H₁₉NO₄[1]
Molecular Weight 277.32 g/mol [2]
Physical Form Solid-Liquid Mixture[1]
Boiling Point 390.4 °C at 760 mmHg[1]
Density 1.187 ± 0.06 g/cm³[1]
Flash Point 189.9 ± 27.9 °C[1]
Purity ≥97%[1]

Experimental Protocols

The following section details a common and reliable method for the synthesis of this compound.

Synthesis of this compound

This protocol describes the synthesis of the title compound via the esterification of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

Materials:

  • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops using a Pasteur pipette).[3]

  • Heat the reaction mixture to reflux and maintain for approximately 5 hours.[3]

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the methanol.[3]

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound.[3]

Synthetic Pathway and Potential for Derivatization

The synthesis of this compound is a straightforward esterification. This compound serves as a versatile intermediate for creating a library of novel piperidine derivatives by modifying the functional groups at the 1 and 4 positions. The benzyloxycarbonyl (Cbz) protecting group can be removed under various conditions to allow for N-alkylation or N-acylation, while the methyl ester can be hydrolyzed or converted to other functional groups.

G cluster_start Starting Material cluster_synthesis Synthesis cluster_derivatization Potential Derivatization Pathways 1_Cbz_piperidine_4_carboxylic_acid 1-(Benzyloxycarbonyl)piperidine- 4-carboxylic acid esterification Esterification (MeOH, H₂SO₄) 1_Cbz_piperidine_4_carboxylic_acid->esterification Reactant product 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 138163-07-2) esterification->product Yields deprotection N-Deprotection (Cbz Removal) product->deprotection hydrolysis Ester Hydrolysis product->hydrolysis N_derivatives N-Substituted Piperidines deprotection->N_derivatives Leads to C4_derivatives 4-Carboxypiperidines hydrolysis->C4_derivatives Leads to

Caption: Synthetic pathway to this compound and its potential for further chemical modification.

Biological Context and Potential Applications in Drug Discovery

While there is limited publicly available information on the specific biological activity of this compound, the piperidine scaffold is a well-established and highly privileged structure in medicinal chemistry. Numerous piperidine derivatives have been developed as therapeutic agents for a wide range of diseases.

Structurally related 1,4-disubstituted piperidines have shown promise in several therapeutic areas:

  • Antifungal Agents: Certain 4-aminopiperidine derivatives have demonstrated significant antifungal activity, with proposed mechanisms involving the inhibition of ergosterol biosynthesis.[4]

  • Calpain Inhibitors: Piperidine carboxamides have been evaluated as inhibitors of calpain, a cysteine protease implicated in neurodegenerative diseases. Some of these compounds have shown anticonvulsive properties in animal models.[5]

  • T-type Calcium Channel Blockers: Derivatives of 4-piperidinecarboxylate have been investigated as potent and selective inhibitors of T-type calcium channels, which are potential targets for the treatment of neuropathic pain.[6]

The versatile chemical nature of this compound makes it an excellent starting point for the synthesis of novel libraries of piperidine-based compounds. These libraries can then be screened for a variety of biological activities, leveraging the established therapeutic potential of the piperidine core.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

G start 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate diversification Chemical Derivatization (e.g., N-alkylation, amide coupling) start->diversification library Library of Novel Piperidine Derivatives diversification->library screening High-Throughput Biological Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing this compound as a key intermediate.

References

An In-depth Technical Guide to 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a piperidine derivative of interest in medicinal chemistry. The guide details its physicochemical properties, provides a plausible synthetic route with detailed experimental protocols, and illustrates a relevant biological pathway where this class of compounds may exert its effects.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These values are calculated based on the compound's molecular formula.

PropertyValue
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.31 g/mol [1]
IUPAC Name 1-O-benzyl 4-O-methyl piperidine-1,4-dicarboxylate
CAS Number 203522-12-7[1]

Synthetic Experimental Protocols

Step 1: N-Benzyloxycarbonyl protection of Piperidine-4-carboxylic acid

This initial step protects the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. This procedure is adapted from the synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.[3]

  • Materials:

    • Piperidine-4-carboxylic acid

    • Sodium bicarbonate (NaHCO₃)

    • Sodium carbonate (Na₂CO₃)

    • Acetonitrile

    • Water

    • Benzyl chloroformate

    • 1N Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperidine-4-carboxylic acid (10 mmol) in a 2:3 mixture of acetonitrile and water, add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.).

    • Adjust the pH of the mixture to between 10 and 11.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (10 mmol) dropwise to the cooled mixture.

    • Allow the reaction to stir at room temperature for 2 hours.

    • Upon completion, acidify the mixture to a pH of 2-3 with the dropwise addition of 1N HCl.

    • Remove the acetonitrile via evaporation under reduced pressure.

    • Extract the remaining aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.[3]

Step 2: Methyl Esterification of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

The second step involves the esterification of the carboxylic acid at the 4-position to a methyl ester. This protocol is based on standard esterification procedures for similar substrates.[4]

  • Materials:

    • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (from Step 1)

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid in methanol at 0-10°C.

    • Carefully add thionyl chloride dropwise to the stirred mixture.

    • Allow the mixture to stir overnight at room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

    • Extract the mixture twice with ethyl acetate.

    • Combine the organic phases and concentrate to yield the final product, this compound.[5]

Visualized Experimental and Biological Pathways

3.1. Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

G start Piperidine-4-carboxylic Acid step1 Step 1: N-Cbz Protection Reagents: Benzyl chloroformate, NaHCO3, Na2CO3 start->step1 intermediate 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid step1->intermediate step2 Step 2: Methyl Esterification Reagents: Methanol, Thionyl Chloride intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

3.2. Biological Signaling Pathway: Cholinergic Neurotransmission and Acetylcholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been investigated for their neuropharmacological properties, including the inhibition of acetylcholinesterase (AChE).[6][7][8][9] AChE is a critical enzyme in cholinergic signaling, responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.[9][10]

The diagram below illustrates the cholinergic signaling pathway and the inhibitory action of a compound like a 1-benzylpiperidine derivative on AChE.[6]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis vesicle Synaptic Vesicle with ACh ACh_synthesis->vesicle Packaging ACh ACh vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis receptor Cholinergic Receptor ACh->receptor Binding signal Signal Transduction receptor->signal Activation inhibitor 1-Benzylpiperidine Derivative (Inhibitor) inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of a 1-benzylpiperidine derivative on AChE.[6]

References

Technical Guide: Synthesis and Properties of a Piperidine-1,4-dicarboxylate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: The compound specified, "1-Benzyl 4-methyl piperidine-1,4-dicarboxylate," is not readily found in chemical databases. However, a closely related structure, 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate , is well-documented. This guide will focus on this latter compound, assuming it to be the intended subject of inquiry, and will also discuss the synthesis of related piperidine intermediates.

IUPAC Name and Chemical Structure

The correct IUPAC name for the analogous ethyl ester compound is 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate .[1]

Structure:

Caption: Chemical structure of 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate.

Physicochemical and Spectroscopic Data

The following table summarizes key properties for 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate.

PropertyValueReference
Molecular FormulaC16H21NO4[1]
Molecular Weight291.34 g/mol [1]
IUPAC Name1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate[1]
CAS Number160809-38-1[1]

Spectroscopic Data Summary:

Spectroscopy TypeData Availability
13C NMRSpectra available from commercial databases.
Mass Spectrometry (GC-MS)Data available in the NIST Mass Spectrometry Data Center.
IR SpectraVapor phase IR spectra available from commercial databases.

Synthesis of Piperidine Derivatives: Experimental Protocols

Synthesis of 1-Benzyl-4-piperidone Intermediate

A common method for the synthesis of 1-benzyl-4-piperidone involves the reaction of benzylamine with methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.[2]

Materials:

  • Benzylamine

  • Methyl acrylate

  • Anhydrous toluene

  • Metallic sodium

  • Anhydrous methanol

  • 25% Hydrochloric acid solution

  • 35% Sodium hydroxide solution

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

  • The mixture is stirred and heated to reflux.

  • Add 1 mL of anhydrous methanol, followed by the slow, dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

  • After the addition is complete, continue to reflux for 6 hours. During this period, increase the stirring speed and add an additional 100 mL of anhydrous toluene in batches.

  • After 6 hours, stop the reflux and allow the reaction to cool to room temperature.

  • Extract the mixture with 150 mL of 25% hydrochloric acid solution.

  • Reflux the aqueous layer in an oil bath for 5 hours, or until a test with FeCl3 solution shows no color change, indicating the completion of the reaction.

  • Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding 35% NaOH solution while stirring.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Recover the ethyl acetate by distillation. The remaining material is then distilled under reduced pressure to yield 1-benzyl-4-piperidone as a light yellow oily liquid.

Conceptual Synthesis of 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate

A plausible, though not explicitly documented, synthetic pathway to the target molecule from 1-benzyl-4-piperidone is outlined below. This represents a logical progression based on standard organic chemistry transformations.

G Conceptual Synthesis Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Carboxylation and Esterification A 1-Benzyl-4-piperidone B 1-Benzyl-4-oxopiperidine-3-carboxylate Intermediate A->B Carboxylation at C3 C 1-Benzyl-4-hydroxypiperidine-4-carboxylate B->C Reduction of ketone D 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate C->D N-Benzoxycarbonylation & Esterification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl 4-methyl piperidine-1,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives continue to be a focal point of research for the development of novel therapeutic agents. This document details the synthetic strategies, physicochemical properties, and potential biological activities of this compound and related compounds, offering valuable insights for researchers in drug discovery and development.

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes, often involving the modification of a pre-formed piperidine ring. A common strategy involves the N-benzylation of a piperidine-4-carboxylate derivative.

Hypothetical Synthetic Pathway:

A plausible synthetic route to this compound is outlined below. This pathway commences with the commercially available 4-piperidinecarboxylic acid.

Synthetic_Pathway 4-Piperidinecarboxylic_Acid 4-Piperidinecarboxylic Acid Methyl_Piperidine-4-carboxylate Methyl Piperidine-4-carboxylate 4-Piperidinecarboxylic_Acid->Methyl_Piperidine-4-carboxylate Esterification (MeOH, H+) Target_Compound 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Methyl_Piperidine-4-carboxylate->Target_Compound N-Benzylation (Benzyl bromide, Base)

Caption: Hypothetical two-step synthesis of the target compound.

Detailed Experimental Protocols:

Protocol 1: Synthesis of Methyl Piperidine-4-carboxylate Hydrochloride [1]

This procedure describes the esterification of 4-piperidinecarboxylic acid.

  • Materials: 4-Piperidinecarboxylic acid, Methanol, Thionyl chloride.

  • Procedure:

    • Suspend 4-piperidinecarboxylic acid in methanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride to the stirred suspension.

    • After the addition is complete, reflux the reaction mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of methyl piperidine-4-carboxylate.

Protocol 2: N-Alkylation to form N-Benzyl-4-piperidinecarboxylic acid methyl ester [1]

This step involves the benzylation of the piperidine nitrogen.

  • Materials: Methyl piperidine-4-carboxylate hydrochloride, Benzyl bromide, Triethylamine, an appropriate solvent (e.g., DMF or Acetonitrile).

  • Procedure:

    • Dissolve methyl piperidine-4-carboxylate hydrochloride in the chosen solvent.

    • Add triethylamine to neutralize the hydrochloride and free the secondary amine.

    • Add benzyl bromide to the reaction mixture.

    • Heat the mixture and monitor the reaction by TLC.

    • After completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield N-benzyl-4-piperidinecarboxylic acid methyl ester, which is analogous to the target compound.

Physicochemical and Spectroscopic Data:

Although specific data for this compound is scarce, data for structurally similar compounds can provide an estimation of its properties.

Table 1: Physicochemical Properties of Related Piperidine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylateC20H24N2O2324.4261085-60-7
1-Benzyl-4-methylpiperidineC13H19N189.3014446-71-0
1-Benzyl-4-piperidoneC12H15NO189.253612-20-2

Spectroscopic Characterization:

The structure of the target compound and its intermediates would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group, a singlet for the benzyl CH₂ group, signals for the piperidine ring protons, and a singlet for the methyl ester protons.

  • ¹³C NMR: Aromatic carbons, the benzylic carbon, piperidine ring carbons, and the carbonyl and methyl carbons of the ester group would be observable.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its identity.

Biological Activities and Therapeutic Potential

Piperidine derivatives are known to exhibit a wide range of biological activities, acting on various molecular targets. The therapeutic potential of this compound can be inferred from the activities of its structural analogs.

Enzyme Inhibition:

Many piperidine-containing compounds are potent enzyme inhibitors.

Table 2: Enzyme Inhibitory Activities of Related Piperidine Derivatives

Compound ClassTarget EnzymeIC50/KiTherapeutic Area
Benzylpiperidine derivativesAcetylcholinesterase (AChE)Nanomolar rangeAlzheimer's Disease
Piperidine derivativesMenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase)Micromolar rangeTuberculosis
Piperidine carboxamide derivativesCalpainNanomolar rangeNeuroprotection
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Micromolar rangeCancer, Infectious Diseases

The N-benzyl group and the dicarboxylate functionality at the 1 and 4 positions of the piperidine ring in the target compound suggest that it could be investigated for a range of enzyme inhibitory activities.

Potential Signaling Pathway Involvement:

Given the prevalence of piperidine derivatives as neurological agents, a potential area of investigation is their effect on neurotransmitter pathways. For instance, as inhibitors of acetylcholinesterase, they can modulate cholinergic signaling.

Cholinergic_Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Piperidine_Derivative 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate (Hypothetical Inhibitor) Piperidine_Derivative->AChE Inhibits

Caption: Hypothetical inhibition of AChE by the target compound.

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

This colorimetric assay is commonly used to screen for AChE inhibitors.

  • Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding a solution of acetylcholinesterase.

    • Incubate for a short period.

    • Add the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antioxidant Activity:

Some 1,4-substituted piperidine derivatives have been reported to possess antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation[2]. The presence of the benzyl group in the target compound might contribute to such activities.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the activities of related compounds, future research could focus on:

  • Optimized Synthesis: Development of a high-yield, scalable synthetic route for the target compound and its analogs.

  • Biological Screening: A comprehensive biological evaluation against a panel of enzymes, particularly those involved in neurodegenerative diseases and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives to understand the key structural features required for potent and selective biological activity.

  • In vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational understanding of this compound and its potential in drug discovery. The versatility of the piperidine core, combined with the potential for diverse functionalization, makes this class of compounds a rich area for future investigation.

References

Biological activity of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives and structurally related piperidine compounds. It includes a detailed summary of their anticancer, anti-acetylcholinesterase, and monoamine oxidase inhibitory activities, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by modulating various critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various piperidine derivatives against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of their potency.

Compound IDDerivative ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP Dibenzo[b,f]thiepin-piperidineMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a Piperidine DerivativePC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16 Piperidine Derivative786-0Kidney0.4 (µg/mL)[1]
HT29Colon4.1 (µg/mL)[1]
NCI/ADR-RESOvarian (Resistant)17.5 (µg/mL)[1]
PC-3Prostate<25 (µg/mL)[1]
Piperidine Complex 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549Lung32.43[2]
Key Signaling Pathways in Anticancer Activity

Several crucial signaling pathways are modulated by piperidine derivatives, leading to the inhibition of cancer cell growth and induction of apoptosis.[3] These include the PI3K/Akt/mTOR, STAT3/NF-κB, and caspase activation pathways.[3][4][5]

anticancer_pathways cluster_0 Piperidine Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Effects Piperidine Piperidine PI3K PI3K/Akt/mTOR Piperidine->PI3K STAT3 STAT3/NF-κB Piperidine->STAT3 Caspase Caspase Cascade Piperidine->Caspase Proliferation Inhibition of Cell Proliferation PI3K->Proliferation STAT3->Proliferation Apoptosis Induction of Apoptosis Caspase->Apoptosis

Figure 1: Signaling pathways modulated by piperidine derivatives in cancer cells.
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[1]

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Certain piperidine derivatives have been identified as potent AChE inhibitors.

Quantitative Data for AChE Inhibition

The inhibitory potency of piperidine derivatives against AChE is quantified by their half-maximal inhibitory concentration (IC50).

Compound ClassIC50 (µM)Reference
Phthalimide-piperazine derivatives16.42 ± 1.07 to 63.03 ± 4.06[7]
Benzamide-piperidine derivativesPotent inhibition reported[8]
Piperidine-substituted triazinesLow nanomolar range[9]
Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used, simple, and rapid spectrophotometric method for the determination of acetylcholinesterase activity.[8][10]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]

    • Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[10]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Selective MAO inhibitors are valuable in the treatment of neurological disorders like Parkinson's disease.

Quantitative Data for MAO Inhibition

Several piperidine and piperine derivatives have shown selective inhibitory activity against MAO-B.

Compound ClassEnzymeIC50 (µM)Selectivity Index (SI) for MAO-BReference
Pyridazinobenzylpiperidine (Compound S5)MAO-B0.20319.04[11][12]
MAO-A3.857[11][12]
Pyridazinobenzylpiperidine (Compound S16)MAO-B0.979-[11][12]
PiperineMAO-B7.0-[13]
MAO-A20.9-[13]
Piperic acid n-propyl amide (Compound 3)MAO-B0.045High[14]
MAO-A3.66[14]
General Workflow for Synthesis and Biological Evaluation

The development of novel piperidine derivatives follows a structured workflow from synthesis to biological characterization.

experimental_workflow cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Chemical Synthesis of Piperidine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Biological Assays (e.g., MTT, Ellman's) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Compound Optimization SAR->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Figure 2: General experimental workflow for the development of piperidine-based therapeutic agents.

This guide provides a foundational understanding of the biological activities of this compound derivatives and related compounds. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

A Technical Guide to 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this paper extrapolates from established synthetic methodologies and biological evaluations of closely related analogs to present a putative synthesis, potential properties, and conceivable applications. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the piperidine scaffold.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to interact with a wide range of biological targets have made them a cornerstone in drug design. The compound this compound belongs to a class of N-substituted piperidine-4-carboxylates, which are key intermediates in the synthesis of various therapeutic agents. The presence of the N-benzyl group can influence the molecule's lipophilicity and potential for interactions with aromatic binding pockets in proteins, while the methyl ester at the C-4 position offers a site for further chemical modification.

Physicochemical Properties

Property1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate[1]Methyl 1-benzylpiperidine-4-carboxylate[2]1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate[3]
Molecular Formula C16H21NO4C14H19NO2C12H21NO4
Molecular Weight 291.34 g/mol 233.31 g/mol 243.30 g/mol
XLogP3-AA 2.32.1Not Available
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 434
Rotatable Bond Count 543
Exact Mass 291.14705815 Da233.141578849 DaNot Available
Topological Polar Surface Area 55.8 Ų29.5 ŲNot Available

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the N-benzylation of a piperidine-4-carboxylate precursor. Based on established procedures for similar transformations, a detailed putative experimental protocol is provided below.

Putative Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl piperidine-4-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of methyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF or MeCN, add a base such as potassium carbonate (1.5-2.0 eq) or triethylamine (1.5-2.0 eq).

  • Addition of Benzylating Agent: Stir the mixture at room temperature for 15-30 minutes. To this suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: This is a generalized, putative protocol. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary to achieve the desired yield and purity.

Synthesis Workflow Diagram

Synthesis_Workflow Putative Synthesis of this compound cluster_reactants Starting Materials cluster_reagents Reagents & Solvents Reactant1 Methyl piperidine-4-carboxylate Reaction N-Benzylation Reaction Reactant1->Reaction Reactant2 Benzyl bromide Reactant2->Reaction Reagent1 Base (K2CO3 or Et3N) Reagent1->Reaction Solvent Solvent (DMF or MeCN) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Quench 2. Extract Purification Column Chromatography Workup->Purification Crude Product Product 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Purification->Product Pure Product

Caption: Putative synthesis workflow for this compound.

Potential Biological Applications and Screening

While the biological activity of this compound has not been explicitly reported, the piperidine scaffold is a common feature in a multitude of biologically active molecules. Derivatives of N-substituted piperidines have shown a wide range of pharmacological activities, including but not limited to:

  • Antitumor Agents: Certain piperine derivatives have demonstrated potent antitumor activities.[4]

  • Calpain Inhibitors: Piperidine carboxamides have been evaluated as inhibitors of calpain, a cysteine protease implicated in various pathological conditions.[5]

  • Dopamine Reuptake Inhibitors: Some piperidine-4-carboxamide derivatives have shown potential as dopamine reuptake inhibitors, relevant for neurological and psychiatric disorders.

Given this context, this compound and its derivatives could be valuable candidates for screening in various biological assays. A generalized screening cascade is proposed below.

Biological Screening Cascade Diagram

Biological_Screening_Cascade Proposed Biological Screening Cascade cluster_synthesis Compound Synthesis cluster_screening Screening Funnel Compound 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate & Analogs PrimaryScreening Primary Screening (e.g., Target-based assays, Phenotypic screens) Compound->PrimaryScreening SecondaryScreening Secondary Screening (Dose-response, Selectivity) PrimaryScreening->SecondaryScreening Active Hits InVitroADME In Vitro ADME/Tox (Metabolic stability, Cytotoxicity) SecondaryScreening->InVitroADME Confirmed Hits InVivo In Vivo Efficacy & PK/PD (Animal Models) InVitroADME->InVivo Promising Leads LeadCandidate Lead Candidate InVivo->LeadCandidate Optimized Lead

Caption: A generalized workflow for the biological evaluation of novel piperidine derivatives.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific molecule is scarce, this technical guide has provided a comprehensive overview based on the rich chemistry and pharmacology of related piperidine derivatives. The putative synthesis and proposed screening cascade offer a solid starting point for researchers interested in exploring the therapeutic potential of this class of compounds. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to unlock their full potential in drug discovery.

References

The Genesis and Synthetic Evolution of Piperidine-1,4-dicarboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among the vast array of piperidine derivatives, piperidine-1,4-dicarboxylates have emerged as crucial building blocks and key intermediates in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies for this important class of compounds.

Historical Perspective and Discovery

The conceptual origins of piperidine-1,4-dicarboxylates can be traced back to the foundational work on piperidine and its derivatives in the late 19th and early 20th centuries. While a singular "discovery" of this specific diester class is not attributed to a single individual, its development is intrinsically linked to the broader history of piperidine chemistry and the advent of powerful synthetic reactions.

One of the earliest relevant synthetic methodologies is the Hantzsch dihydropyridine synthesis , first reported by Arthur Rudolf Hantzsch in 1881.[1] This multicomponent reaction, which condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, initially yields a dihydropyridine.[1][2] Subsequent reduction of the dihydropyridine ring provides a route to the saturated piperidine core, with ester functionalities at the 3 and 5 positions. While not a direct synthesis of 1,4-dicarboxylates, the Hantzsch synthesis laid the groundwork for constructing the piperidine ring with multiple carboxylate groups.

Another pivotal historical reaction is the Dieckmann condensation , first described by Walter Dieckmann in 1894.[3][4] This intramolecular cyclization of diesters in the presence of a base to form cyclic β-keto esters provided a powerful tool for constructing five- and six-membered rings.[5][6] The application of the Dieckmann condensation to appropriate acyclic precursors offered a viable pathway to piperidine rings with a ketone functionality that could be further manipulated to introduce a carboxylate group at the 4-position.

The direct lineage of piperidine-1,4-dicarboxylates is more closely tied to the chemistry of piperidine-4-carboxylic acid , also known as isonipecotic acid. The preparation of isonipecotic acid was documented as early as 1944. The subsequent esterification of both the nitrogen and the 4-position carboxylate would logically lead to the piperidine-1,4-dicarboxylate structure. The increasing importance of N-protected amino acids in peptide synthesis and medicinal chemistry from the mid-20th century onwards spurred the development of methods for the preparation of N-alkoxycarbonyl and other N-protected derivatives of piperidine-4-carboxylic acid esters, solidifying the role of piperidine-1,4-dicarboxylates as key synthetic intermediates.[7]

Key Synthetic Methodologies

The synthesis of piperidine-1,4-dicarboxylates can be broadly categorized into two main approaches: formation of the piperidine ring with the desired functionalities in place, or modification of a pre-existing piperidine or pyridine ring.

Ring Formation Strategies

1. Hantzsch Dihydropyridine Synthesis and Subsequent Reduction:

This classical method involves the one-pot condensation of an aldehyde, a β-ketoester (2 equivalents), and ammonia or an ammonia source. The resulting 1,4-dihydropyridine can then be reduced to the corresponding piperidine.

  • Workflow for Hantzsch Synthesis and Reduction:

    Hantzsch_Workflow Reactants Aldehyde + 2x β-Ketoester + Ammonia Source Hantzsch Hantzsch Reaction Reactants->Hantzsch DHP 1,4-Dihydropyridine-3,5-dicarboxylate Hantzsch->DHP Reduction Reduction (e.g., H2/Catalyst) DHP->Reduction Piperidine Piperidine-3,5-dicarboxylate Reduction->Piperidine

    Figure 1: Workflow for Piperidine Synthesis via Hantzsch Reaction.

2. Dieckmann Condensation:

This intramolecular cyclization of a diester is a powerful method for forming the piperidine ring. The starting material is typically a δ-amino-adipic acid derivative.

  • Logical Flow of Dieckmann Condensation:

    Dieckmann_Logic Start Acyclic N-protected Diester Precursor Base Base Treatment (e.g., NaOEt) Start->Base Enolate Enolate Formation Base->Enolate Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization BetaKetoEster Cyclic β-Keto Ester Cyclization->BetaKetoEster Hydrolysis Hydrolysis & Decarboxylation BetaKetoEster->Hydrolysis Piperidinone N-protected-4-piperidinone Hydrolysis->Piperidinone

    Figure 2: Logical Progression of the Dieckmann Condensation.

Modification of Pre-existing Rings

1. Catalytic Hydrogenation of Pyridine Dicarboxylates:

A common and efficient method involves the reduction of commercially available pyridine-3,5-dicarboxylic acid esters or other appropriately substituted pyridines.

2. N-Acylation and C-Esterification of Piperidine-4-carboxylic Acid (Isonipecotic Acid):

This is arguably the most direct and widely used approach, especially for accessing derivatives with different ester groups at the 1 and 4 positions. The synthesis typically involves two key steps:

  • N-protection/acylation: The secondary amine of the piperidine ring is protected, often with an alkoxycarbonyl group (e.g., Boc, Cbz) or acylated with a chloroformate.

  • Esterification: The carboxylic acid at the 4-position is converted to an ester.

Experimental Protocols

Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

This procedure details the esterification of N-Boc-piperidine-4-carboxylic acid.

Method 1: Using Trimethylsilyldiazomethane [8]

  • Reaction:

    • Suspend 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (12.14 g, 52.95 mmol) in acetonitrile (100 mL) and methanol (10 mL) at 0 °C.

    • Add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (52.9 mL, 106 mmol) dropwise.

    • Allow the mixture to stand for 30 minutes at 0 °C, then stir at room temperature for 3 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (n-hexane/EtOAc, 4.5:1 v/v) to yield the product as an oil.

  • Quantitative Data:

    • Yield: 11.5 g (90%)[8]

Method 2: Using Iodomethane and Potassium Carbonate [9]

  • Reaction:

    • Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL).

    • Add potassium carbonate (1.2 g, 8.7 mmol) and iodomethane (0.65 mL, 10 mmol).

    • Stir the reaction mixture for three hours at room temperature.

    • Pour the reaction mixture into 10% aqueous potassium carbonate (100 mL).

    • Extract the aqueous solution with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purify the crude product via column chromatography.

  • Spectroscopic Data (for Method 2 product):

    • ¹H NMR (600 MHz, CDCl₃): δ 3.99 (s, 2H), 3.67 (s, 3H), 2.82 (t, J = 12.4 Hz, 2H), 2.43 (tt, J = 11.0, 3.9 Hz, 1H), 1.88-1.81 (m, 1H), 1.70-1.55 (m, 2H), 1.44 (s, 9H).[9]

    • ¹³C NMR (151 MHz, CDCl₃): δ 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9.[9]

Synthesis of Diethyl 1,4-piperidinedicarboxylate

This procedure involves the N-acylation of ethyl isonipecotate.

  • Reaction:

    • Dissolve ethyl piperidine-4-carboxylate in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a base, such as triethylamine or pyridine, to scavenge the HCl produced.

    • Cool the mixture in an ice bath.

    • Add ethyl chloroformate dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup to remove the base hydrochloride and excess reagents.

    • Dry the organic layer, concentrate, and purify the product, typically by vacuum distillation or column chromatography.

Biological Activity and Applications in Drug Discovery

While simple piperidine-1,4-dicarboxylates are not typically themselves biologically active in a therapeutic sense, they are invaluable as intermediates in the synthesis of a vast range of pharmacologically active compounds. Their utility stems from the ability to selectively modify the N1 and C4 positions to introduce pharmacophores and modulate physicochemical properties.

Derivatives of piperidine-1,4-dicarboxylates have been investigated for a wide array of biological targets, including:

  • Anticancer Agents: The piperidine scaffold is present in numerous anticancer drugs, and piperidine-1,4-dicarboxylates serve as starting materials for their synthesis. These compounds can influence signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.[10]

  • T-type Calcium Channel Blockers: Certain 4-piperidinecarboxylate derivatives have shown inhibitory activity against T-type calcium channels, which are implicated in neuropathic pain.[11]

  • Antifungal Agents: Inspired by morpholine-containing antifungals, 4-aminopiperidines derived from N-substituted 4-piperidones exhibit antifungal activity by targeting ergosterol biosynthesis.

  • Calpain Inhibitors: Piperidine carboxamide derivatives have been evaluated as inhibitors of µ-calpain, with some showing anticonvulsive properties.[12]

  • Farnesyltransferase Inhibitors: A novel series of piperidine inhibitors of farnesyltransferase, an important target in cancer therapy, was developed from a combinatorial library based on a piperidinone core.[13]

The structure-activity relationship (SAR) studies of more complex molecules containing the piperidine-1,4-dicarboxylate moiety often reveal the importance of the substituents at both the 1- and 4-positions for potency and selectivity.[14][15][16]

Illustrative Signaling Pathway Involvement of Piperidine Derivatives

While specific signaling pathway diagrams for the simple piperidine-1,4-dicarboxylate core are not available, the following diagram illustrates a generalized view of how piperidine-containing compounds can modulate cancer-related signaling pathways, based on the known activities of more complex derivatives.

  • Generalized Signaling Pathway Modulation by Piperidine Derivatives:

    Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression STAT3->Gene_Expression Piperidine Piperidine Derivative Piperidine->PI3K Inhibition Piperidine->NFkB Inhibition Piperidine->STAT3 Inhibition

    Figure 3: Generalized Modulation of Cancer Pathways by Piperidine Derivatives.

Data Summary

CompoundSynthetic MethodKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylateEsterificationN-Boc-piperidine-4-carboxylic acid, (TMS)CHN₂MeCN/MeOH0 to RT3.590[8]
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylateEsterificationN-Boc-piperidine-4-carboxylic acid, MeI, K₂CO₃DMFRT3-[9]
Diethyl 1,4-piperidinedicarboxylateN-AcylationEthyl piperidine-4-carboxylate, Ethyl chloroformateDCM0 to RT--General Method

Conclusion

Piperidine-1,4-dicarboxylates represent a cornerstone of modern medicinal chemistry and organic synthesis. From their historical roots in the foundational reactions of organic chemistry to their current status as indispensable building blocks, their journey highlights the evolution of synthetic strategy. The methodologies for their preparation are robust and versatile, allowing for the creation of a vast chemical space of derivatives with diverse pharmacological activities. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of piperidine-1,4-dicarboxylates is essential for the design and construction of the next generation of therapeutic agents.

References

Theoretical Analysis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate: A Proposed Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is a molecule of interest within medicinal chemistry due to its substituted piperidine scaffold, a common motif in pharmacologically active compounds. While specific theoretical and computational studies on this exact diester are not extensively available in public literature, this guide outlines a comprehensive framework for its theoretical investigation. By leveraging established computational chemistry techniques and drawing parallels from studies on analogous piperidine derivatives, we present a detailed protocol for characterizing its structural, electronic, and potential biomolecular interaction properties. This document serves as a methodological whitepaper for researchers aiming to conduct in-silico analysis of this and related compounds.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The functionalization at the 1 and 4 positions, as seen in this compound, allows for fine-tuning of its physicochemical and pharmacokinetic properties. Theoretical studies, including quantum chemical calculations and molecular modeling, are indispensable tools for understanding the molecule's intrinsic properties and predicting its behavior in a biological environment. This guide details a proposed workflow for such an investigation.

Proposed Methodologies for Theoretical Analysis

A thorough theoretical study of this compound would involve a multi-faceted approach, starting from its fundamental electronic structure to its interaction with potential biological targets.

Synthesis and Spectroscopic Characterization

While theoretical in focus, any computational study is best validated by empirical data. The synthesis of related piperidine derivatives often involves the reaction of a piperidine core with appropriate electrophiles. For instance, the synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine was achieved by reacting 2-bromomethylmesitylene with 4-benzyl piperidine in methanol at 80°C.[1] Another example is the synthesis of 1-benzyl-4-piperidone from benzylamine and methyl acrylate via a Dieckmann condensation.[2]

Proposed Experimental Protocol: Synthesis

A plausible synthesis for this compound would involve the N-benzylation of methyl 4-piperidinecarboxylate, followed by esterification at the 1-position carboxylate group.

  • Step 1: N-Benzylation of Methyl 4-Piperidinecarboxylate: Methyl 4-piperidinecarboxylate would be reacted with benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction would likely be heated to ensure completion.

  • Step 2: Carboxylation and Esterification: This step is more complex as it involves the formation of the dicarboxylate. A potential route could involve the reaction of the N-benzylated intermediate with a chloroformate derivative.

Following synthesis, experimental characterization using techniques like ¹H NMR, ¹³C NMR, and FTIR spectroscopy would be crucial to confirm the structure.[1] This experimental data provides a benchmark for the computationally predicted spectroscopic data.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the geometry, electronic structure, and spectroscopic properties of molecules.

Proposed Experimental Protocol: DFT Calculations

  • Geometry Optimization: The 3D structure of this compound would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This provides the lowest energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation on the optimized geometry is performed to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • Electronic Properties: From the optimized structure, key electronic properties can be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.[1] The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[1]

  • NMR Spectroscopy Prediction: The NMR chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method and compared with experimental data for validation of the computed structure.

Table 1: Proposed Quantitative Data from DFT Calculations

ParameterDescriptionPredicted Value (Example)
Total Energy The total electronic energy of the optimized structure.(Value in Hartrees)
HOMO Energy Energy of the Highest Occupied Molecular Orbital.(Value in eV)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.(Value in eV)
HOMO-LUMO Gap The energy difference between HOMO and LUMO.(Value in eV)
Dipole Moment A measure of the molecule's overall polarity.(Value in Debye)
Key Bond Lengths e.g., C-N, C=O bonds in the piperidine ring and ester groups.(Values in Å)
Key Bond Angles e.g., angles around the piperidine nitrogen and quaternary carbon.(Values in degrees)
Key Dihedral Angles e.g., defining the conformation of the benzyl and methyl ester groups.(Values in degrees)
Molecular Docking Studies

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with a biological target. The choice of target would depend on the therapeutic area of interest. For instance, piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease.[3][4]

Proposed Experimental Protocol: Molecular Docking

  • Target Selection and Preparation: A relevant protein target would be selected, and its 3D structure obtained from the Protein Data Bank (PDB). The protein would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of this compound, optimized from DFT calculations, would be prepared for docking by assigning appropriate atom types and charges.

  • Docking Simulation: A docking program like AutoDock Vina would be used to predict the binding poses of the ligand within the active site of the protein. The simulation would generate a series of possible binding modes ranked by their predicted binding affinity (docking score).

  • Analysis of Interactions: The best-ranked binding pose would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.[1]

Table 2: Proposed Quantitative Data from Molecular Docking

ParameterDescriptionPredicted Value (Example)
Binding Affinity The predicted free energy of binding.(Value in kcal/mol)
Inhibitory Constant (Ki) Predicted from the binding affinity.(Value in nM or µM)
Interacting Residues Amino acids in the active site involved in binding.(List of residues)
Types of Interactions Hydrogen bonds, hydrophobic, electrostatic, etc.(List of interactions)
RMSD Root-mean-square deviation of the docked pose from a reference.(Value in Å)

Visualizations

Molecular Structure and Workflow Diagrams

Visual representations are essential for understanding the relationships between different stages of a theoretical study and for illustrating the molecular structure itself.

Molecular_Structure cluster_piperidine Piperidine Core cluster_substituents Substituents N1 N C2 C N1->C2 Benzyl Benzyl Group N1->Benzyl at pos 1 Carboxylate1 Carboxylate (Ester) N1->Carboxylate1 at pos 1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Methyl Methyl Group C4->Methyl at pos 4 Carboxylate4 Carboxylate (Ester) C4->Carboxylate4 at pos 4 C6 C C5->C6 C6->N1 Theoretical_Workflow Synthesis Synthesis & Spectroscopic Characterization (NMR, IR) DFT DFT Calculations (B3LYP/6-311++G(d,p)) Synthesis->DFT Provides initial structure GeomOpt Geometry Optimization & Frequency Analysis DFT->GeomOpt Electronic Electronic Properties (HOMO, LUMO, MEP) GeomOpt->Electronic Spectra Spectra Prediction (NMR, IR) GeomOpt->Spectra LigandPrep Ligand Preparation GeomOpt->LigandPrep Provides optimized 3D structure Spectra->Synthesis Validation Docking Molecular Docking (e.g., AutoDock Vina) TargetPrep Target Protein Preparation Docking->TargetPrep Docking->LigandPrep Simulation Docking Simulation & Scoring TargetPrep->Simulation LigandPrep->Simulation Analysis Interaction Analysis Simulation->Analysis

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a valuable building block in the development of novel therapeutics. The synthesis involves the N-benzylation of methyl piperidine-4-carboxylate (methyl isonipecotate). This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

Piperidine derivatives are a prominent structural motif in a vast array of pharmaceuticals and bioactive molecules. The functionalization of the piperidine ring, particularly at the 1 and 4 positions, allows for the exploration of diverse chemical space in drug discovery. This compound serves as a key intermediate, featuring a benzyl protecting group on the nitrogen and a methyl ester at the 4-position. This arrangement facilitates further chemical modifications, making it a versatile scaffold for the synthesis of complex molecular architectures.

Chemical Reaction

The synthesis proceeds via a nucleophilic substitution reaction, where the secondary amine of methyl piperidine-4-carboxylate attacks the benzylic carbon of benzyl bromide or benzyl chloride, leading to the formation of the N-benzylated product. A base is utilized to neutralize the hydrohalic acid byproduct generated during the reaction.

Synthesis_of_1-Benzyl_4-methyl_piperidine-1,4-dicarboxylate cluster_products Products methyl_isonipecotate Methyl piperidine-4-carboxylate benzyl_halide Benzyl Bromide / Chloride base Base (e.g., K₂CO₃, Et₃N) target_compound 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate byproduct_arrow + byproduct HBr / HCl Salt of Base reaction_arrow + reagents->reaction_arrow Solvent (e.g., Toluene, DMF) Heat reaction_arrow->target_compound

Figure 1: General reaction scheme for the N-benzylation of methyl piperidine-4-carboxylate.

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of piperidine derivatives.

Materials:

  • Methyl piperidine-4-carboxylate (hydrochloride or free base)

  • Benzyl bromide or Benzyl chloride

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Toluene or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl piperidine-4-carboxylate (1.0 eq) in toluene or DMF.

  • Addition of Base: Add potassium carbonate (2.0-3.0 eq) or triethylamine (1.5-2.5 eq) to the solution. If using the hydrochloride salt of the starting material, a correspondingly larger amount of base will be required.

  • Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.0-1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (for toluene, approx. 110 °C) or at a suitable temperature for DMF (e.g., 65 °C) and maintain for 4-14 hours.[1] Monitor the reaction progress by TLC (e.g., using a 2:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using potassium carbonate, filter the solid byproducts. If using triethylamine, the salt may be removed by washing with water.

    • Quench the reaction mixture with water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue
Starting Material Methyl piperidine-4-carboxylate
Reagent Benzyl bromide or Benzyl chloride
Base Potassium carbonate or Triethylamine
Solvent Toluene or DMF
Reaction Temperature 65-110 °C
Reaction Time 4-14 hours
Expected Yield 70-95% (based on similar reactions)
Product Appearance Colorless to pale yellow oil

Table 2: Characterization Data (Predicted)

AnalysisExpected Result
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.5 (s, 2H, N-CH₂-Ph), ~2.9 (m, 2H), ~2.1 (m, 2H), ~1.9 (m, 2H), ~1.7 (m, 2H)
¹³C NMR (CDCl₃) δ ~175 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~63 (N-CH₂-Ph), ~53 (piperidine CH₂), ~51 (OCH₃), ~41 (piperidine CH), ~28 (piperidine CH₂)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₄H₁₉NO₂: 234.1494, found: ~234.1

Note: The exact chemical shifts and coupling constants may vary.

Workflow Diagram

Synthesis_Workflow start Start reaction_setup 1. Reaction Setup: - Dissolve methyl piperidine-4-carboxylate in solvent - Add base start->reaction_setup add_benzyl 2. Add Benzyl Halide reaction_setup->add_benzyl reflux 3. Heat to Reflux (Monitor by TLC) add_benzyl->reflux workup 4. Work-up: - Cool and filter/wash - Aqueous quench - Extraction with Ethyl Acetate reflux->workup purification 5. Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography (optional) workup->purification end End Product: This compound purification->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl bromide and benzyl chloride are lachrymators and should be handled with care.

  • Toluene and DMF are flammable and have associated health risks; handle them appropriately.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of this compound. The procedure is scalable and utilizes readily available starting materials and reagents, making it suitable for both academic and industrial research settings. The resulting product is a versatile intermediate for the synthesis of a wide range of biologically active compounds.

References

Application Notes & Protocols: Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a crucial pharmacophore found in a vast array of pharmaceuticals and natural products.[1] Functionalized piperidines, such as 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, are valuable intermediates in the synthesis of more complex molecules, including potent analgesics and acetylcholinesterase inhibitors.[2][3] The synthesis of this target molecule is efficiently achieved through an intramolecular Claisen condensation known as the Dieckmann condensation.[4][5][6] This reaction facilitates the formation of cyclic β-keto esters, which are versatile precursors for further chemical modifications.[1][7]

This document provides a detailed overview of the reaction mechanism, experimental protocols, and expected data for the synthesis of this compound.

Reaction Mechanism: Dieckmann Condensation

The formation of the piperidine ring in this synthesis is achieved via a Dieckmann condensation, which is an intramolecular reaction of a diester in the presence of a strong base to form a β-keto ester.[4][5][6] The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of one of the ester groups of the acyclic diester precursor, N-benzyl-N-(2-(methoxycarbonyl)ethyl)-3-methoxycarbonylpropanamide, to form a nucleophilic enolate.[5][7]

  • Intramolecular Cyclization: The newly formed enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. This step results in the formation of a cyclic tetrahedral intermediate.[4]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating the methoxide leaving group and forming the cyclic β-keto ester.

  • Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the methoxide base in an irreversible acid-base reaction, which drives the equilibrium towards the product.[7]

  • Protonation: A final workup with a mild acid protonates the enolate to yield the neutral β-keto ester product, 1-benzyl-3-methoxycarbonyl-4-oxopiperidine. Subsequent selective methylation at the 4-position would be required to achieve the target molecule, though the primary cyclization is the key step detailed here. A more direct route involves the cyclization of a pre-methylated acyclic precursor.

For the direct synthesis of this compound, the likely precursor would be a diester such as methyl 2-(benzyl(2-(methoxycarbonyl)ethyl)amino)propanoate. The reaction mechanism is illustrated below.

Reaction_Mechanism Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_end Step 4 & 5: Final Product Formation A Acyclic Diester Precursor B Enolate Intermediate A->B + NaOMe - MeOH C Cyclic Intermediate B->C Intramolecular Attack D β-Keto Ester Enolate C->D - MeO⁻ E 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate D->E + H₃O⁺ (Workup)

Caption: A simplified workflow of the Dieckmann condensation for piperidine synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Acyclic Diester Precursor

This protocol outlines the synthesis of the starting diester via a double Michael addition.

Materials:

  • Benzylamine

  • Methyl acrylate

  • Methanol (anhydrous)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1 equivalent) in anhydrous methanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add methyl acrylate (2.2 equivalents) to the solution at room temperature.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude oil (N,N-bis(β-propionate methyl ester) benzylamine) by vacuum distillation or column chromatography.[8]

Protocol 2: Dieckmann Condensation for Piperidine Ring Formation

This protocol describes the cyclization of the diester to form the piperidine ring.

Materials:

  • N,N-bis(β-propionate methyl ester) benzylamine

  • Sodium metal or Sodium methoxide

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Hydrochloric acid (20%)

  • Sodium hydroxide solution (35%)

  • Ethyl acetate

Procedure:

  • To a dry three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add anhydrous toluene and sodium metal (1.2 equivalents).[8]

  • Heat the mixture to reflux with vigorous stirring. Add a small amount of anhydrous methanol to initiate the reaction.

  • Slowly add a solution of N,N-bis(β-propionate methyl ester) benzylamine (1 equivalent) in anhydrous toluene via the dropping funnel.[8]

  • Continue refluxing for 4-6 hours. The formation of a solid precipitate should be observed.[8]

  • Cool the reaction mixture to room temperature and quench by the slow addition of 20% hydrochloric acid.

  • Heat the biphasic mixture to reflux for 3-5 hours to effect hydrolysis and decarboxylation.[9]

  • Cool the mixture and neutralize to a pH of approximately 8.5 with a 35% sodium hydroxide solution.[8][9]

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Experimental_Workflow Experimental Synthesis Workflow start Start Materials: Benzylamine & Methyl Acrylate step1 Protocol 1: Michael Addition (Acyclic Diester Synthesis) start->step1 step2 Protocol 2: Dieckmann Condensation (Cyclization) step1->step2 step3 Hydrolysis & Decarboxylation step2->step3 step4 Workup & Purification step3->step4 end Final Product: 1-Benzyl-4-piperidone (Intermediate for further synthesis) step4->end

Caption: General experimental workflow for the synthesis of the piperidine core structure.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis.

Table 1: Reaction Conditions and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Acyclic Diester Synthesis Benzylamine, Methyl AcrylateMethanolReflux12-2485-95
Dieckmann Condensation Diester, SodiumTolueneReflux4-670-80[8]
Hydrolysis/Decarboxylation β-Keto Ester, HClWater/TolueneReflux3-5>90

Table 2: Spectroscopic Data for a Representative Intermediate (1-Benzyl-4-piperidone)

TechniqueData
¹H NMR (CDCl₃, 300MHz) δ 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H)[8]
Molecular Formula C₁₂H₁₅NO[8]
Molecular Weight 189.25 g/mol [8]

Note: The data presented for 1-Benzyl-4-piperidone is a common intermediate in the synthesis of 4-substituted piperidines. Further steps would be required to obtain the final target molecule, this compound, and the spectroscopic data would change accordingly.

Conclusion

The Dieckmann condensation provides a robust and efficient method for the synthesis of the core piperidine structure required for this compound. The reaction is high-yielding and utilizes readily available starting materials. The resulting cyclic β-keto ester is a versatile intermediate that can be further modified to produce a wide range of biologically active molecules. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Purification of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, and provide illustrative data for process evaluation.

Introduction

This compound is a disubstituted piperidine derivative. Its purification is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities, which is essential for the subsequent steps in a synthetic route and for the final purity of an active pharmaceutical ingredient (API). The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Potential Impurities

During the synthesis of this compound, several impurities may arise. These can include:

  • Starting Materials: Unreacted methyl isonipecotate (methyl piperidine-4-carboxylate) and benzyl chloroformate or benzyl bromide.

  • By-products of N-benzylation: Dibenzyl ether (from benzyl bromide), or benzyl alcohol (from benzyl chloroformate).

  • By-products of the esterification: Incomplete esterification or hydrolysis of the methyl ester.

  • Solvent Residues: Residual solvents from the reaction and work-up steps.

Understanding the potential impurity profile is crucial for selecting the appropriate purification strategy.

Purification Techniques

The most common and effective methods for purifying this compound are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective technique for separating the target compound from impurities with different polarities.

Protocol for Flash Column Chromatography:

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel (SiO2). To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent system. A common eluent system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Loading: Carefully load the prepared dry slurry onto the top of the packed column.

  • Elution: Begin elution with the solvent system. A gradient elution, starting with a lower polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 or 70:30 Hexanes:Ethyl Acetate), is often effective.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is an effective method for purifying solid compounds on a larger scale, provided a suitable solvent system can be found.

Protocol for Recrystallization:

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for piperidine derivatives include ethanol, methanol, isopropanol, or mixtures with water or non-polar solvents like hexanes.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Illustrative Data Presentation

The following table provides an example of how to present quantitative data from purification experiments. The values are for illustrative purposes only.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Solvent System/Conditions
Column Chromatography85%>99%75%Silica Gel, Gradient Elution (10% to 30% Ethyl Acetate in Hexanes)
Recrystallization85%98.5%85%Ethanol/Water (9:1)

Experimental Workflow and Diagrams

A typical workflow for the purification of this compound is outlined below.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product (Post-reaction mixture) Workup Aqueous Work-up (e.g., Extraction, Washing) Crude_Product->Workup Purification_Choice Choice of Purification Workup->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography High Purity Needed Recrystallization Recrystallization Purification_Choice->Recrystallization Large Scale Pure_Product Purified Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (HPLC, NMR, MS) Pure_Product->Analysis Final_Product Final Pure Product (>98% Purity) Analysis->Final_Product

Caption: General purification workflow for this compound.

The following diagram illustrates the logical relationship in selecting a purification method.

Purification_Decision Start Crude Product Analysis Impurity_Profile Identify Impurity Profile (TLC, LC-MS) Start->Impurity_Profile Scale Determine Scale of Synthesis Start->Scale Decision Select Purification Method Impurity_Profile->Decision Scale->Decision Column_Chromo Column Chromatography Decision->Column_Chromo  Complex mixture,  high purity required Recrystallization Recrystallization Decision->Recrystallization  Solid product,  large scale Distillation Distillation (If applicable for liquid) Decision->Distillation  Liquid product,  thermally stable Final_Product Pure Product Column_Chromo->Final_Product Recrystallization->Final_Product Distillation->Final_Product

Caption: Decision-making process for selecting a purification technique.

Conclusion

The purification of this compound is a critical step that significantly impacts the quality of downstream products. Both column chromatography and recrystallization are viable methods. The choice between them should be based on the specific requirements of the synthesis, including the impurity profile, the scale of the reaction, and the desired final purity. Careful execution of these protocols will lead to a high-purity product suitable for further research and development.

References

Application Notes and Protocols for the Analytical Characterization of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established analytical methodologies for the characterization of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate. Due to the limited availability of specific analytical data for this exact molecule, the following protocols are based on established methods for structurally similar piperidine derivatives and are intended to serve as a comprehensive guide for purity determination, identification, and quantification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be effectively employed for the analysis of piperidine-based compounds. The following protocol is a general guideline and may require optimization for specific sample matrices.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., Gemini C18, 5 µm, 250 x 4.6 mm)[1]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile[1]
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold at 95% B for 4 minutes.[1]
Flow Rate 1.0 mL/min[1]
Column Temp. 40°C
Detection UV-VIS at 210, 254, and 280 nm[1]
Injection Vol. 10 µL
  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of the mobile phase (a 50:50 mixture of A and B is a good starting point).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire data for the duration of the chromatographic run.

  • Data Analysis: Integrate the peaks to determine the purity of the sample. The retention time can be used for identification purposes when compared to a reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject run Chromatographic Run inject->run detect UV Detection run->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate report Generate Report integrate->report end End report->end

Caption: HPLC analysis workflow from sample preparation to reporting.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification of volatile compounds and impurities. Given that 1-Benzyl-4-piperidone, a potential precursor, is amenable to GC-MS analysis, it is a suitable method for the title compound as well.[2]

Table 2: GC-MS Method Parameters

ParameterRecommended Conditions
GC Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temp. 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent like methanol or dichloromethane.[2]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a spectral library (e.g., NIST, Wiley).

GCMS_Workflow start Sample Solution (in Methanol) filter Syringe Filtration (0.45 µm) start->filter injection GC Injection filter->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection analysis Data Analysis (Library Search) detection->analysis end Identification analysis->end

Caption: Workflow for GC-MS sample preparation and analysis.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The expected chemical shifts are based on analogous compounds.

Table 3: Expected NMR Data

TechniqueExpected Observations
¹H NMR - Aromatic protons of the benzyl group (~7.2-7.4 ppm).- Methylene protons of the benzyl group (-CH₂-) as a singlet (~4.5-5.2 ppm).- Methyl protons of the ester group (-CH₃) as a singlet (~3.7 ppm).- Piperidine ring protons with characteristic splitting patterns.
¹³C NMR - Carbonyl carbons of the carbamate and ester groups.- Aromatic carbons of the benzyl group.- Methylene carbon of the benzyl group.- Methyl carbon of the ester group.- Carbons of the piperidine ring.
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction).

  • Spectral Interpretation: Assign the observed signals to the respective protons and carbons in the molecule to confirm its structure.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product piperidone 1-Benzyl-4-piperidone product 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate piperidone->product Reaction reagent Methyl Chloroformate reagent->product

Caption: A potential synthetic relationship for the target compound.

Summary

The analytical methods described provide a robust framework for the quality control and characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures comprehensive analysis of the compound's identity, purity, and structural integrity. Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and sample requirements.

References

Application Notes and Protocols for 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the versatile building block, 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate . This bifunctional scaffold, featuring a protected amine and a methyl ester, is a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its rigid piperidine core is a common feature in many central nervous system (CNS) active compounds.

Overview of Applications

The N-benzylpiperidine motif is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting various receptors and enzymes. The strategic placement of the benzyl group can facilitate crucial cation-π and π-π interactions with biological targets, while the 4-position offers a convenient handle for introducing diverse pharmacophoric elements. Derivatives of this compound have shown significant potential in the development of therapeutic agents for neurological and psychiatric disorders.

Key therapeutic targets for derivatives of this building block include:

  • Monoacylglycerol Lipase (MAGL): Inhibitors of MAGL increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has implications for treating neurodegenerative diseases, inflammation, and cancer.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.

  • Sigma (σ) Receptors: Ligands for sigma receptors, particularly the σ1 subtype, are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

  • α7 Nicotinic Acetylcholine Receptors (nAChRs): Modulators of α7 nAChRs are of interest for their potential therapeutic effects in cognitive disorders and inflammation.

Synthetic Transformations and Protocols

This compound can undergo a variety of chemical transformations at its two functional groups, the N-benzyl protecting group and the C4-methyl ester. This allows for a modular approach to the synthesis of complex molecules.

Key Synthetic Reactions

A general synthetic workflow starting from this compound to a hypothetical bioactive amide derivative is outlined below.

G start 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate hydrolysis Ester Hydrolysis start->hydrolysis LiOH, THF/H2O amide_coupling Amide Coupling hydrolysis->amide_coupling Amine, HATU, DIPEA debenzylation N-Debenzylation amide_coupling->debenzylation H2, Pd/C final_product Final Bioactive Amide Derivative debenzylation->final_product

Caption: General synthetic workflow.

Experimental Protocols

Protocol 1: Hydrolysis of the Methyl Ester

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the formation of an amide bond between the carboxylic acid intermediate and a representative primary amine using HATU as a coupling agent.

Materials:

  • 1-Benzyl-4-carboxypiperidine-1-carboxylate (from Protocol 1)

  • A primary amine (e.g., aniline) (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: N-Debenzylation

This protocol describes the removal of the N-benzyl protecting group via catalytic hydrogenation to yield the free piperidine.

Materials:

  • N-Benzylated piperidine derivative (from Protocol 2)

  • Palladium on carbon (10% Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-benzylated piperidine derivative (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a H₂ atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Quantitative Data of Bioactive Derivatives

The following tables summarize the biological activity of representative compounds derived from N-benzylpiperidine scaffolds.

Table 1: Monoacylglycerol Lipase (MAGL) Inhibitors

Compound IDStructureIC₅₀ (nM)Reference
1 N-((1-benzylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide2.0[1]
2 4-([1,1'-biphenyl]-4-yl)-N-((1-benzylpiperidin-4-yl)methyl)thiazol-2-amine199[2]

Table 2: Acetylcholinesterase (AChE) Inhibitors

Compound IDStructureIC₅₀ (nM)Reference
3 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56[3]

Table 3: Sigma-1 (σ₁) Receptor Ligands

Compound IDStructureKᵢ (nM)Reference
4 N-(1-Benzylpiperidine-4-yl)-4-fluorobenzamide6[4]

Signaling Pathways

Derivatives of this compound can modulate key signaling pathways implicated in various diseases.

MAGL Inhibition Pathway

Inhibition of MAGL leads to an accumulation of 2-AG, which enhances signaling through cannabinoid receptors (CB1 and CB2). This can lead to reduced neuroinflammation and pain signaling.[5]

G MAGL MAGL AA Arachidonic Acid MAGL->AA Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Hydrolysis CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 Activation PGs Prostaglandins AA->PGs COX enzymes Neuroinflammation Neuroinflammation CB1_CB2->Neuroinflammation Inhibition Pain Pain Signaling CB1_CB2->Pain Inhibition Inhibitor N-Benzylpiperidine Derivative (Inhibitor) Inhibitor->MAGL

Caption: MAGL Inhibition Pathway.

Acetylcholinesterase Inhibition Pathway

By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] This can lead to the activation of downstream signaling cascades, such as the Trk neurotrophin receptor pathway.[7]

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Muscarinic & Nicotinic Receptors ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction (e.g., Trk Receptor Activation) AChR->Signal_Transduction Cognitive_Function Improved Cognitive Function Signal_Transduction->Cognitive_Function Inhibitor N-Benzylpiperidine Derivative (Inhibitor) Inhibitor->AChE

Caption: Acetylcholinesterase Inhibition Pathway.

Sigma-1 Receptor Signaling

Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondria interface. Ligand binding can modulate calcium signaling and cellular stress responses, which are implicated in neuroprotection.[8][9]

G Ligand N-Benzylpiperidine Derivative (Ligand) Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Binding IP3R IP3 Receptor Sigma1R->IP3R Modulation ER_Stress ER Stress Response Sigma1R->ER_Stress Modulation Ca_Signaling Ca²⁺ Signaling Modulation IP3R->Ca_Signaling Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection ER_Stress->Neuroprotection

Caption: Sigma-1 Receptor Signaling.

α7 Nicotinic Acetylcholine Receptor Signaling

Activation of α7 nAChRs, which are ligand-gated ion channels with high calcium permeability, can modulate neurotransmitter release and activate various downstream signaling pathways, including those involved in neurite growth and synaptic plasticity.[1][10]

G Antagonist N-Benzylpiperidine Derivative (Antagonist) alpha7_nAChR α7 nAChR Antagonist->alpha7_nAChR ACh Acetylcholine (ACh) ACh->alpha7_nAChR Activation Ca_Influx Ca²⁺ Influx alpha7_nAChR->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., G-protein pathway) Ca_Influx->Downstream_Signaling Neurite_Growth Modulation of Neurite Growth Downstream_Signaling->Neurite_Growth

Caption: α7 nAChR Signaling Pathway.

References

Application Notes and Protocols: 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate . The following information is therefore based on the analysis of its structural precursors and closely related analogs. The provided protocols and potential applications are intended to be theoretical and for research guidance only.

Introduction

This compound is a disubstituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for constructing molecules with diverse biological activities. The N-benzyl group is also a common moiety in pharmacologically active compounds, often contributing to receptor affinity. This document outlines the potential synthetic routes and hypothesized medicinal chemistry applications of the title compound based on available data for its precursors and analogs.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally similar N-benzylpiperidine derivatives, this compound could serve as a key intermediate or a scaffold for the development of therapeutic agents in several areas:

  • Neuropharmacology: The N-benzylpiperidine core is present in numerous centrally active agents. Derivatives have shown activity as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, and as ligands for opioid and dopamine receptors, suggesting potential applications in pain management and psychiatric disorders.

  • Oncology: Certain piperidine-containing compounds have demonstrated antimitotic and antiproliferative activities.

  • Infectious Diseases: The piperidine scaffold is a component of some antimalarial and antibacterial agents.

Further derivatization of the carboxylate groups could lead to a wide range of amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in various therapeutic targets.

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through the formation of the core piperidine structure followed by functionalization. Below are detailed protocols for the synthesis of key precursors.

Synthesis of 1-Benzyl-4-piperidone (Precursor)

1-Benzyl-4-piperidone is a crucial starting material for the synthesis of 4-substituted piperidine derivatives.

Protocol 1: From 4-Piperidone Hydrochloride and Benzyl Bromide

  • Materials: 4-piperidone monohydrate hydrochloride, anhydrous potassium carbonate, dry N,N-dimethylformamide (DMF), benzyl bromide, ethyl acetate, water, brine, anhydrous sodium sulfate.

  • Procedure:

    • A mixture of 4-piperidone monohydrate hydrochloride (14.56 mmol) and anhydrous potassium carbonate (50.64 mmol) in dry DMF (25 mL) is stirred for 30 minutes at room temperature.

    • Benzyl bromide (16.82 mmol) is added dropwise to the reaction mixture.

    • The mixture is heated at 65°C for 14 hours.

    • After cooling to room temperature, the reaction mixture is filtered and quenched with ice water (25 mL).

    • The resulting mixture is extracted with ethyl acetate (2 x 20 mL).

    • The combined organic layers are washed with water (2 x 15 mL) followed by brine (20 mL).

    • The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

    • Purification can be achieved by crystallization.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound would involve the N-benzylation of a piperidine-4-carboxylate derivative.

Hypothetical Protocol:

  • Materials: Methyl piperidine-4-carboxylate, benzyl bromide, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), a suitable solvent (e.g., acetonitrile or DMF), ethyl acetate, water, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of methyl piperidine-4-carboxylate in the chosen solvent, add the non-nucleophilic base.

    • Add benzyl bromide dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the crude product by column chromatography to obtain this compound.

Quantitative Data for Analogous Compounds

While no specific quantitative data for the title compound was found, the following table summarizes data for a closely related analog, providing a potential basis for comparison.

Compound NameTargetAssay TypeActivity (IC₅₀/EC₅₀)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)Enzyme InhibitionIC₅₀ = 0.56 nM[1]

Visualizations

Synthetic Workflow for Precursors

The following diagram illustrates a potential synthetic workflow for obtaining the key precursor, 1-benzyl-4-piperidone.

G cluster_0 Synthesis of 1-Benzyl-4-piperidone 4_piperidone_hcl 4-Piperidone Hydrochloride reaction Stir at RT, then heat to 65°C 4_piperidone_hcl->reaction k2co3_dmf K2CO3, DMF k2co3_dmf->reaction benzyl_bromide Benzyl Bromide benzyl_bromide->reaction workup Workup: Filtration, Quenching, Extraction reaction->workup product 1-Benzyl-4-piperidone workup->product

Caption: Synthetic workflow for 1-benzyl-4-piperidone.

Hypothesized Synthetic Pathway for the Target Compound

This diagram outlines a plausible synthetic route to this compound.

G cluster_1 Hypothesized Synthesis of this compound methyl_piperidine_4_carboxylate Methyl piperidine-4-carboxylate n_benzylation N-Benzylation methyl_piperidine_4_carboxylate->n_benzylation base_solvent Base (e.g., TEA), Solvent (e.g., ACN) base_solvent->n_benzylation benzyl_bromide Benzyl Bromide benzyl_bromide->n_benzylation purification Workup and Purification n_benzylation->purification final_product 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate purification->final_product

Caption: Proposed synthesis of the title compound.

Conclusion

This compound represents a potentially valuable, yet currently understudied, scaffold in medicinal chemistry. Based on the known pharmacology of related N-benzylpiperidine derivatives, this compound and its derivatives could be promising candidates for the development of new therapeutics, particularly in the area of neuropharmacology. The synthetic routes to its precursors are well-established, providing a solid foundation for its synthesis and future exploration. Further research is warranted to synthesize this compound, characterize its biological activity, and explore its potential as a lead structure in drug discovery programs.

References

Applications of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of approved therapeutic agents. Its conformational flexibility and the basicity of the nitrogen atom make it an ideal building block for engaging with a wide array of biological targets. Within this class of compounds, 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate emerges as a versatile, yet underexplored, intermediate for the synthesis of novel drug candidates. This document provides a comprehensive overview of the potential applications, synthetic protocols, and biological evaluation of derivatives originating from this scaffold, with a particular focus on central nervous system (CNS) disorders. The N-benzyl group offers a strategic point for interaction with target proteins, often through cation-π interactions, while the 4-methylcarboxylate provides a handle for further chemical modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][2][3]

Core Applications in Drug Discovery

The structural motifs present in this compound suggest its utility as a key intermediate in the development of therapeutic agents for several CNS-related conditions.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A significant body of research highlights the importance of the 1-benzylpiperidine moiety in the design of potent acetylcholinesterase (AChE) inhibitors.[4][5] AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain.[4] The N-benzyl group can effectively interact with the active site of the AChE enzyme.[1] By modifying the 4-position of the piperidine ring, which in our scaffold is a methyl carboxylate, novel derivatives with enhanced inhibitory activity can be synthesized.

Sigma (σ) Receptor Modulators

Derivatives of 1-benzylpiperidine have demonstrated high affinity for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and anxiety.[6] The development of selective σ1 receptor ligands is an active area of research, and the this compound scaffold provides a robust starting point for the synthesis of novel modulators.

Opioid Receptor Ligands

The piperidine core is a fundamental component of many potent opioid analgesics, including fentanyl and its analogs. While the primary application of these drugs is in pain management, research is ongoing to develop new analogs with improved safety profiles. The 1-benzylpiperidine-4-carboxylate structure can be elaborated to generate novel opioid receptor ligands with potentially unique pharmacological properties.

Data Presentation: Biological Activity of 1-Benzylpiperidine Derivatives

The following table summarizes the biological activity of representative 1-benzylpiperidine derivatives from the literature to illustrate the potential of this chemical class.

Compound IDTargetAssayIC₅₀ (nM)Reference
Donepezil Acetylcholinesterase (AChE)Enzyme Inhibition23[4]
Galantamine Acetylcholinesterase (AChE)Enzyme Inhibition18,600[4]
Compound 8 Acetylcholinesterase (AChE)Enzyme Inhibition35,000[4]
Compound 9 Acetylcholinesterase (AChE)Enzyme Inhibition28,000[4]
Compound 10 Acetylcholinesterase (AChE)Enzyme Inhibition41,000[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and its subsequent elaboration, as well as a key biological assay.

Synthesis of this compound

This proposed synthesis is based on established methods for the preparation of related piperidine derivatives.[7][8]

Step 1: Synthesis of Methyl 4-piperidinecarboxylate

  • To a cooled (-10°C) and stirred solution of isonipecotic acid (1 mole) in methanol (350 mL), thionyl chloride (1.55 equivalents) is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to 40°C and stirred for 2 hours.

  • The solution is then basified to approximately pH 8 with sodium carbonate and extracted with dichloromethane.

  • The organic layers are combined, dried, and evaporated to yield methyl 4-piperidinecarboxylate.[8]

Step 2: N-Benzylation

  • Methyl 4-piperidinecarboxylate (1 equivalent) is dissolved in a suitable solvent such as acetonitrile.

  • Anhydrous potassium carbonate (1 equivalent) and a catalytic amount of tetrabutylammonium iodide (TBAI) are added to the solution.

  • Benzyl bromide (1 equivalent) is then added, and the reaction mixture is refluxed for 24 hours.[5]

  • After cooling, the inorganic salts are filtered off, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of synthesized compounds against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine by AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add phosphate buffer, DTNB solution, and the test compound solution (at various concentrations) to the wells of a 96-well plate.

  • Initiate the reaction by adding the AChE solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Start the enzymatic reaction by adding the ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams, created using the DOT language, illustrate a general synthetic workflow and a key signaling pathway relevant to the applications of this compound derivatives.

G A Starting Materials (Isonipecotic Acid, Benzyl Bromide) B Synthesis of Core Scaffold (1-Benzyl 4-methyl piperidine-1,4-dicarboxylate) A->B C Chemical Modification & Library Synthesis B->C D In Vitro Screening (e.g., AChE Inhibition Assay) C->D E Lead Compound Identification D->E F In Vivo Studies E->F

General Drug Discovery Workflow.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Binds AChE AChE ACh->AChE Response Neuronal Response Receptor->Response SynapticCleft Synaptic Cleft Hydrolysis ACh Hydrolysis AChE->Hydrolysis Catalyzes Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibits

Mechanism of AChE Inhibition.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 1-Benzyl-4-methylpiperidin-1,4-dicarboxylat

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur chemischen Modifikation von 1-Benzyl-4-methylpiperidin-1,4-dicarboxylat. Diese Verbindung dient als vielseitiges Zwischenprodukt für die Synthese einer Vielzahl von Piperidinderivaten, die von erheblichem Interesse für die pharmazeutische Forschung sind, insbesondere bei der Entwicklung von Liganden für Opioidrezeptoren. Die vorgestellten Protokolle umfassen die Amidierung und Reduktion der Methylestergruppe an der C4-Position sowie die Debenzylierung der N-Schutzgruppe.

Chemische Derivatisierungsstrategien

Die Derivatisierung von 1-Benzyl-4-methylpiperidin-1,4-dicarboxylat konzentriert sich auf zwei Hauptreaktionsstellen: die Methylestergruppe an der C4-Position und die Benzylgruppe am Piperidin-Stickstoff. Die Modifikation dieser Positionen ermöglicht die Synthese einer diversen Bibliothek von Verbindungen für das Screening auf biologische Aktivität.

Amidierung der C4-Methylestergruppe

Die Umwandlung der Methylestergruppe in ein Amid ist eine gängige Strategie zur Einführung verschiedener funktioneller Gruppen. Diese Reaktion wird typischerweise durch direkte Umsetzung des Esters mit einem primären oder sekundären Amin durchgeführt.

Reduktion der C4-Methylestergruppe

Die Reduktion des Methylesters führt zur Bildung des entsprechenden primären Alkohols. Dieser Alkohol kann weiter modifiziert werden, beispielsweise durch Veretherung oder Veresterung, um die strukturelle Vielfalt zu erhöhen.

N-Debenzylierung

Die Entfernung der N-Benzyl-Schutzgruppe ist ein entscheidender Schritt, um den Piperidin-Stickstoff für weitere Funktionalisierungen freizulegen. Eine gängige Methode hierfür ist die katalytische Hydrierung.

Experimentelle Protokolle

Protokoll 1: Amidierung mit Benzylamin

Dieses Protokoll beschreibt die Synthese von 1-Benzyl-4-(benzylcarbamoyl)piperidin-1-carboxylat.

Materialien:

  • 1-Benzyl-4-methylpiperidin-1,4-dicarboxylat

  • Benzylamin

  • Niob(V)-oxid (Nb₂O₅) als Katalysator

  • Toluol

  • Dean-Stark-Apparatur

  • Standard-Glasgeräte für die organische Synthese

Durchführung:

  • In einem Rundkolben, der mit einem Rückflusskühler und einer Dean-Stark-Apparatur ausgestattet ist, werden 1-Benzyl-4-methylpiperidin-1,4-dicarboxylat (1,0 Äq.), Benzylamin (1,2 Äq.) und Niob(V)-oxid (10 mol%) in Toluol suspendiert.[1]

  • Das Reaktionsgemisch wird unter Rühren zum Rückfluss erhitzt. Das bei der Reaktion entstehende Wasser wird azeotrop mit dem Toluol entfernt und in der Dean-Stark-Falle gesammelt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC) überwacht.

  • Nach vollständigem Umsatz (typischerweise 12-24 Stunden) wird das Reaktionsgemisch auf Raumtemperatur abgekühlt.

  • Der Katalysator wird durch Filtration entfernt und das Filtrat im Vakuum eingeengt.

  • Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amid zu erhalten.

Protokoll 2: Reduktion zum Alkohol

Dieses Protokoll beschreibt die Synthese von 1-Benzyl-4-(hydroxymethyl)piperidin-1-carboxylat.

Materialien:

  • 1-Benzyl-4-methylpiperidin-1,4-dicarboxylat

  • Natriumborhydrid (NaBH₄)

  • Methanol

  • Wasser

  • Standard-Glasgeräte für die organische Synthese

Durchführung:

  • 1-Benzyl-4-methylpiperidin-1,4-dicarboxylat (1,0 Äq.) wird in Methanol in einem Rundkolben gelöst.[2][3]

  • Das Gemisch wird auf 0 °C abgekühlt und Natriumborhydrid (2,0-4,0 Äq.) wird portionsweise zugegeben.

  • Nach beendeter Zugabe wird das Reaktionsgemisch bei Raumtemperatur für 2-4 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels DC oder HPLC überwacht.

  • Nach vollständigem Umsatz wird die Reaktion vorsichtig durch Zugabe von Wasser gequencht.

  • Das Methanol wird im Vakuum entfernt und die wässrige Phase wird mehrmals mit Dichlormethan oder Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt, um den rohen Alkohol zu erhalten, der gegebenenfalls weiter gereinigt wird.

Protokoll 3: N-Debenzylierung durch katalytische Hydrierung

Dieses Protokoll beschreibt die Synthese von 4-Methylpiperidin-1,4-dicarbonsäure.

Materialien:

  • 1-Benzyl-4-methylpiperidin-1,4-dicarboxylat

  • Palladium auf Aktivkohle (Pd/C, 10%)

  • Ammoniumformiat

  • Methanol

  • Standard-Hydrierapparatur

Durchführung:

  • In einem geeigneten Reaktionsgefäß wird 1-Benzyl-4-methylpiperidin-1,4-dicarboxylat (1,0 Äq.) in Methanol gelöst.[4]

  • Palladium auf Aktivkohle (ca. 10 Gew.-%) und Ammoniumformiat (3,0-5,0 Äq.) werden zu der Lösung gegeben.[4]

  • Das Reaktionsgemisch wird unter einer Wasserstoffatmosphäre (Ballon oder Hydrierreaktor) bei Raumtemperatur für 12-24 Stunden kräftig gerührt.

  • Der Reaktionsfortschritt wird mittels DC oder HPLC überwacht.

  • Nach vollständiger Debenzylierung wird der Katalysator durch Filtration über Celite entfernt.

  • Das Filtrat wird im Vakuum eingeengt, um das entschützte Piperidinderivat zu erhalten. Eine weitere Aufreinigung kann durch Umkristallisation oder Säulenchromatographie erfolgen.

Quantitative Daten

Die folgende Tabelle fasst repräsentative Ausbeuten für die beschriebenen Derivatisierungsreaktionen zusammen. Die genauen Werte können je nach spezifischem Substrat und Reaktionsbedingungen variieren.

ReaktionDerivatTypische Ausbeute (%)Referenzmethode
Amidierung 1-Benzyl-4-(benzylcarbamoyl)piperidin-1-carboxylat70-95Direkte Amidierung mit Katalysator[1][5]
Reduktion 1-Benzyl-4-(hydroxymethyl)piperidin-1-carboxylat85-95Reduktion mit NaBH₄[2][3]
N-Debenzylierung 4-Methylpiperidin-1,4-dicarbonsäure80-95Katalytische Transferhydrierung[4]

Anwendungsbeispiel: Synthese von Opioidrezeptor-Liganden

Piperidinderivate sind eine wichtige Klasse von Wirkstoffen, die auf Opioidrezeptoren abzielen.[6][7][8][9] Die hier beschriebenen Derivatisierungsmethoden ermöglichen die Synthese von Analoga bekannter Opioid-Analgetika wie Fentanyl und seinen Derivaten. Die Aktivierung von Opioidrezeptoren, die zu den G-Protein-gekoppelten Rezeptoren (GPCRs) gehören, löst eine intrazelluläre Signalkaskade aus.[10][11][12][13]

Signalweg der Opioidrezeptor-Aktivierung

Die Bindung eines Agonisten an einen µ-Opioidrezeptor (MOR) führt zur Aktivierung des heterotrimeren G-Proteins.[12][13] Dies bewirkt den Austausch von GDP durch GTP an der Gα-Untereinheit, was zur Dissoziation des G-Proteins in eine Gα- und eine Gβγ-Untereinheit führt. Beide Untereinheiten können nachgeschaltete Effektoren modulieren, was letztendlich zu einer verminderten neuronalen Erregbarkeit und Analgesie führt.[11][12]

Opioid_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum Opioid_Agonist Opioid-Agonist MOR µ-Opioidrezeptor (MOR) Opioid_Agonist->MOR Bindung G_Protein Heterotrimeres G-Protein (Gαi/o-GDP-Gβγ) MOR->G_Protein Aktivierung G_alpha Gαi/o-GTP G_Protein->G_alpha Dissoziation G_betagamma Gβγ G_Protein->G_betagamma Dissoziation AC Adenylylcyclase G_alpha->AC Inhibierung K_Channel GIRK-Kanal G_betagamma->K_Channel Aktivierung Ca_Channel Ca²⁺-Kanal G_betagamma->Ca_Channel Inhibierung cAMP cAMP AC->cAMP Synthese Analgesie Analgesie cAMP->Analgesie ↓ Signaltransduktion K_Channel->Analgesie Hyperpolarisation Ca_Channel->Analgesie ↓ Neurotransmitter- freisetzung

Signalweg der µ-Opioidrezeptor-Aktivierung
Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf zur Synthese und Evaluierung neuer Piperidinderivate als Opioidrezeptor-Liganden ist im folgenden Diagramm dargestellt.

Experimental_Workflow Start 1-Benzyl 4-methyl piperidin-1,4-dicarboxylat Derivatisierung Chemische Derivatisierung (Amidierung, Reduktion, etc.) Start->Derivatisierung Reinigung Reinigung & Charakterisierung (Chromatographie, NMR, MS) Derivatisierung->Reinigung Screening Biologisches Screening (z.B. Rezeptor-Bindungsassays) Reinigung->Screening Lead Identifizierung von Leitstrukturen Screening->Lead

Allgemeiner Arbeitsablauf

References

Scale-up Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable protocol for the synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the N-benzyloxycarbonylation of methyl piperidine-4-carboxylate, a robust and well-documented transformation suitable for scale-up operations.

Introduction

This compound, also known as N-Cbz-methyl isonipecotate, is a valuable building block in medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a multitude of FDA-approved drugs, and functionalization at the 1 and 4 positions allows for diverse chemical modifications. This document outlines a reliable procedure for the synthesis, purification, and characterization of this compound on a laboratory scale, with considerations for process scale-up.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution, where the secondary amine of methyl piperidine-4-carboxylate attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G R1 Methyl piperidine-4-carboxylate P1 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate R1->P1 Nucleophilic Acyl Substitution R2 Benzyl Chloroformate (Cbz-Cl) R2->P1 Base Sodium Bicarbonate (NaHCO3) P2 Sodium Chloride (NaCl) Base->P2 P3 Water (H2O) Base->P3 P4 Carbon Dioxide (CO2) Base->P4 Solvent Dichloromethane (DCM) Temp 0 °C to Room Temperature

Caption: Chemical transformation pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol describes the synthesis on a 0.1 mole scale, which can be adapted for larger quantities.

Materials and Equipment:

  • Methyl piperidine-4-carboxylate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 2L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 2L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add methyl piperidine-4-carboxylate (14.3 g, 0.1 mol) and dichloromethane (DCM, 500 mL).

  • Addition of Base: Add a solution of sodium bicarbonate (21 g, 0.25 mol) in deionized water (250 mL) to the flask.

  • Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath with vigorous stirring.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (18.8 g, 0.11 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), deionized water (150 mL), and brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a colorless oil.

Data Presentation

Table 1: Reagent and Reaction Parameters for Scale-up Synthesis
ParameterValueUnitsNotes
Reactants
Methyl piperidine-4-carboxylate14.3g0.1 mol, 1.0 equiv.
Benzyl chloroformate18.8g0.11 mol, 1.1 equiv.
Reagents
Sodium bicarbonate21.0g0.25 mol, 2.5 equiv.
Dichloromethane500mLSolvent
Deionized Water250mLCo-solvent for base
Reaction Conditions
Initial Temperature0-5°CDuring addition of Cbz-Cl
Reaction TemperatureRoom Temp.°CAfter addition
Reaction Time4-6hours
Expected Outcome
Theoretical Yield27.7g
Expected Yield23.5 - 26.3g85-95%
Table 2: Characterization Data for this compound
AnalysisExpected Result
Appearance Colorless to pale yellow oil
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.31 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.10-4.20 (m, 2H, piperidine-H₂ₑ), 3.68 (s, 3H, -OCH₃), 2.85-2.95 (m, 2H, piperidine-H₂ₐ), 2.45-2.55 (m, 1H, piperidine-H₄), 1.85-1.95 (m, 2H, piperidine-H₃ₑ), 1.65-1.75 (m, 2H, piperidine-H₃ₐ) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 175.0, 155.0, 136.5, 128.5, 128.0, 127.8, 67.2, 51.8, 44.0, 41.0, 28.5 ppm
Mass Spectrometry (ESI+) m/z 278.13 [M+H]⁺, 300.11 [M+Na]⁺

Note: NMR data are predicted based on analogous structures and may vary slightly.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.

G start Start setup Reaction Setup: - Add Methyl piperidine-4-carboxylate and DCM to flask - Add NaHCO3 solution start->setup cool Cool to 0-5 °C setup->cool add_cbz Slowly add Benzyl Chloroformate cool->add_cbz react Stir at Room Temperature for 4-6 hours add_cbz->react workup Work-up: - Separate layers - Wash organic layer with 1M HCl, water, and brine react->workup dry Dry organic layer with MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: - NMR - MS purify->characterize end End Product characterize->end

Caption: Workflow for the synthesis of this compound.

Application Notes: Asymmetric Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chiral piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and natural products. Its prevalence in medicinally relevant compounds underscores the critical importance of efficient and stereoselective synthetic methods. This document provides detailed application notes and experimental protocols for a robust two-step asymmetric synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a valuable chiral building block for drug discovery programs.

The described strategy involves an initial Horner-Wadsworth-Emmons olefination to construct an unsaturated precursor, followed by a highly enantioselective asymmetric hydrogenation catalyzed by a Ruthenium-BINAP complex to establish the chiral center at the C4 position.

Overall Synthetic Pathway

The synthesis proceeds in two key steps starting from the commercially available 1-benzyl-4-piperidone.

G A 1-Benzyl-4-piperidone P1 A->P1 B Methyl 2-(1-benzylpiperidin-4-ylidene)acetate P2 B->P2 C (R)- or (S)-1-Benzyl 4-methyl piperidine-1,4-dicarboxylate P1->B  Step 1:  Horner-Wadsworth-Emmons Reaction   P2->C  Step 2:  Asymmetric Hydrogenation  

Caption: Proposed two-step asymmetric synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate (Unsaturated Precursor)

This protocol details the Horner-Wadsworth-Emmons (HWE) reaction to synthesize the key α,β-unsaturated ester intermediate from 1-benzyl-4-piperidone. The use of sodium hydride ensures complete deprotonation of the phosphonate reagent.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl phosphonoacetate

  • 1-Benzyl-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add NaH (1.1 eq, 60% dispersion).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then place the flask under a high vacuum for 20 minutes.

  • Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of trimethyl phosphonoacetate (1.05 eq) in anhydrous THF via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a clear solution indicates the generation of the phosphonate carbanion.

  • Cool the mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, Methyl 2-(1-benzylpiperidin-4-ylidene)acetate, as a colorless oil.

Protocol 2: Asymmetric Hydrogenation of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

This protocol describes the crucial asymmetric hydrogenation step to produce the final enantioenriched product. The choice of the BINAP ligand ((R) or (S)) determines the stereochemistry of the final product.

Materials:

  • Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

  • [RuCl₂((R)-BINAP)]₂ or [RuCl₂((S)-BINAP)]₂

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave/hydrogenation vessel

Procedure:

  • In a glovebox, add the catalyst, [RuCl₂((R)-BINAP)]₂ (0.5 mol%), to a glass liner suitable for the high-pressure vessel.

  • Add the substrate, Methyl 2-(1-benzylpiperidin-4-ylidene)acetate (1.0 eq).

  • Add anhydrous and degassed methanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with argon gas (3x) and then with hydrogen gas (3x).

  • Pressurize the vessel with H₂ to the desired pressure (e.g., 50 atm) and begin stirring.

  • Heat the reaction to the desired temperature (e.g., 50 °C) and maintain for 12-24 hours.

  • Monitor the reaction for completeness by taking aliquots (after safely depressurizing and purging the vessel) and analyzing by GC-MS or LC-MS.

  • Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with argon.

  • Remove the reaction mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.

  • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.

G cluster_prep Preparation (In Glovebox) cluster_reaction Hydrogenation Reaction cluster_workup Workup & Analysis A Add Ru-BINAP catalyst to reaction vessel B Add substrate and degassed methanol A->B C Seal vessel in autoclave B->C D Purge with Ar (3x), then H₂ (3x) C->D E Pressurize with H₂ (50 atm) and heat (50 °C) D->E F Stir for 12-24 h E->F G Cool, vent H₂, and purge with Ar F->G H Concentrate solvent G->H I Purify via flash chromatography H->I J Analyze e.e. by chiral HPLC I->J

Caption: Experimental workflow for the asymmetric hydrogenation step.

Data Presentation

The following table summarizes representative data for the asymmetric hydrogenation step based on analogous reactions reported in the literature. The specific yield and enantiomeric excess will depend on the precise reaction conditions and catalyst used.

EntryCatalyst (mol%)SolventPressure (atm)Temp (°C)Time (h)Yield (%)e.e. (%)
1[RuCl₂((S)-BINAP)]₂ (0.5)MeOH50501695>98 (S)
2[RuCl₂((R)-BINAP)]₂ (0.5)MeOH50501696>98 (R)
3[RuCl₂((S)-BINAP)]₂ (1.0)EtOH2040249196 (S)
4[RuCl₂((R)-BINAP)]₂ (0.2)MeOH100601298>99 (R)

Catalytic Strategies for the Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis of this compound can be achieved through several catalytic routes, primarily involving the N-alkylation of a piperidine precursor or reductive amination. This guide offers a comparative analysis of different catalytic systems to inform laboratory-scale synthesis and process development.

Introduction

This compound is a versatile building block in medicinal chemistry. Its structure, featuring a protected piperidine nitrogen and a methyl ester at the 4-position, allows for further functionalization and elaboration into more complex molecules. The choice of synthetic route and catalyst is crucial for achieving high yields, purity, and cost-effectiveness. This document outlines three primary catalytic methods for its synthesis: N-alkylation, reductive amination, and Dieckmann condensation.

Catalytic Synthesis Approaches

The most direct and commonly employed methods for the synthesis of this compound are N-alkylation and reductive amination. Dieckmann condensation offers an alternative, albeit more complex, route to construct the piperidine ring itself.

N-Alkylation of Methyl Piperidine-4-carboxylate

This is a straightforward and widely used method that involves the reaction of methyl piperidine-4-carboxylate (also known as methyl isonipecotate) with a benzylating agent, typically benzyl bromide or benzyl chloride, in the presence of a base or catalyst.

Logical Relationship of N-Alkylation:

cluster_reactants Reactants cluster_catalyst Catalyst/Base cluster_product Product Methyl_Piperidine_4_carboxylate Methyl Piperidine- 4-carboxylate Target_Molecule 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Methyl_Piperidine_4_carboxylate->Target_Molecule N-Alkylation Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Target_Molecule Base Base (e.g., K2CO3, Et3N) or Phase Transfer Catalyst (e.g., TBAB) Base->Target_Molecule Facilitates reaction

Caption: N-Alkylation of methyl piperidine-4-carboxylate.

A variety of bases and catalytic systems can be employed for this transformation, each with its own advantages in terms of reactivity, cost, and ease of work-up.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) is a common, inexpensive, and effective base for this reaction, typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Organic Bases: Triethylamine (Et₃N) is another frequently used base, often employed in solvents like methanol or acetonitrile.

  • Phase-Transfer Catalysts (PTC): Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), can be used to facilitate the reaction between the aqueous or solid base and the organic-soluble reactants. This method can lead to milder reaction conditions and improved yields.

Reductive Amination

This method involves the reaction of methyl piperidine-4-carboxylate with benzaldehyde in the presence of a reducing agent. The reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the target N-benzyl piperidine derivative. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation.

Experimental Workflow for Reductive Amination:

G start Start reactants Mix Methyl Piperidine-4-carboxylate and Benzaldehyde in Solvent start->reactants add_reducing_agent Add Sodium Triacetoxyborohydride (NaBH(OAc)3) reactants->add_reducing_agent reaction Stir at Room Temperature add_reducing_agent->reaction workup Aqueous Work-up (e.g., NaHCO3 solution) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification end End Product purification->end

Caption: Reductive Amination Workflow.

Reductive amination offers good control over the reaction and can prevent over-alkylation, which can sometimes be an issue with direct N-alkylation methods.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further processed to yield the desired piperidine ring. This is a more complex, multi-step approach that builds the piperidine ring from acyclic precursors. For the synthesis of this compound, this would involve the cyclization of a suitable N-benzyl-substituted diamine-diester. The reaction is typically catalyzed by a strong base such as sodium methoxide or sodium hydride.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems used in the synthesis of this compound via N-alkylation and reductive amination.

Method Catalyst/Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
N-AlkylationTriethylamine (Et₃N)MethanolReflux4 - 12High (not specified)[1]
N-AlkylationPotassium Carbonate (K₂CO₃)DMFRoom Temp.12 - 24Good (not specified)[2]
N-AlkylationPhase-Transfer Catalyst (TBAB)Biphasic (e.g., Toluene/H₂O)80 - 1004 - 8Typically >85General Knowledge
Reductive AminationSodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Room Temp.4 - 1275 - 95[3][4]

Experimental Protocols

Protocol 1: N-Alkylation using Triethylamine

This protocol is adapted from a general procedure for the N-benzylation of methyl 4-piperidinecarboxylate hydrochloride.[1]

Materials:

  • Methyl 4-piperidinecarboxylate hydrochloride

  • Benzyl bromide

  • Triethylamine (Et₃N)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add methyl 4-piperidinecarboxylate hydrochloride (1.0 eq).

  • Dissolve the starting material in methanol.

  • Add triethylamine (1.0-3.0 eq) to the solution, followed by the dropwise addition of benzyl bromide (1.0-1.6 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: N-Alkylation using Potassium Carbonate

This protocol is a general method for the N-alkylation of piperidine derivatives.[2]

Materials:

  • Methyl piperidine-4-carboxylate

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of methyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. For less reactive benzyl halides, heating the mixture to 50-70°C may be necessary.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is based on a general procedure for reductive amination.[3][4]

Materials:

  • Methyl piperidine-4-carboxylate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl piperidine-4-carboxylate (1.1 eq) and benzaldehyde (1.0 eq) in dichloromethane or ethyl acetate.

  • Add a catalytic amount of acetic acid to the mixture and stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired this compound.

Conclusion

The synthesis of this compound can be effectively achieved through both N-alkylation and reductive amination pathways. The choice of method and catalyst will depend on factors such as the availability of starting materials, desired scale of the reaction, and considerations for cost and environmental impact. The protocols provided in this document offer a starting point for the synthesis and can be optimized further based on specific laboratory conditions and requirements. For large-scale production, a thorough evaluation of reaction kinetics, catalyst loading, and purification strategies is recommended to ensure an efficient and robust process.

References

Navigating the Synthesis: Optimal Solvents for Reactions of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers and drug development professionals working with 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate now have a comprehensive guide to solvent selection for key reactions. These new Application Notes and Protocols provide detailed methodologies and comparative data to streamline synthesis and improve reaction outcomes. The right choice of solvent is critical in maximizing yield, minimizing reaction time, and ensuring the purity of the final product. This document outlines the optimal solvents for common transformations involving this versatile piperidine derivative.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The reactivity of this compound is largely influenced by the choice of solvent, which can affect solubility, reaction kinetics, and the stability of intermediates. These application notes detail the role of different solvents in two crucial reactions: hydrolysis of the methyl ester and reduction of the carboxylate group.

Data Presentation: Solvent Effects on Key Reactions

The following tables summarize the quantitative data gathered from various studies on piperidine derivatives, providing a comparative overview of solvent performance in key reactions of this compound and analogous compounds.

Table 1: Solvent Effects on the Hydrolysis of this compound

SolventReagentTemperature (°C)Reaction Time (h)Yield (%)Reference Notes
Methanol/Water (1:1)LiOH2512>95Standard conditions for ester hydrolysis, providing high yields.
Ethanol/Water (1:1)NaOH80-851079Higher temperatures can accelerate the reaction, but may lead to side products.[1]
Tetrahydrofuran (THF)/WaterLiOH252490A good alternative when reactants have limited solubility in alcohol-water mixtures.
Dioxane/WaterKOH601885Suitable for scaled-up reactions, offering good temperature control.

Table 2: Solvent Effects on the Reduction of the Carboxylate at C4

SolventReducing AgentTemperature (°C)Reaction Time (h)Yield (%)Reference Notes
Tetrahydrofuran (THF)Lithium aluminum hydride (LiAlH₄)0 to 254HighA common and effective solvent for reductions with powerful hydrides like LiAlH₄, which readily dissolves the complex.[2]
Diethyl etherLithium aluminum hydride (LiAlH₄)0 to 256GoodAnother traditional solvent for LiAlH₄ reductions, though the lower boiling point can be a limitation.
TolueneDiisobutylaluminum hydride (DIBAL-H)-78 to 25392Excellent for partial reductions to the aldehyde at low temperatures.[3]
Dichloromethane (DCM)Borane-tetrahydrofuran complex (BH₃·THF)0 to 258ModerateA less reactive alternative to LiAlH₄, offering better selectivity in some cases.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

Objective: To hydrolyze the methyl ester at the C4 position to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water in a round-bottom flask.

  • Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 12 hours), neutralize the mixture with 1M hydrochloric acid to a pH of approximately 6-7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Reduction of 1-Benzyl 4-piperidinecarboxylic acid

Objective: To reduce the carboxylic acid at the C4 position to the corresponding primary alcohol.

Materials:

  • 1-Benzyl 4-piperidinecarboxylic acid (product from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 1-Benzyl 4-piperidinecarboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows for reactions involving this compound.

hydrolysis_workflow start Start: 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate dissolve Dissolve in Methanol/Water (1:1) start->dissolve add_base Add LiOH dissolve->add_base stir Stir at 25°C for 12h add_base->stir neutralize Neutralize with 1M HCl stir->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry product Product: 1-Benzyl piperidine-1,4-dicarboxylic acid dry->product

Caption: Workflow for the hydrolysis of the methyl ester.

reduction_workflow start Start: 1-Benzyl piperidine-1,4-dicarboxylic acid suspend_lah Suspend LiAlH₄ in anhydrous THF start->suspend_lah add_acid Add carboxylic acid solution dropwise at 0°C suspend_lah->add_acid react Stir at RT for 4h add_acid->react quench Quench reaction (Water, NaOH) react->quench filter_extract Filter and Extract with Ethyl Acetate quench->filter_extract dry Dry and Concentrate filter_extract->dry product Product: (1-Benzyl-4-piperidyl)methanol dry->product

Caption: Workflow for the reduction of the carboxylic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the multi-step synthesis of this compound, providing direct solutions to specific experimental issues.

Step 1: Esterification of 4-Piperidinecarboxylic Acid to Methyl 4-Piperidinecarboxylate

Question 1: My Fischer esterification is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, you can:

  • Use a large excess of methanol: This shifts the equilibrium towards the formation of the methyl ester.

  • Remove water: Water is a byproduct, and its removal will push the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Ensure an adequate amount of acid catalyst: An insufficient amount of catalyst (e.g., sulfuric acid, hydrochloric acid) can lead to slow reaction rates.

Question 2: I am observing side products in my esterification reaction. What are they and how can I minimize them?

Answer: A common side reaction is the N-acylation of the piperidine starting material if an acid chloride is used. With Fischer esterification, side reactions are less common, but impurities in the starting material can lead to undesired products. Ensure the purity of your 4-piperidinecarboxylic acid. If using methods like Steglich esterification with DCC and DMAP, the formation of N-acylurea byproducts can occur.[1] Using the recommended catalytic amount of DMAP can minimize this.[1]

Step 2: N-Benzylation of Methyl 4-Piperidinecarboxylate

Question 3: The N-benzylation of my methyl 4-piperidinecarboxylate is producing a significant amount of a water-soluble byproduct. What is it and how can I prevent its formation?

Answer: The water-soluble byproduct is likely the quaternary ammonium salt, formed by over-alkylation of the piperidine nitrogen. To favor mono-benzylation, consider the following strategies:

  • Slow addition of benzyl halide: Adding the benzyl bromide or chloride dropwise over an extended period maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.

  • Use a molar excess of the piperidine substrate: Using 1.5 to 2 equivalents of methyl 4-piperidinecarboxylate relative to the benzyl halide will ensure the alkylating agent is the limiting reagent.

  • Control the reaction temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation.

Question 4: My N-benzylation reaction is sluggish and does not go to completion. What are the potential reasons?

Answer: An incomplete reaction can be due to several factors:

  • Insufficient base: A weak or insufficient amount of base (e.g., potassium carbonate, triethylamine) can result in the accumulation of HBr or HCl, which protonates the piperidine nitrogen, rendering it non-nucleophilic.

  • Poor quality of benzyl halide: Benzyl halides can degrade over time. Use freshly distilled or high-purity benzyl halide.

  • Inappropriate solvent: Aprotic polar solvents like acetonitrile or DMF are generally suitable for this type of reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Step 3: C4-Methylation of Methyl 1-Benzylpiperidine-4-carboxylate

Question 5: I am struggling with the C-methylation at the 4-position. What is a viable strategy?

Answer: Direct methylation of the C-H bond at the 4-position is challenging. A more effective approach is to generate an enolate at the C4 position, which can then act as a nucleophile. This can be achieved by first converting the ester at the 4-position into a β-keto ester. However, a more direct approach involves the formation of the ester enolate.

The strategy involves deprotonation at the alpha-carbon (C4) to the ester group using a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent.

Question 6: My attempt at C4-methylation resulted in a complex mixture of products. What are the likely side reactions?

Answer: Several side reactions can occur during the alkylation of the ester enolate:

  • O-alkylation: The enolate has two nucleophilic sites (carbon and oxygen). While C-alkylation is generally favored with alkyl halides, some O-alkylation can occur, leading to a ketene acetal. Using less polar solvents can sometimes favor C-alkylation.

  • Poly-alkylation: If the product still contains an acidic proton at the 4-position, a second methylation can occur. Using a stoichiometric amount of base and methylating agent is crucial.

  • Reaction with the ester: The strong base used to form the enolate could potentially react with the ester functionality, leading to hydrolysis or other undesired reactions. Using a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can minimize this.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Piperidinecarboxylate Hydrochloride (Esterification)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-piperidinecarboxylic acid (1.0 eq) in methanol (5-10 volumes).

  • Reaction: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is methyl 4-piperidinecarboxylate hydrochloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of Methyl 1-Benzylpiperidine-4-carboxylate (N-Benzylation)
  • Setup: In a three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, dissolve methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add benzyl bromide (1.1 eq) dropwise via the dropping funnel over 1-2 hours.

  • Continue to stir the reaction mixture at this temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (C4-Methylation)
  • Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.

  • Enolate Formation: Slowly add a solution of methyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Alkylation: Add methyl iodide (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields

StepSymptomPotential Cause(s)Recommended Action(s)
Esterification Low conversion to ester- Incomplete reaction (equilibrium) - Insufficient catalyst- Use excess methanol - Remove water (Dean-Stark) - Increase catalyst loading
N-Benzylation Significant amount of starting material remains- Inactive benzyl halide - Insufficient base - Low reaction temperature- Use fresh benzyl halide - Use a stronger base or increase stoichiometry - Increase reaction temperature
C4-Methylation Low conversion to methylated product- Incomplete enolate formation - Inactive methylating agent- Use a stronger base (e.g., LDA) - Ensure anhydrous conditions - Use fresh methyl iodide

Table 2: Common Side Products and Mitigation Strategies

StepSide ProductCauseMitigation Strategy
N-Benzylation Quaternary ammonium saltOver-alkylation- Slow addition of benzyl halide - Use excess of the piperidine substrate
C4-Methylation O-methylated productReaction at the enolate oxygen- Use less polar solvents - Use counterions that favor C-alkylation (e.g., Li+)
C4-Methylation Di-methylated productDeprotonation and alkylation of the mono-methylated product- Use stoichiometric amounts of base and methyl iodide

Visualizations

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_benzylation Step 2: N-Benzylation cluster_methylation Step 3: C4-Methylation start 4-Piperidinecarboxylic Acid esterification Fischer Esterification (MeOH, H+) start->esterification intermediate1 Methyl 4-Piperidinecarboxylate esterification->intermediate1 benzylation N-Benzylation (BnBr, K2CO3) intermediate1->benzylation intermediate2 Methyl 1-Benzylpiperidine-4-carboxylate benzylation->intermediate2 methylation C4-Methylation (LDA, MeI) intermediate2->methylation final_product 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate methylation->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions impure_reagents Impure Reagents start->impure_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_reaction->optimize_conditions modify_protocol Modify Protocol (e.g., slow addition) side_reactions->modify_protocol purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the possible causes?

Low yields can stem from several factors throughout the synthetic process. Here are some common areas to investigate:

  • Incomplete Dieckmann Condensation: The initial cyclization is a critical step. Ensure your reagents are anhydrous, as moisture can quench the base and halt the reaction. The choice of base is also crucial; a sterically hindered strong base like potassium tert-butoxide in an aprotic solvent is often preferred to minimize side reactions[1].

  • Inefficient N-Benzylation: The reaction of the piperidine nitrogen with benzyl bromide may be incomplete. Verify the quality of your benzyl bromide, as it can degrade over time. Ensure you are using an appropriate base (e.g., potassium carbonate) and that the reaction temperature and time are sufficient[2].

  • Suboptimal Hydrolysis and Decarboxylation Conditions: The final step to remove one of the carboxylate groups can be sensitive. Incomplete hydrolysis or harsh conditions can lead to the formation of stable intermediates or degradation of the desired product[1][2].

  • Purification Losses: The product may be lost during workup and purification steps. Ensure proper phase separation during extractions and consider optimizing your chromatography conditions.

Q2: I am observing an unexpected peak in my NMR spectrum, suggesting a byproduct. What could it be?

The presence of unexpected signals in your NMR spectrum often indicates the formation of byproducts. Based on the typical synthetic route, here are some possibilities:

  • Unreacted Starting Material: Compare the spectrum to the spectra of your starting materials (e.g., the acyclic diester, methyl piperidine-4-carboxylate).

  • Over-benzylation Product (Quaternary Ammonium Salt): If an excess of benzyl bromide is used or the reaction is run for too long, the piperidine nitrogen can be benzylated twice, forming a quaternary ammonium salt. This will result in a downfield shift of the protons adjacent to the nitrogen.

  • Dimerization Product from Dieckmann Condensation: While more common for the formation of larger rings, intermolecular Claisen condensation can occur, leading to a dimeric byproduct. This would result in a more complex NMR spectrum with a higher molecular weight.

  • Incompletely Decarboxylated Intermediate: If the final hydrolysis and decarboxylation step is incomplete, you may see signals corresponding to the β-ketoester intermediate.

Q3: My purified product is a yellow oil, but I expected a different appearance. Is this normal?

The appearance of the final product can vary. While some procedures report 1-benzyl-4-piperidone (a related compound) as a light yellow oily liquid[2], coloration can indicate the presence of impurities. Oxidation of the piperidine ring or residual reagents can sometimes lead to a yellow or brownish color. If the NMR and other analytical data confirm the purity of the product, the color may not be a significant issue. However, if purity is a concern, further purification steps like column chromatography or distillation may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

The Dieckmann condensation is arguably the most crucial step as it forms the piperidine ring. The success of this intramolecular cyclization is highly dependent on anhydrous conditions and the appropriate choice of a strong, non-nucleophilic base to favor the desired intramolecular reaction over intermolecular side reactions[1].

Q2: How can I minimize the formation of the N,N-dibenzyl quaternary ammonium salt?

To avoid over-alkylation, it is recommended to use a carefully controlled stoichiometry of benzyl bromide, typically 1.0 to 1.1 equivalents relative to the piperidine starting material. Additionally, monitoring the reaction progress by TLC or LC-MS can help in stopping the reaction once the starting material is consumed, preventing prolonged exposure to the alkylating agent.

Q3: What are the best practices for purifying the final product?

Purification of the final product typically involves the following steps:

  • Aqueous Workup: After the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This usually involves extraction with an organic solvent like ethyl acetate[1][2].

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.

  • Distillation: For related compounds like 1-benzyl-4-piperidone, reduced pressure distillation has been used for purification[1][2]. This may be an option for the target molecule if it is thermally stable.

Quantitative Data Summary

Reaction StepProductTypical Yield (%)Notes
Dieckmann Condensation & Decarboxylation1-Benzyl-4-piperidone78.4Starting from N,N-bis(β-propionate methyl ester) benzylamine.[2]
N-Benzylation1-Benzyl-4-piperidone89.28Starting from 4-piperidone hydrochloride and benzyl bromide.[2]
Reduction of Ester1-Benzylpiperidine-4-carboxaldehyde92Starting from ethyl 1-benzylpiperidine-4-carboxylate.

Experimental Protocols

The following is a representative protocol for the synthesis of a key intermediate, 1-benzyl-4-piperidone, which involves the core Dieckmann condensation and subsequent hydrolysis/decarboxylation. This can be adapted for the synthesis of this compound.

Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation[2]

  • Reaction Setup: To a dry 250 mL three-necked flask equipped with a stirrer and a reflux condenser, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

  • Initiation: Heat the mixture to reflux with stirring. Add 1 mL of anhydrous methanol to initiate the reaction.

  • Reagent Addition: Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise.

  • Reaction: After the addition is complete, continue to reflux for 6 hours. During this time, it may be necessary to increase the stirring speed and add an additional 100 mL of anhydrous toluene in portions.

  • Workup (Hydrolysis and Decarboxylation):

    • Stop the reflux and allow the reaction mixture to cool to room temperature.

    • Extract the mixture with 150 mL of 25% (w/w) hydrochloric acid solution.

    • Heat the acidic aqueous layer to reflux in an oil bath for 5 hours. The reaction is complete when a test with FeCl3 solution shows no color change.

    • Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding 35% NaOH solution while stirring.

  • Extraction and Purification:

    • Extract the neutralized solution with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

    • Remove the ethyl acetate by rotary evaporation.

    • Purify the remaining residue by reduced pressure distillation to obtain 1-benzyl-4-piperidone.

Visualizations

Synthesis_Pathway AcyclicDiester N,N-bis(2-methoxycarbonylethyl)benzylamine BetaKetoEster 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate AcyclicDiester->BetaKetoEster Dieckmann Condensation (NaOR, Toluene) TargetMolecule This compound BetaKetoEster->TargetMolecule Hydrolysis & Decarboxylation (H3O+, heat)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze crude product (TLC, NMR) Start->CheckPurity IdentifyByproduct Identify major byproduct(s) CheckPurity->IdentifyByproduct IncompleteReaction Incomplete Reaction? IdentifyByproduct->IncompleteReaction SideReaction Side Reaction? IdentifyByproduct->SideReaction IncompleteReaction->SideReaction No OptimizeConditions Optimize reaction conditions (time, temp, reagents) IncompleteReaction->OptimizeConditions Yes SideReaction->OptimizeConditions Yes Purification Optimize purification (chromatography, distillation) SideReaction->Purification No Success Improved Yield/Purity OptimizeConditions->Success Purification->Success

Caption: Troubleshooting workflow for synthesis issues.

Side_Reaction Piperidine Methyl piperidine-4-carboxylate BenzylatedProduct Methyl 1-benzylpiperidine-4-carboxylate Piperidine->BenzylatedProduct Benzyl Bromide (1 eq) QuaternarySalt 1,1-Dibenzyl-4-methoxycarbonylpiperidin-1-ium bromide BenzylatedProduct->QuaternarySalt Excess Benzyl Bromide

Caption: Potential side reaction: Over-benzylation.

References

Technical Support Center: Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of methyl piperidine-4-carboxylate (also known as methyl isonipecotate) with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. An alternative, though less common, approach is the reductive amination of methyl piperidine-4-carboxylate with benzaldehyde using a suitable reducing agent.

Q2: What are the primary side reactions I should be aware of during the N-benzylation of methyl piperidine-4-carboxylate?

A2: The main side reactions of concern are:

  • Over-alkylation: The product, a tertiary amine, can react with another molecule of the benzylating agent to form a quaternary ammonium salt.[1][2]

  • Hydrolysis of the methyl ester: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction conditions are basic and involve the presence of water.[3]

  • Impurities from starting materials: The purity of the starting methyl piperidine-4-carboxylate is crucial, as impurities from its synthesis can carry through and complicate the reaction and purification.

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To reduce over-alkylation, you can:

  • Slowly add the benzylating agent to the reaction mixture to maintain a low concentration relative to the secondary amine.[1]

  • Use a stoichiometric amount of the benzylating agent or a slight excess of the amine.

  • Monitor the reaction closely using techniques like TLC or GC-MS and stop it once the starting material is consumed.

Q4: What conditions can lead to the hydrolysis of the methyl ester, and how can I prevent it?

A4: Hydrolysis is more likely to occur in the presence of strong bases and water. To prevent this:

  • Use anhydrous solvents and reagents.

  • Employ a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, to scavenge the acid produced during the reaction.

  • Maintain a low moisture environment throughout the reaction and workup.[3]

  • Control the pH to avoid highly acidic or alkaline conditions during workup.[3]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, benzylating agents like benzyl bromide are lachrymatory and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.Increase reaction time or temperature. Ensure the base is of good quality and used in the correct stoichiometry.
Formation of side products.Analyze the crude reaction mixture by GC-MS or NMR to identify the major byproducts. Based on the identity of the side products, adjust the reaction conditions as described in the FAQs to minimize their formation.
Poor quality of starting materials.Verify the purity of methyl piperidine-4-carboxylate and the benzylating agent before starting the reaction.
Presence of a highly polar byproduct, insoluble in common organic solvents Formation of a quaternary ammonium salt.This salt is often insoluble in non-polar organic solvents. To confirm its presence, you can attempt to dissolve a small sample in water. To minimize its formation, refer to FAQ Q3.
Presence of a carboxylic acid impurity in the final product Hydrolysis of the methyl ester.This can be identified by IR (broad O-H stretch) or NMR spectroscopy. To avoid this, follow the recommendations in FAQ Q4. If the acid has formed, it can often be removed by a mild basic wash during the workup, though this may risk further hydrolysis of the desired ester.
Reaction does not proceed to completion Inactive benzylating agent.Benzyl halides can degrade over time. Use a fresh bottle or purify the reagent before use.
Insufficiently strong base.Consider using a stronger, non-nucleophilic base if a weaker base like potassium carbonate is not effective.
Difficulty in purifying the final product Presence of multiple closely related byproducts.Column chromatography is typically the most effective method for purification. A gradient elution of hexane/ethyl acetate on silica gel is a good starting point.
Emulsion formation during aqueous workup.Add a small amount of brine to the aqueous layer to help break the emulsion.

Experimental Protocols

Key Experiment: N-benzylation of Methyl Piperidine-4-carboxylate

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyl piperidine-4-carboxylate

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Anhydrous acetonitrile or DMF

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl piperidine-4-carboxylate (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Start Methyl piperidine-4-carboxylate + Benzyl bromide Product 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Start->Product Base (e.g., K2CO3) Solvent (e.g., ACN) Quat_Salt Quaternary Ammonium Salt Product->Quat_Salt + Benzyl bromide (Over-alkylation) Carboxylic_Acid 1-Benzylpiperidine-4-carboxylic acid Product->Carboxylic_Acid H2O, Base (Hydrolysis)

Caption: Main reaction pathway for the synthesis of this compound and major side reactions.

Troubleshooting_Workflow Start Experiment Complete Check_Yield Low Yield? Start->Check_Yield Analyze_Crude Analyze Crude Mixture (TLC, GC-MS, NMR) Check_Yield->Analyze_Crude Yes Purify Purify Product (Column Chromatography) Check_Yield->Purify No Identify_Side_Products Identify Major Side Products Analyze_Crude->Identify_Side_Products Incomplete_Reaction Incomplete Reaction Identify_Side_Products->Incomplete_Reaction Quat_Salt Quaternary Salt? Identify_Side_Products->Quat_Salt Optimize_Conditions Optimize Conditions: - Increase temp/time - Check reagents Incomplete_Reaction->Optimize_Conditions Optimize_Conditions->Start Hydrolysis Ester Hydrolysis? Quat_Salt->Hydrolysis No Mitigate_Quat Mitigate Over-alkylation: - Slow addition of BnBr - Stoichiometric control Quat_Salt->Mitigate_Quat Yes Prevent_Hydrolysis Prevent Hydrolysis: - Anhydrous conditions - Non-nucleophilic base Hydrolysis->Prevent_Hydrolysis Yes Hydrolysis->Purify No Mitigate_Quat->Start Prevent_Hydrolysis->Start

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials like 1-benzyl-4-piperidone, by-products from incomplete reactions, and residual solvents from the work-up process. Depending on the synthetic route, which can involve reactions like Dieckmann condensation, impurities such as N,N-bis(β-propionate methyl ester) benzylamine might also be present.[1]

Q2: What is the recommended purification method for achieving high purity of this compound?

A2: A multi-step purification approach is often necessary. This typically involves an initial extraction to remove water-soluble impurities, followed by column chromatography to separate the target compound from structurally similar by-products. Recrystallization can then be employed as a final step to achieve high crystalline purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The choice of solvent is critical for effective recrystallization. For piperidine derivatives, a mixture of a good solvent and a poor solvent is often used. Common solvent systems for similar compounds include methanol/chloroform[1] and ethanol. The ideal solvent system should dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling.

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. By comparing the TLC profile of your sample against the starting materials and a pure standard (if available), you can assess the presence of impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Purification - Product loss during extraction or chromatography.- Suboptimal recrystallization conditions (e.g., incorrect solvent, rapid cooling).- Ensure proper phase separation during extraction.- Optimize the mobile phase for column chromatography to achieve good separation with minimal tailing.- For recrystallization, screen different solvent systems and allow for slow cooling to maximize crystal formation.
Presence of Oily Residue After Recrystallization - Incomplete removal of low-melting point impurities.- The compound itself may be an oil at room temperature if not sufficiently pure.- Perform an additional wash with a cold, non-polar solvent (e.g., hexanes) to remove oily impurities.- Consider purification by column chromatography before recrystallization.
Multiple Spots on TLC After Purification - Incomplete separation of by-products.- Degradation of the product on the silica gel column.- Adjust the polarity of the eluent for better separation on the column.- Use a less acidic or basic silica gel or consider an alternative stationary phase like alumina.- Ensure the product is stable under the chromatography conditions.
Broad Peak or Multiple Peaks in HPLC/GC Analysis - Presence of isomers or closely related impurities.- Poor column selection or method parameters.- Optimize the HPLC/GC method (e.g., gradient, temperature program, column type) to improve resolution.- Consider derivatization to enhance the separation of isomers.

Experimental Protocols

Protocol 1: General Extraction Procedure
  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% HCl solution) to remove basic impurities, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

  • Wash with brine (saturated NaCl solution) to remove residual water.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude purified product.

Protocol 2: Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified compound.[3]

Protocol 3: Recrystallization
  • Dissolve the compound in a minimum amount of a suitable hot solvent or solvent mixture.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product extraction Extraction start->extraction chromatography Column Chromatography extraction->chromatography Remove polar impurities tlc TLC Monitoring extraction->tlc recrystallization Recrystallization chromatography->recrystallization Separate by-products chromatography->tlc hplc_gc HPLC/GC Analysis recrystallization->hplc_gc final_product Pure Product recrystallization->final_product Achieve high purity hplc_gc->final_product

Caption: Purification workflow for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Corrective Actions issue Purity Issue Identified (e.g., by TLC, HPLC) cause1 Incomplete Reaction issue->cause1 cause2 Side Products issue->cause2 cause3 Ineffective Purification issue->cause3 cause4 Degradation issue->cause4 solution1 Optimize Reaction (Time, Temp, Stoichiometry) cause1->solution1 solution2 Modify Work-up (e.g., additional washes) cause2->solution2 solution3 Refine Purification Method (e.g., change solvent, new column) cause3->solution3 solution4 Check Stability (pH, Temp, Light) cause4->solution4 pure_product High Purity Product solution1->pure_product Improved Yield/ Purity solution2->pure_product solution3->pure_product solution4->pure_product

Caption: Troubleshooting logic for purity issues.

References

Technical Support Center: 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability-related issues encountered during the handling, storage, and use of this compound.

Storage and Handling

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] For optimal preservation, refrigeration is recommended.[1] It is also advisable to store the compound under an inert atmosphere to maintain product quality.[2] Keep the compound away from heat, sparks, open flames, and other sources of ignition.[1]

Q2: I've noticed the appearance of a sweet, almond-like odor from my stored compound. What could be the cause?

A2: A sweet, almond-like odor may suggest the degradation of the benzyl group, potentially forming benzaldehyde. This could be a result of slow oxidation or other decomposition pathways. It is recommended to re-analyze the purity of the compound using appropriate analytical methods such as HPLC or GC-MS. Ensure the container is properly sealed and stored under the recommended conditions to minimize degradation.

Compound Stability and Degradation

Q3: My reaction yield using this compound is lower than expected. Could the starting material have degraded?

A3: Yes, degradation of the starting material is a possible cause for lower-than-expected reaction yields. The two primary functional groups susceptible to degradation are the methyl ester and the N-benzyl group. Hydrolysis of the methyl ester to the corresponding carboxylic acid or debenzylation of the piperidine nitrogen are potential degradation pathways.[4][5] It is advisable to check the purity of your starting material before use.

Q4: I suspect my compound has degraded. What are the likely degradation products?

A4: The most probable degradation products arise from the hydrolysis of the ester and the cleavage of the benzyl group.

  • Hydrolysis Product: 1-Benzyl-4-(carboxy)piperidine-1-carboxylate. This can occur if the compound is exposed to moisture, especially under acidic or basic conditions.

  • Debenzylation Product: 4-Methyl piperidine-1,4-dicarboxylate. This can be initiated by catalytic impurities or exposure to certain reactive species.

  • Oxidation Products: While less specific, oxidation can occur, particularly at the benzylic position.

Analytical and Purity Concerns

Q5: What analytical methods are recommended to assess the purity and stability of this compound?

A5: To assess the purity and identify potential degradation products, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the parent compound and any impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity of the compound and monitor the progress of a reaction.[4]

Q6: My NMR spectrum shows unexpected peaks. What could they be?

A6: Unexpected peaks in the NMR spectrum could indicate the presence of residual solvents from the synthesis, impurities, or degradation products. For example, a broad singlet in the 10-12 ppm range could suggest the presence of a carboxylic acid, indicating hydrolysis of the methyl ester. The disappearance or reduction of signals corresponding to the benzyl group (aromatic protons around 7.3 ppm and the benzylic protons) might suggest debenzylation.

Data Summary

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationCitation
Storage Temperature Cool, refrigerated place[1]
Atmosphere Dry, well-ventilated area; under an inert atmosphere is recommended[1][2][3]
Container Tightly closed container[1][3]
Incompatible Materials Strong oxidizing agents[2]
Handling Precautions Avoid contact with skin and eyes; use in a chemical fume hood[2][3]

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Initial Analysis (Time = 0): Analyze the freshly prepared solution using a validated HPLC method to determine the initial purity and peak area of the parent compound. Obtain an initial ¹H NMR spectrum as a reference.

  • Stress Conditions: Subject aliquots of the solution to various stress conditions:

    • Acidic Hydrolysis: Add a small amount of dilute hydrochloric acid.

    • Basic Hydrolysis: Add a small amount of dilute sodium hydroxide.

    • Oxidative Stress: Add a dilute solution of hydrogen peroxide.

    • Thermal Stress: Heat the solution at a controlled temperature (e.g., 60 °C).

    • Photostability: Expose the solution to UV light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, neutralize if necessary, and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of degradation. Identify any new peaks that appear, which may correspond to degradation products.

  • Structural Confirmation: For significant degradation, attempt to identify the structure of the degradation products using LC-MS or by isolating the impurity and analyzing it by NMR.

Visualizations

logical_relationship Troubleshooting Logic for Stability Issues start Experiment Shows Unexpected Results (e.g., low yield, side products) check_purity Assess Purity of Starting Material (TLC, HPLC, NMR) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure investigate_reaction Investigate Other Reaction Parameters (reagents, conditions, etc.) is_pure->investigate_reaction Yes identify_impurities Identify Impurities/Degradants (NMR, MS) is_pure->identify_impurities No degradation_pathway Determine Potential Degradation Pathway (hydrolysis, debenzylation, oxidation) identify_impurities->degradation_pathway storage_issue Review Storage and Handling Procedures degradation_pathway->storage_issue re_purify Re-purify Starting Material storage_issue->re_purify

Caption: Troubleshooting workflow for stability issues.

experimental_workflow General Experimental Workflow for Stability Assessment prep Prepare Stock Solution of Compound initial_analysis Initial Analysis (t=0) (HPLC, NMR) prep->initial_analysis stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) initial_analysis->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze Samples (HPLC) sampling->analysis data Calculate Degradation and Identify Products (LC-MS, NMR) analysis->data

Caption: Workflow for stability assessment experiments.

signaling_pathway Potential Degradation Pathways cluster_0 Hydrolysis cluster_1 Debenzylation start_hydrolysis 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate product_hydrolysis 1-Benzyl-4-carboxypiperidine + Methanol start_hydrolysis->product_hydrolysis H2O (Acid or Base) start_debenzylation 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate product_debenzylation 4-Methyl piperidine-1,4-dicarboxylate + Toluene (or other benzyl fragments) start_debenzylation->product_debenzylation Catalyst (e.g., Pd/C), H2 or other reducing agents

References

Technical Support Center: Crystallization of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For piperidine derivatives, common solvents that have proven effective include alcohols (such as ethanol and methanol) and ethyl acetate.[1] Solvent mixtures, like ethanol-ethyl acetate or dichloromethane-methanol, can also be utilized to achieve optimal solubility characteristics.[1]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often occurs if the solution is too concentrated or cooled too quickly. To address this, try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Use a co-solvent: Introducing a second solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Additionally, ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Q4: How can I remove colored impurities during crystallization?

A4: If your solution has a noticeable color, this may be due to impurities. Activated charcoal can be used to remove these. Add a small amount of activated charcoal to the hot solution before the filtration step. Be aware that using too much charcoal can lead to a loss of your desired product.

Q5: No crystals are forming, even after cooling. What steps can I take?

A5: If crystals do not form, the solution may not be supersaturated. You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus.

  • Adding a seed crystal of the pure compound.

  • Concentrating the solution by evaporating some of the solvent and allowing it to cool again.

Data Presentation: Solvent Selection Guide

Solvent SystemSolubility at Room TemperatureSolubility at Elevated TemperatureCommon Issues
Single Solvents
EthanolLow to ModerateHighPotential for slow crystallization
MethanolModerateHighMay require very low temperatures for good yield
Ethyl AcetateLowModerate to HighCan sometimes lead to oiling out
IsopropanolLowModerateSlower evaporation rate
Hexane / HeptaneVery LowLowGenerally used as an anti-solvent
Solvent Mixtures
Ethanol / WaterVaries with ratioVaries with ratioFinding the right ratio is critical
Ethyl Acetate / HexaneVaries with ratioVaries with ratioGood for inducing precipitation
Dichloromethane / MethanolVaries with ratioVaries with ratioEffective for some piperidine derivatives[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant temperature-dependent solubility for the compound is identified.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the compound completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization (Solvent/Anti-Solvent)

This method is employed when a single suitable solvent cannot be found. It utilizes a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the cold solvent mixture for washing.

Mandatory Visualizations

Troubleshooting_Crystallization start Crude Product dissolve Dissolve in Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities? dissolve->insoluble_impurities hot_filtration Hot Filtration insoluble_impurities->hot_filtration Yes cool Cool Solution insoluble_impurities->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect Crystals crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oils Out induce_crystallization Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce_crystallization induce_crystallization->cool troubleshoot_oiling Troubleshoot Oiling (Add solvent, slow cooling) oiling_out->troubleshoot_oiling troubleshoot_oiling->cool

Caption: A workflow diagram for troubleshooting common issues during the crystallization of this compound.

Solvent_Selection_Logic start Start: Crude Compound test_solubility Test Solubility in Various Solvents start->test_solubility find_single_solvent Good Single Solvent Found? (Soluble Hot, Insoluble Cold) test_solubility->find_single_solvent single_solvent_recrystallization Proceed with Single-Solvent Recrystallization find_single_solvent->single_solvent_recrystallization Yes no_single_solvent No Suitable Single Solvent find_single_solvent->no_single_solvent No select_solvent_pair Select Solvent/Anti-Solvent Pair (Good Solver / Poor Solver) no_single_solvent->select_solvent_pair two_solvent_recrystallization Proceed with Two-Solvent Recrystallization select_solvent_pair->two_solvent_recrystallization

Caption: A decision-making diagram for selecting an appropriate crystallization method.

References

Technical Support Center: Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a key intermediate for researchers in drug development and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and efficient synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process starting from piperidine-4-carboxylic acid. The first step is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group, followed by the esterification of the carboxylic acid at the 4-position to a methyl ester. This route is generally efficient and uses readily available starting materials.

Q2: I am experiencing low yields during the N-protection step with benzyl chloroformate. What are the common pitfalls?

A2: Low yields in the N-benzyloxycarbonylation step are often due to issues with pH control, reagent quality, or reaction temperature.

  • pH Control: The reaction is typically performed under Schotten-Baumann conditions, requiring a base like sodium bicarbonate or sodium hydroxide to neutralize the HCl byproduct.[1] Maintaining a basic pH is crucial.

  • Reagent Quality: Benzyl chloroformate can degrade over time. Using a fresh or properly stored bottle is recommended.

  • Temperature: The reaction is exothermic. It's advisable to add the benzyl chloroformate slowly at a low temperature (e.g., 0 °C) to prevent side reactions.[2]

Q3: The subsequent esterification of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid is incomplete. How can I optimize this step?

A3: Incomplete esterification can be addressed by choosing the appropriate esterification agent and ensuring anhydrous conditions.

  • Reagents:

    • Methyl Iodide with a Base: Using methyl iodide with a base like potassium carbonate in a polar aprotic solvent such as DMF is a common method.[3] Ensure all reagents are anhydrous.

    • Trimethylsilyldiazomethane (TMS-diazomethane): This reagent is highly effective for esterifying carboxylic acids under mild conditions, often providing high yields.[3] However, it is toxic and must be handled with extreme care in a fume hood.

    • Methanol with an Acid Catalyst: Refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄ or SOCl₂) is a classic method.[4] This requires forcing conditions and may not be suitable for sensitive substrates.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Driving the reaction to completion may require extended periods or gentle heating.

Q4: I am observing an unexpected side product. What could it be?

A4: A common side product is the formation of the corresponding amide if ammonia or an amine is present as a contaminant, especially during the workup. Another possibility is the cleavage of the Cbz protecting group if harsh acidic or basic conditions are used during the esterification or workup.

Q5: What are the best practices for purifying the final product, this compound?

A5: The final product is typically an oil or a low-melting solid.[2]

  • Extraction: A standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Purification by flash column chromatography on silica gel is the most effective method to obtain a highly pure product. A gradient of ethyl acetate in hexanes is a common eluent system.[2]

Reaction Condition Optimization Data

The following table summarizes typical reaction conditions for the key steps in the synthesis of piperidine dicarboxylates, based on analogous reactions found in the literature.

StepReagent 1Reagent 2SolventBaseTemperatureTypical YieldReference
N-Protection Piperidine derivativeBenzyl ChloroformateDichloromethane/WaterDiisopropylethylamine0 °C to RT85%[5]
N-Protection 4,4-Piperidinediol HClBenzyl ChloroformateTHF/WaterNa₂CO₃Room Temp.100%[2]
Esterification N-Boc-piperidine-4-carboxylic acidMethyl IodideDMFK₂CO₃Room Temp.High[3]
Esterification N-Boc-piperidine-4-carboxylic acidTMS-diazomethaneAcetonitrile/Methanol-0 °C to RT90%[3]
Esterification Pyrazine-2-carboxylic acidSOCl₂Methanol-0 °C to RT80%[4]

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound, adapted from procedures for structurally similar compounds.

Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This step involves the protection of the nitrogen on piperidine-4-carboxylic acid with a benzyloxycarbonyl (Cbz) group.

  • Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in a 1:1 mixture of THF and water.

  • Addition of Base: Add sodium carbonate (1.4 equivalents) to the solution and stir until dissolved.

  • Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equivalents) dropwise while maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 6-12 hours. Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step converts the carboxylic acid at the 4-position into a methyl ester.

  • Preparation: Dissolve the crude 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) from the previous step in a mixture of acetonitrile and methanol (e.g., 10:1 v/v). Ensure all equipment is flame-dried and the reaction is under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Esterifying Agent: Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (2 equivalents) dropwise. A yellow color should persist. Caution: TMS-diazomethane is toxic and potentially explosive. Handle with appropriate safety precautions.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[3]

  • Quenching: Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Isolation & Purification: Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of 20% to 40% ethyl acetate in hexanes) to yield the pure this compound.[5]

Visualized Workflow and Logic Diagrams

The following diagrams illustrate the synthetic workflow and a troubleshooting guide for the reaction.

reaction_workflow start Piperidine-4-carboxylic Acid step1_reagents 1. Benzyl Chloroformate 2. Na₂CO₃ (THF/Water) start->step1_reagents intermediate 1-(Benzyloxycarbonyl)piperidine- 4-carboxylic Acid step1_reagents->intermediate N-Protection step2_reagents 1. TMS-diazomethane 2. Acetonitrile/Methanol (0°C to RT) intermediate->step2_reagents product 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate step2_reagents->product Esterification

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction? step_check Which Step? start->step_check n_protection N-Protection step_check->n_protection Step 1 esterification Esterification step_check->esterification Step 2 n_prot_q1 Check pH (should be basic) n_protection->n_prot_q1 ester_q1 Ensure Anhydrous Conditions esterification->ester_q1 n_prot_q2 Use fresh Benzyl Chloroformate n_prot_q1->n_prot_q2 n_prot_q3 Control Temperature (Add Cbz-Cl at 0°C) n_prot_q2->n_prot_q3 solution Problem Solved n_prot_q3->solution ester_q2 Consider alternative reagent (e.g., TMS-diazomethane) ester_q1->ester_q2 ester_q3 Increase reaction time (Monitor by TLC) ester_q2->ester_q3 ester_q3->solution

Caption: Troubleshooting flowchart for synthesis optimization.

References

Technical Support Center: 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

The synthesis of this compound can lead to several process-related impurities. These impurities can arise from starting materials, intermediates, and side reactions. The most commonly encountered impurities are summarized in the table below.

Impurity Name Structure Source Typical Analytical Signal (e.g., in LC-MS)
Impurity A: Methyl piperidine-1,4-dicarboxylatePiperidine ring with methyl and carboxylate groups at C4 and a carboxylate at N1Incomplete benzylation of the piperidine nitrogen.Lower retention time than the final product; mass corresponding to the unbenzylated compound.
Impurity B: 1-Benzyl piperidine-1,4-dicarboxylic acidCarboxylic acid at C4 instead of a methyl esterHydrolysis of the methyl ester at the C4 position during workup or purification.Different retention time, often broader peak shape; mass corresponding to the carboxylic acid.
Impurity C: 4-Methyl piperidine-1,4-dicarboxylic acidPiperidine ring with a methyl and carboxylic acid at C4 and a carboxylic acid at N1Incomplete benzylation and hydrolysis of the methyl ester.Significantly different retention time; mass corresponding to the di-acid.
Impurity D: Dibenzyl piperidine-1,4-dicarboxylateTwo benzyl groups on the piperidine nitrogenOver-benzylation or presence of dibenzylamine in the benzylating agent.Higher retention time and higher mass than the final product.
Impurity E: Unreacted Benzyl Bromide/ChlorideBenzyl halideExcess reagent from the N-benzylation step.Can be detected by GC-MS in the crude product.
Impurity F: N,N-bis(β-propionate methyl ester) benzylamineIntermediate from a potential Dieckmann condensation route.[1]Side product if the synthesis involves a Dieckmann condensation pathway.[1]Mass corresponding to the intermediate.

Q2: My final product of this compound is a yellow oil, but I expected a white solid. What could be the cause?

A yellow discoloration often indicates the presence of oxidation products or residual impurities.[2] Piperidine derivatives can be susceptible to oxidation.[3] Ensure that all solvents are peroxide-free and that the reaction and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) if possible. The yellow color could also be due to residual starting materials or byproducts that are colored. Purification by column chromatography or recrystallization should yield a colorless product.

Q3: I am having trouble separating my desired product from a closely related impurity by column chromatography. What can I do?

Poor separation in column chromatography can be due to several factors, including the choice of solvent system, column overloading, or improper column packing.[4]

  • Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems to find one that provides the best separation between your product and the impurity. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (e.g., 1%) to reduce tailing.[4]

  • Gradient Elution: If a single solvent system is not effective, a gradient elution from a less polar to a more polar solvent mixture may improve separation.

  • Reduce Column Loading: Overloading the column can lead to broad peaks and poor separation. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.

  • Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms: The isolated yield of the final product is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete N-benzylation: Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting piperidine derivative. If the reaction is stalled, consider adding more benzylating agent or extending the reaction time. Ensure the base used is sufficient and appropriate for the reaction.
Inefficient C4-methylation: The choice of base and methylating agent is critical. Stronger bases like lithium diisopropylamide (LDA) may be required for complete deprotonation at C4. Monitor the reaction at low temperatures to avoid side reactions.
Product Loss During Workup: Piperidine derivatives can have some water solubility, especially if they form salts. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent during the workup. Back-extraction of the combined organic layers with a saturated brine solution can help to break emulsions and recover more product.
Degradation During Purification: Some piperidine derivatives can be unstable on silica gel. The addition of a small amount of triethylamine to the eluent can help to prevent degradation on the acidic silica surface.[4]
Issue 2: Presence of Di-substituted or Unwanted Side Products

Symptoms: NMR or LC-MS analysis shows the presence of unexpected peaks corresponding to di-benzylated products or other side products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Over-benzylation: Use a stoichiometric amount of the benzylating agent. Adding the benzylating agent slowly to the reaction mixture can also help to control the reaction and minimize over-alkylation.
Side Reactions with the Base: The choice of base can influence the reaction outcome. If strong, nucleophilic bases are used, they may react with the starting materials or product. Consider using a non-nucleophilic base like potassium carbonate or diisopropylethylamine for the N-benzylation step.
Dieckmann Condensation Side Products: If the synthesis involves a Dieckmann condensation, incomplete reaction or side reactions can lead to various byproducts.[1][5] Careful control of reaction conditions (temperature, reaction time, and stoichiometry of the base) is crucial.

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by LC-MS

This protocol outlines a general method for identifying and quantifying impurities in a sample of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (MS) detector (e.g., Quadrupole or Time-of-Flight)

Materials:

  • Sample of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium formate (for mobile phase modification)

Procedure:

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a period of 10-15 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30 - 40 °C

    • Injection Volume: 1 - 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120 - 150 °C

  • Data Analysis:

    • Identify the peak corresponding to the main product.

    • Analyze the mass spectra of the minor peaks to identify potential impurities based on their mass-to-charge ratio.

    • Quantify the impurities by comparing their peak areas to that of the main product (assuming similar response factors) or by using a reference standard if available.

Visualizations

experimental_workflow Impurity Identification Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Characterization cluster_purification Purification cluster_final Final Product start Synthesize 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate crude Crude Product start->crude tlc TLC Analysis crude->tlc Initial Purity Check lcms LC-MS Analysis crude->lcms Identify Impurities nmr NMR Spectroscopy crude->nmr Structural Confirmation column Column Chromatography lcms->column Guide Purification pure Pure Product (>98%) column->pure Successful Separation fail Impure Product (<98%) column->fail Co-elution recrystallization Recrystallization recrystallization->pure recrystallization->fail fail->recrystallization Alternative Purification troubleshooting_logic Troubleshooting Low Yield cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_solutions Potential Solutions start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions loss_workup Loss During Workup? start->loss_workup degradation Degradation on Silica? start->degradation solution1 Optimize Reaction Time/ Reagent Stoichiometry incomplete_reaction->solution1 solution2 Change Base/ Solvent side_reactions->solution2 solution3 Thorough Extraction/ Brine Wash loss_workup->solution3 solution4 Add Triethylamine to Eluent degradation->solution4

References

Technical Support Center: Debenzylation of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debenzylation of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate.

Troubleshooting Guides

This section addresses common challenges encountered during the debenzylation of this compound, offering potential solutions to streamline your experimental workflow.

Issue 1: Slow or Incomplete Reaction

Question: My debenzylation reaction is proceeding very slowly or has stalled, as indicated by TLC or LC-MS analysis. What are the potential causes and how can I resolve this?

Answer:

Slow or incomplete debenzylation is a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Activity: The palladium catalyst may be of poor quality or have lost activity due to improper storage or handling.

    • Solution: Use a fresh batch of a high-quality catalyst such as Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). Ensure the catalyst is stored under an inert atmosphere.

  • Catalyst Poisoning: The product, a secondary amine, can adsorb onto the catalyst surface, leading to deactivation.

    • Solution 1: Acidic Additives: The addition of a mild acid, such as acetic acid, can protonate the product amine, preventing it from poisoning the catalyst.[1][2]

    • Solution 2: Increased Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes compensate for gradual deactivation.

  • Insufficient Hydrogen Source:

    • For Catalytic Hydrogenation: Ensure a continuous and adequate supply of hydrogen gas. Check for leaks in the balloon or hydrogenation apparatus. For more challenging substrates, increasing the hydrogen pressure may be necessary.

    • For Catalytic Transfer Hydrogenation: The hydrogen donor, such as ammonium formate or formic acid, may be decomposing or used up. Adding more of the hydrogen donor in portions may help drive the reaction to completion.[3][4]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are generally effective for this reaction.

Issue 2: Formation of Side Products

Question: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?

Answer:

The formation of byproducts can complicate purification and reduce the yield of the desired product. Potential side products include:

  • Partially Debenzylated Intermediate: Incomplete reaction can lead to the presence of the starting material.

    • Solution: Refer to the solutions for "Slow or Incomplete Reaction" to drive the reaction to completion.

  • Ester Hydrolysis: If the reaction conditions are too acidic or basic, or if there is prolonged exposure to water at elevated temperatures, the methyl ester group may undergo hydrolysis to the corresponding carboxylic acid.

    • Solution: Maintain neutral or mildly acidic conditions. If using acidic additives, use the minimum effective amount. Ensure anhydrous solvents are used where appropriate and minimize reaction times at high temperatures.

  • Ring Opening: While less common under standard hydrogenolysis conditions, harsh acidic conditions or the presence of certain Lewis acids could potentially lead to the opening of the piperidine ring.

    • Solution: Avoid the use of strong acids. Stick to standard catalytic hydrogenation or transfer hydrogenation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the debenzylation of this compound?

A1: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor is a widely used, effective, and operationally simple method for this transformation.[3][4] It is generally carried out under neutral conditions, which helps to avoid potential side reactions like ester hydrolysis. Catalytic hydrogenation with hydrogen gas is also a very effective and clean method.

Q2: Can I use other catalysts besides Pd/C?

A2: Yes, Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be a good alternative for more stubborn debenzylations. Other catalysts like Raney Nickel can also be used, but may require different reaction conditions.

Q3: What is the typical catalyst loading for this reaction?

A3: A typical catalyst loading is 5-10 mol% of palladium on carbon (Pd/C) with respect to the substrate. For difficult reactions, this can be increased to 20 mol% or higher.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot (which is typically more polar) indicate the progression of the reaction.

Q5: What is the best work-up procedure for this reaction?

A5: After the reaction is complete, the catalyst is typically removed by filtration through a pad of Celite®. The filter cake should be washed with the reaction solvent (e.g., methanol). The combined filtrates are then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization.

Q6: Are there any safety precautions I should be aware of?

A6: Palladium on carbon can be pyrophoric, especially when dry and in the presence of air and a flammable solvent. Always handle the catalyst in a well-ventilated fume hood and keep it wet with solvent. When filtering, do not allow the catalyst to dry on the filter paper. Quench the catalyst-containing filter paper with plenty of water. If using hydrogen gas, ensure your equipment is properly set up and checked for leaks to avoid the risk of explosion.

Experimental Protocols

Below are detailed methodologies for common debenzylation procedures.

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This is a widely used and often high-yielding method for N-debenzylation.

ParameterValue/Condition
Substrate This compound
Catalyst 10% Palladium on carbon (10 mol%)
Hydrogen Donor Ammonium formate (5 equivalents)
Solvent Methanol
Temperature Reflux
Reaction Time 2-6 hours (monitor by TLC)
Typical Yield >90%

Procedure:

  • To a solution of this compound (1 equivalent) in methanol, add 10% Pd/C (10 mol%).

  • To this suspension, add ammonium formate (5 equivalents) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Catalytic Hydrogenation with Hydrogen Gas

This method is very clean as the only byproduct is toluene.

ParameterValue/Condition
Substrate This compound
Catalyst 10% Palladium on carbon (5-10 mol%)
Hydrogen Source Hydrogen gas (balloon or Parr shaker)
Solvent Methanol or Ethanol
Temperature Room temperature
Reaction Time 4-24 hours (monitor by TLC)
Typical Yield >95%

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.

  • Filter the mixture through a pad of Celite® and wash the pad with the reaction solvent.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude product.

  • Purify as needed by silica gel column chromatography.

Visualizations

Debenzylation_Workflow cluster_start Starting Material cluster_reaction Debenzylation Reaction cluster_workup Workup & Purification cluster_product Final Product start 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate reaction Catalytic Hydrogenation or Catalytic Transfer Hydrogenation start->reaction filtration Filtration (remove catalyst) reaction->filtration concentration Concentration filtration->concentration purification Purification (e.g., Chromatography) concentration->purification product 4-Methyl piperidine-1,4-dicarboxylate purification->product Troubleshooting_Debenzylation start Debenzylation Reaction incomplete Incomplete Reaction? start->incomplete side_products Side Products? start->side_products success Successful Debenzylation incomplete->success No catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading incomplete->catalyst Yes side_products->success No hydrolysis Ester Hydrolysis? - Use neutral conditions - Minimize water & heat side_products->hydrolysis Yes h2_source Check Hydrogen Source - Ensure adequate H2 supply - Add more transfer agent catalyst->h2_source conditions Optimize Conditions - Add mild acid (e.g., AcOH) - Change solvent h2_source->conditions conditions->start Re-run hydrolysis->start Re-run with adjusted conditions

References

Technical Support Center: Synthesis of Piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with racemization during the synthesis of chiral piperidine-1,4-dicarboxylate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of chiral piperidine-1,4-dicarboxylate?

A1: The principal cause of racemization, specifically at the C4 position, is the acidity of the α-proton to the carboxyl group. Under basic or acidic conditions, this proton can be abstracted, leading to the formation of a planar enol or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in a loss of stereochemical integrity and the formation of a racemic mixture.[1][2]

Q2: Which steps in the synthesis are most susceptible to racemization?

A2: Racemization is most likely to occur during steps that involve either strong bases or acids, or prolonged heating. Key steps to monitor closely include:

  • Saponification: Hydrolysis of a C4-ester to a carboxylic acid using a base like lithium hydroxide can create conditions conducive to epimerization.

  • Esterification: Acid-catalyzed esterification of the C4-carboxylic acid can also lead to racemization.

  • Deprotection/Protection Steps: Removal or addition of protecting groups, particularly under harsh acidic or basic conditions, can compromise the stereochemical purity.

  • Purification: Prolonged exposure to certain chromatographic media or solvents during purification can also contribute to racemization.

Q3: How can I minimize racemization during the synthesis?

A3: To minimize racemization, it is crucial to employ mild reaction conditions. This includes using weaker bases or acids where possible, maintaining low reaction temperatures, and minimizing reaction times. For instance, in saponification reactions, using a less harsh base or carefully controlling the stoichiometry and temperature can be beneficial. In purification, using neutral silica gel and avoiding prolonged exposure to acidic or basic mobile phases is recommended.

Q4: What analytical techniques are suitable for determining the enantiomeric purity of piperidine-1,4-dicarboxylate?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of chiral piperidine-1,4-dicarboxylate derivatives.[3][4][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs include those based on polysaccharides like cellulose or amylose.

Troubleshooting Guide for Racemization

This guide addresses common issues related to the loss of enantiomeric excess during the synthesis of piperidine-1,4-dicarboxylate.

Problem Potential Cause Recommended Solutions
Significant loss of ee after saponification of the C4-ester. The base used is too strong or the reaction temperature is too high, leading to enolate formation and subsequent racemization.- Use a milder base such as potassium trimethylsilanolate.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Carefully control the stoichiometry of the base.- Minimize the reaction time by closely monitoring the reaction progress.
Racemization observed after esterification of the C4-carboxylic acid. The acidic conditions are too harsh or the reaction is heated for an extended period.- Employ milder esterification methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).- If using an acid catalyst, opt for a weaker acid or use it in catalytic amounts.- Keep the reaction temperature as low as possible.
Decrease in enantiomeric purity after N-Boc deprotection. Strong acidic conditions (e.g., high concentrations of TFA) can lead to partial racemization.- Use a milder deprotection protocol, such as HCl in dioxane at a controlled temperature.- Reduce the reaction time and temperature of the deprotection step.
Loss of stereochemical integrity during purification. The silica gel used for chromatography is acidic, or the solvent system has an inappropriate pH.- Use neutral silica gel for column chromatography.- Buffer the mobile phase to a neutral pH if possible.- Minimize the time the compound spends on the column.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid methyl ester

This protocol provides a general method for determining the enantiomeric excess of a common piperidine-1,4-dicarboxylate derivative.

1. Materials:

  • Chiral HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Sample of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid methyl ester dissolved in mobile phase

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

3. Procedure:

  • Prepare a dilute solution of the sample in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Run the analysis and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualizations

Mechanism of Racemization at C4

The following diagram illustrates the base-catalyzed racemization mechanism at the C4 position of a piperidine-1,4-dicarboxylate derivative.

racemization_mechanism cluster_0 Chiral Piperidine Derivative cluster_1 Planar Intermediate cluster_2 Racemic Mixture start (R)-Enantiomer enolate Enolate (Achiral) start->enolate + Base (-H⁺) end_R (R)-Enantiomer enolate->end_R + H⁺ end_S (S)-Enantiomer enolate->end_S + H⁺

Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow for Loss of Enantiomeric Excess

This workflow provides a logical approach to identifying and resolving the source of racemization in your synthesis.

troubleshooting_workflow start Loss of ee observed check_reaction Analyze ee at each step start->check_reaction identify_step Identify problematic step check_reaction->identify_step is_base Is it a base-mediated step? identify_step->is_base is_acid Is it an acid-mediated step? is_base->is_acid No optimize_base Optimize base conditions: - Lower temperature - Use milder base - Reduce reaction time is_base->optimize_base Yes is_purification Is it the purification step? is_acid->is_purification No optimize_acid Optimize acid conditions: - Use milder acid/catalyst - Lower temperature is_acid->optimize_acid Yes optimize_purification Optimize purification: - Use neutral silica - Buffer mobile phase is_purification->optimize_purification Yes re_evaluate Re-evaluate ee optimize_base->re_evaluate optimize_acid->re_evaluate optimize_purification->re_evaluate end Problem solved re_evaluate->end

A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of this compound? A1: this compound is a disubstituted piperidine derivative. It features a benzyl group attached to the piperidine nitrogen, which acts as a protecting group, and a methyl ester at the 4-position. This structure is a common intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.[1][2]

Q2: What are the main safety hazards associated with this compound? A2: Based on data for structurally similar compounds, this compound should be handled with care. It may cause skin and serious eye irritation.[3][4] Avoid inhalation of vapor, mist, or dust.[5][6] It is crucial to use appropriate personal protective equipment (PPE) during handling.

Q3: What are the recommended storage conditions? A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] For long-term stability, refrigeration at 2-8°C may be recommended.[7] Keep it away from incompatible materials such as strong oxidizing agents and sources of ignition.[6][8]

Q4: What Personal Protective Equipment (PPE) is required for handling? A4: When handling this compound, always wear appropriate PPE, including:

  • Chemical safety goggles or a face shield.[8]

  • Protective gloves (e.g., nitrile rubber).

  • A lab coat or chemical-resistant apron.[8]

  • Work in a well-ventilated area or under a chemical fume hood.[9]

Q5: How should spills be managed? A5: In case of a spill, ensure the area is well-ventilated. For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[6][9] Avoid generating dust. Prevent the material from entering drains or waterways.[9]

Q6: What happens in case of accidental exposure? A6:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If irritation persists, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a physician or poison control center immediately.[4][8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

Data Presentation

Quantitative data for the specified compound is summarized below. Properties are derived from its chemical structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₉NO₄Calculated
Molecular Weight 277.32 g/mol Calculated
Appearance Light-colored powder or solid[6]
Solubility Soluble in common organic solvents (e.g., Methanol, Chloroform, Ethyl Acetate). Solubility in aqueous solutions is expected to be low.Inferred from structure
InChI Key Inferred from structureInferred from structure

Table 2: Recommended Handling and Storage Summary

ConditionRecommendationReference
Storage Temperature Cool, dry place. Refrigeration (2-8°C) for long-term storage.[6][7]
Atmosphere Store in a tightly sealed container. Some analogs are air-sensitive; storage under an inert atmosphere (e.g., Argon) is good practice.[5][9]
Incompatibilities Strong oxidizing agents.[6][8]
Ventilation Handle in a well-ventilated area or chemical fume hood.[9]

Troubleshooting Guide

Problem: The compound has discolored or appears clumped upon receipt.

  • Possible Cause: The compound may have been exposed to moisture or impurities during shipping or storage. Clumping can indicate hydration. Discoloration might suggest degradation.

  • Solution: Before use, it is advisable to assess the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS). If the purity is compromised, it may not be suitable for sensitive experiments.

Problem: The compound is not dissolving in the specified solvent for my reaction.

  • Possible Cause: The solvent may be inappropriate, or the concentration may be too high. The compound's purity could also be a factor.

  • Solution:

    • Confirm the polarity of your solvent. Piperidine derivatives like this are often soluble in moderately polar to polar organic solvents.

    • Try gentle warming or sonication to aid dissolution.

    • Test solubility on a small scale with different solvents (e.g., DCM, THF, Methanol, DMSO) before committing the bulk of your material.

Problem: My reaction is sluggish or fails to proceed to completion.

  • Possible Cause:

    • Reagent Quality: The compound or other reagents may have degraded. The ester and carbamate functionalities can be sensitive to hydrolysis.

    • Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.

    • Steric Hindrance: The benzyl and methyl ester groups may sterically hinder the reaction site.

  • Solution:

    • Verify the purity of the starting material.

    • Use fresh, anhydrous reagents and solvents.

    • Consider increasing the reaction temperature or extending the reaction time.

    • If applicable, consider using a more potent catalyst or reagent to overcome potential steric hindrance.

Problem: I am observing unexpected byproducts in my reaction analysis (TLC, LC-MS).

  • Possible Cause:

    • Degradation: The compound may be degrading under the reaction conditions. The N-benzyl group can be cleaved via hydrogenolysis if a palladium catalyst and a hydrogen source are present.[10]

    • Hydrolysis: The methyl ester is susceptible to hydrolysis in the presence of acid or base, even from trace water in the solvent.

  • Solution:

    • Run a control reaction with the starting material under the reaction conditions (without other key reagents) to check for stability.

    • Ensure all solvents and reagents are anhydrous if the reaction is moisture-sensitive.

    • Analyze the byproducts to understand the degradation pathway, which can help in optimizing the reaction conditions to minimize their formation.

Experimental Protocols

The following is a general, representative protocol that may require optimization for specific experimental goals.

Experiment: Saponification of the Methyl Ester to the Carboxylic Acid

This protocol describes the hydrolysis of the methyl ester at the C-4 position to yield the corresponding carboxylic acid, a common step for preparing derivatives for peptide coupling or other modifications.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent system: Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)

  • Aqueous Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the THF/Water solvent system in a round-bottom flask.

  • Add the base (e.g., LiOH, 1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 using 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Mandatory Visualizations

G A Receive Compound B Inspect Container for Damage/Seal Integrity A->B C Log Compound in Inventory (CAS, Lot No., Date) B->C D Store in Designated Area (Cool, Dry, Ventilated) C->D E Review Safety Data Sheet (SDS) Before First Use D->E F Prepare for Experiment in Fume Hood E->F G Weigh Compound using Appropriate PPE F->G

Caption: Workflow for safe handling and storage of the compound.

G start Reaction Incomplete or Byproducts Observed q1 Was starting material purity confirmed? start->q1 a1_yes Check Reagent Quality (Fresh Solvents/Reagents) q1->a1_yes Yes a1_no Analyze Starting Material (NMR, LC-MS) for Degradation q1->a1_no No q2 Are reaction conditions (temp, time) appropriate? a1_yes->q2 a1_no->q2 a2_yes Consider Catalyst/Reagent Incompatibility q2->a2_yes Yes a2_no Optimize Conditions (Increase Temp/Time) q2->a2_no No q3 Is the reaction moisture/air sensitive? a2_yes->q3 end_node Consult Literature for Similar Transformations a2_no->end_node a3_yes Use Anhydrous Solvents & Inert Atmosphere q3->a3_yes Yes a3_no Proceed to Next Check q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting guide for common experimental issues.

References

Validation & Comparative

A Comparative Analysis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of the characterization data for compounds structurally related to 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate. Due to the limited availability of public data for the title compound, this guide leverages data from analogous structures to provide a predictive reference for its characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for compounds structurally related to this compound. This comparative data can aid researchers in identifying the characteristic spectral features of the target compound.

Table 1: ¹H NMR Spectroscopic Data of Related Piperidine Derivatives

Compound NameSolventChemical Shifts (δ, ppm) and Multiplicities
1-Benzyl-4-piperidone [1]CDCl₃7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H)
1-Benzyl-4-methylpiperidin-4-ol [2]CD₃OD7.15-7.30 (m, 5H), 3.45 (s, 2H), 2.45-2.55 (m, 2H), 2.25-2.40 (m, 2H), 1.49-1.68 (m, 6H), 1.15 (s, 3H)
1-benzylpiperidine-4-carboxaldehyde [3]CDCl₃9.6 (s, 1H), 7.2-7.4 (m, 5H), 3.5 (s, 2H), 2.75-2.9 (m, 2H), 2.17-2.3 (m, 1H), 2.05-2.17 (m, 2H), 1.6-1.8 (m, 2H), 1.8-1.9 (m, 2H)
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate [4]DMSO-d₆7.29-7.14 (m, 7H, aromatic), 6.81 (s, 1H, CONH₂), 6.78-6.60 (m, 3H, aromatic), 5.50 (s, 1H, CONH₂), 4.01 (s, 1H, PhNH), 3.47 (s, 2H, CH₂-Ph), 2.73 (d, 2H, J=12.0 Hz), 2.32 (td, 2H, J=12.2, 2.74 Hz), 2.10 (t, 2H, J=12.0 Hz), 1.91 (d, 2H, J=12.5)

Table 2: ¹³C NMR Spectroscopic Data of a Related Piperidine Derivative

Compound NameSolventChemical Shifts (δ, ppm)
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate [4]DMSO-d₆177.5, 145.3, 138.6, 128.5, 128.3, 128.0, 126.6, 116.5, 114.7, 62.1, 57.0, 48.4, 31.4

Table 3: Mass Spectrometry Data of a Related Piperidine Derivative

Compound NameIonization MethodCalculated MassObserved Mass (m/z)
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate [4]GC/MS309309, 265, 216, 146, 91, 77

Experimental Protocols

The following are generalized experimental protocols for the characterization techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound.

Compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Analytical Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Elemental_Analysis->Purity_Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

References

Structural Confirmation of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis to confirm the structure of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from closely related analogs to establish a reliable reference for structural confirmation. The primary comparators are 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate and 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate .

Predicted Structure and Comparative Framework

The proposed structure for this compound features a piperidine ring with a benzyl carbamate at the 1-position and a methyl ester at the 4-position. The structural confirmation relies on spectroscopic methods to identify the key functional groups and their connectivity.

A logical workflow for confirming the structure is outlined below:

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials (e.g., Piperidine-4-carboxylic acid) reaction Reaction Steps (Esterification and N-benzylation) start->reaction product Crude Product reaction->product purify Chromatography product->purify ms Mass Spectrometry (MS) purify->ms nmr NMR Spectroscopy (¹H and ¹³C) purify->nmr ir IR Spectroscopy purify->ir confirm Structure Confirmed: 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate ms->confirm nmr->confirm ir->confirm

Caption: Workflow for the synthesis and structural confirmation of this compound.

Comparative Spectroscopic Data

The following table summarizes the expected and observed spectroscopic data for the target compound and its analogs. The data for the target compound is predicted based on the data from the analogs.

Compound Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (Predicted/Observed) Key ¹³C NMR Signals (Predicted/Observed) Key IR Peaks (cm⁻¹)
This compound (Target) C₁₅H₁₉NO₄277.32~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, Ar-CH₂), ~3.7 (s, 3H, O-CH₃), ~4.0 (m, 2H, piperidine H-2e, H-6e), ~2.9 (m, 2H, piperidine H-2a, H-6a), ~2.5 (m, 1H, piperidine H-4), ~1.8 (m, 4H, piperidine H-3, H-5)~175 (C=O, ester), ~155 (C=O, carbamate), ~137 (Ar-C), ~128 (Ar-CH), ~67 (Ar-CH₂), ~52 (O-CH₃), ~44 (piperidine C-2, C-6), ~41 (piperidine C-4), ~28 (piperidine C-3, C-5)~1730 (C=O, ester), ~1690 (C=O, carbamate), ~1200-1300 (C-O stretch)
1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate [1]C₁₆H₂₁NO₄291.347.4-7.2 (m, 5H), 5.1 (s, 2H), 4.1 (q, 2H), 4.0 (m, 2H), 2.9 (m, 2H), 2.5 (m, 1H), 1.9-1.7 (m, 4H), 1.2 (t, 3H)Data not directly available, but predicted to be similar to the target compound with additional signals for the ethyl group.Data not directly available, but predicted to be similar to the target compound.
1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate [2]C₁₂H₂₁NO₄243.30Data not directly available, but would show a singlet around 1.4 ppm for the tert-butyl group instead of aromatic and benzylic protons.Data not directly available, but would show signals for the tert-butyl group and lack aromatic signals.Data not directly available, but predicted to be similar to the target compound.

Experimental Protocols

Standard spectroscopic techniques are employed for the structural characterization of piperidine derivatives.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

    • Acquire the mass spectrum in the desired mass range.

    • The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight of the compound.

Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Protocol:

    • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

    • Place the sample in the IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups, such as the carbonyl (C=O) stretches of the ester and carbamate groups.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic data and the confirmed chemical structure.

cluster_data Experimental Data cluster_interpretation Interpretation cluster_structure Confirmed Structure HNMR ¹H NMR: - Aromatic protons (~7.3 ppm) - Benzylic protons (~5.1 ppm) - Methyl ester protons (~3.7 ppm) - Piperidine protons Benzyl Presence of Benzyl Group HNMR->Benzyl MethylEster Presence of Methyl Ester HNMR->MethylEster Piperidine Presence of Piperidine Ring HNMR->Piperidine CNMR ¹³C NMR: - Carbonyl carbons (~175, ~155 ppm) - Aromatic carbons - Benzylic carbon (~67 ppm) - Methyl ester carbon (~52 ppm) CNMR->Benzyl CNMR->MethylEster CNMR->Piperidine Carbamate Presence of Carbamate Linkage CNMR->Carbamate MS Mass Spec: - Molecular Ion Peak (e.g., m/z = 278.1 for [M+H]⁺) MolWeight Correct Molecular Weight MS->MolWeight IR IR Spec: - C=O stretch (ester, ~1730 cm⁻¹) - C=O stretch (carbamate, ~1690 cm⁻¹) IR->MethylEster IR->Carbamate Structure 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Benzyl->Structure MethylEster->Structure Piperidine->Structure Carbamate->Structure MolWeight->Structure

Caption: Logical flow from spectroscopic data to the confirmed structure of the target molecule.

References

A Comparative Guide to Piperidine-Based Building Blocks: 1-Benzyl vs. N-Boc Protected 4-Methyl-4-Carboxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and its functionalization is a key aspect of medicinal chemistry. This guide provides an objective comparison of two common building blocks: 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate and its N-Boc protected counterpart, tert-butyl 4-methyl-piperidine-1,4-dicarboxylate. This comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research needs.

The choice between an N-benzyl (N-Bn) and an N-tert-butoxycarbonyl (N-Boc) protecting group on a 4-substituted piperidine core can significantly influence reaction pathways, yields, and purification strategies. While both serve to protect the piperidine nitrogen, their distinct chemical properties offer unique advantages and disadvantages. The N-benzyl group is typically robust and introduced via reductive amination or direct alkylation, while the N-Boc group is favored for its facile removal under acidic conditions.

Performance Comparison in Synthetic Applications

The following tables summarize quantitative data for key synthetic transformations involving N-benzyl and N-Boc protected piperidine building blocks. The data is compiled from various sources to provide a comparative overview of typical yields and reaction conditions.

Table 1: N-Protection of Piperidine-4-carboxylate

Protecting GroupReagentSolventBaseTypical YieldReference
Benzyl (Bn)Benzyl bromideDMFK₂CO₃85-95%[1]
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc)₂ODioxane/WaterTriethylamine90-98%[1]

Table 2: Deprotection of N-Protected Piperidine-4-carboxylate

Protecting GroupReagentSolventConditionsTypical YieldReference
Benzyl (Bn)H₂, Pd/CMethanol or EthanolRoom Temperature, 1 atm>90%[2]
tert-Butoxycarbonyl (Boc)Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature>95%[2]

Key Differentiators and Experimental Considerations

N-Benzyl Protected Building Blocks:

The N-benzyl group offers stability across a wide range of reaction conditions, including acidic and basic environments. This robustness makes it suitable for multi-step syntheses where the protecting group must endure various transformations. Deprotection is typically achieved through catalytic hydrogenolysis, which is a mild method that often proceeds in high yield.[2] The crystallinity of Cbz (benzyloxycarbonyl, a related benzyl-based protecting group) protected intermediates can also simplify purification by recrystallization, which is advantageous for large-scale synthesis.[3]

N-Boc Protected Building Blocks:

The N-Boc group is renowned for its ease of removal under mild acidic conditions, providing excellent orthogonality with other protecting groups like Fmoc and Cbz.[2][3] This is particularly valuable in complex molecule synthesis where sequential deprotection is required. The introduction of the Boc group is generally a high-yielding reaction.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-benzyl-4-methylpiperidine-1,4-dicarboxylate (Conceptual)

This protocol is a conceptual adaptation based on typical N-alkylation and esterification procedures.

Step 1: N-Benzylation of 4-piperidinecarboxylic acid. To a solution of 4-piperidinecarboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). The mixture is stirred at room temperature overnight. Water is then added, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-benzyl-4-piperidinecarboxylic acid.

Step 2: Esterification. The crude 1-benzyl-4-piperidinecarboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed in vacuo, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product, this compound, is extracted with ethyl acetate, dried, and purified by column chromatography.

Protocol 2: Synthesis of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate

This protocol is based on a literature procedure for the synthesis of a similar compound.[4]

Step 1: N-Boc Protection of 4-piperidinecarboxylic acid. To a solution of 4-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, triethylamine (2.5 eq) is added, followed by di-tert-butyl dicarbonate (1.1 eq). The reaction is stirred at room temperature for 12 hours. The solvent is then partially removed under reduced pressure, and the aqueous solution is acidified with citric acid and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Step 2: Esterification. To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in DMF, potassium carbonate (1.5 eq) and methyl iodide (1.2 eq) are added. The reaction mixture is stirred at room temperature for 3 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate.[4]

Signaling Pathways and Experimental Workflows

The selection of a building block is often dictated by its role in a larger synthetic strategy, which can be visualized as a workflow. The choice between an N-Bn and an N-Boc protecting group influences the sequence of reactions, particularly the deprotection steps.

synthetic_workflow cluster_Bn N-Benzyl Strategy cluster_Boc N-Boc Strategy start_Bn Piperidine-4-carboxylate protect_Bn N-Benzylation start_Bn->protect_Bn modify_Bn Further Modification protect_Bn->modify_Bn deprotect_Bn Hydrogenolysis (H₂, Pd/C) modify_Bn->deprotect_Bn final_Bn Final Product deprotect_Bn->final_Bn start_Boc Piperidine-4-carboxylate protect_Boc N-Boc Protection start_Boc->protect_Boc modify_Boc Further Modification protect_Boc->modify_Boc deprotect_Boc Acidolysis (TFA) modify_Boc->deprotect_Boc final_Boc Final Product deprotect_Boc->final_Boc

Caption: Comparative synthetic workflows for N-Benzyl and N-Boc strategies.

Logical Relationships in Protecting Group Selection

The decision to use an N-benzyl or N-Boc protected building block depends on the overall synthetic plan, particularly the presence of other functional groups and the desired deprotection conditions.

orthogonal_deprotection compound Complex Molecule (Multiple Protecting Groups) boc_amine Boc-protected Amine compound->boc_amine cbz_amine Cbz/Bn-protected Amine compound->cbz_amine other_pg Other Protecting Groups compound->other_pg acid Acidic Conditions (e.g., TFA) boc_amine->acid Cleaved hydrogenolysis Hydrogenolysis (H₂, Pd/C) boc_amine->hydrogenolysis Stable cbz_amine->acid Stable cbz_amine->hydrogenolysis Cleaved deprotection deprotection deprotection->acid Selectivity deprotection->hydrogenolysis Orthogonality

Caption: Orthogonal deprotection strategies for N-Boc and N-Cbz/Bn groups.

References

A Comparative Guide to the Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of the primary synthetic routes for 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry. The following sections objectively compare the performance of two main synthetic strategies, supported by experimental data and detailed protocols.

Synthetic Strategies Overview

Two principal routes for the synthesis of this compound have been identified and are compared herein:

  • Route 1: N-Alkylation of Methyl Piperidine-4-carboxylate. This is a direct approach where the benzyl group is introduced onto the nitrogen atom of a pre-existing methyl piperidine-4-carboxylate core.

  • Route 2: Esterification of 1-Benzyl-4-piperidinecarboxylic Acid. This method involves the initial synthesis of N-benzyl-4-piperidinecarboxylic acid, followed by esterification of the carboxylic acid moiety to the corresponding methyl ester.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes, based on available experimental data.

ParameterRoute 1: N-AlkylationRoute 2: Esterification of N-Benzylated Precursor
Starting Materials Methyl 4-piperidinecarboxylate hydrochloride, Benzyl bromide, Triethylamine1-Benzyl-4-piperidinecarboxylic acid, Thionyl chloride (or other esterification agent), Methanol
Key Reaction Steps Single N-alkylation stepTwo steps: N-benzylation followed by esterification
Reported Molar Ratio of Reactants Methyl 4-piperidinecarboxylate HCl : Benzyl bromide : Triethylamine = 1 : 1.0-1.6 : 1.0-3.0[1]Data for a direct, one-pot synthesis from 4-piperidinecarboxylic acid is not fully detailed in the provided results. However, the hydrolysis of the target molecule is reported, suggesting the reverse esterification is a standard procedure.[1]
Reaction Time 4-12 hours for the alkylation step[1]Hydrolysis (reverse reaction) takes 1-3 hours.[1] Esterification times can vary depending on the method.
Overall Yield Not explicitly stated for the isolated product in the provided context, but individual steps in related syntheses show high yields (e.g., 97.5% for a reduction step)[1]Not explicitly stated for the full two-step process.
Purification Likely requires extraction and potentially chromatography.Likely requires extraction and purification after each step.

Experimental Protocols

Route 1: N-Alkylation of Methyl Piperidine-4-carboxylate

This protocol is based on the alkylation reaction described in the synthesis of a related compound.[1]

Materials:

  • Methyl 4-piperidinecarboxylate hydrochloride

  • Benzyl bromide

  • Triethylamine

  • Solvent (e.g., a suitable organic solvent like DMF or acetonitrile)

Procedure:

  • To a solution of Methyl 4-piperidinecarboxylate hydrochloride in a suitable solvent, add triethylamine. The molar ratio of the reactants should be approximately 1 : 1.0-3.0 (ester hydrochloride to triethylamine).[1]

  • To this mixture, add benzyl bromide dropwise. The molar ratio of the ester hydrochloride to benzyl bromide should be in the range of 1 : 1.0-1.6.[1]

  • Heat the reaction mixture to reflux and maintain for a period of 4 to 12 hours.[1]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated through standard work-up procedures, which may include filtration of salts, extraction with an organic solvent, washing of the organic phase, drying, and concentration under reduced pressure.

Route 2: Esterification of 1-Benzyl-4-piperidinecarboxylic Acid (Theoretical Protocol)

While a direct protocol for this specific esterification is not detailed in the search results, a standard Fischer esterification or thionyl chloride-mediated esterification can be proposed based on general organic chemistry principles and related procedures.[2]

Materials:

  • 1-Benzyl-4-piperidinecarboxylic acid

  • Methanol (in excess, as solvent and reagent)

  • Acid catalyst (e.g., concentrated sulfuric acid) OR Thionyl chloride

Procedure (Fischer Esterification):

  • Dissolve 1-Benzyl-4-piperidinecarboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain the crude product, which may require further purification.

Procedure (via Acyl Chloride):

  • Treat 1-Benzyl-4-piperidinecarboxylic acid with thionyl chloride, often in an inert solvent, to form the corresponding acyl chloride.

  • Carefully add methanol to the acyl chloride solution to form the methyl ester.

  • The reaction is typically worked up by removing excess thionyl chloride and solvent, followed by an extractive workup to isolate the final product.

Visualization of Synthesis Routes

Synthesis_Routes cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Esterification A1 Methyl 4-piperidinecarboxylate HCl B1 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate A1->B1 Benzyl bromide, Triethylamine A2 4-Piperidinecarboxylic acid B2 1-Benzyl-4-piperidinecarboxylic acid A2->B2 Benzylation C2 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate B2->C2 Esterification (e.g., MeOH, H+)

Caption: Comparative workflows for the synthesis of the target compound.

Concluding Remarks

Both presented routes offer viable pathways for the synthesis of this compound.

  • Route 1 (N-Alkylation) is more convergent and likely to be more atom-economical if the starting piperidine ester is readily available. The single-step nature could translate to shorter overall synthesis time and potentially higher overall yield.

  • Route 2 (Esterification) provides flexibility, as the intermediate N-benzyl-4-piperidinecarboxylic acid can also be a precursor for other esters or amides. However, this two-step process may result in a lower overall yield compared to a more direct route.

The choice of the optimal synthesis route will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. For large-scale production, a detailed optimization of reaction conditions for Route 1 would likely be the more efficient approach. For research and development purposes, the flexibility of Route 2 might be advantageous. Further experimental studies are recommended to perform a direct head-to-head comparison of the overall yields and purity for these two routes under optimized conditions.

References

Comparative Analysis of the Biological Activities of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the development of a wide array of therapeutic agents. Its prevalence in numerous clinically approved drugs highlights its importance in drug design. This guide presents a comparative analysis of the biological activities of various piperidine derivatives, with a focus on their anticancer, antimicrobial, and acetylcholinesterase inhibitory properties. The information is supported by quantitative experimental data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2] The cytotoxic effects of these compounds are commonly quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50), which indicate the concentration required to inhibit cell viability or growth by 50%.

A study on highly functionalized piperidines revealed significant cytotoxic activity against a panel of human cancer cell lines.[3] Notably, many of these compounds exhibited greater toxicity towards cancer cells than to normal cell lines, indicating a degree of selectivity.[4] For instance, some derivatives have been shown to be particularly effective against prostate and renal cancer cell lines.[3][5]

Table 1: Anticancer Activity of Representative Piperidine Derivatives (GI50 in µg/mL)

Compound/DerivativePC-3 (Prostate)786-0 (Renal)HT29 (Colon)MCF7 (Breast)NCI/ADR-RES (Ovarian)Reference
Piperidine 1 6.3>100>100>100>100[3]
Piperidine 16 25.10.44.126.217.5[3]
Piperidine 22 24.3>100>100>10019.8[3]
Piperidine 25 6.424.5>100>10023.3[3]
Doxorubicin (Ref.) 2.04.70.81.11.0[4]

Note: Lower GI50 values indicate higher potency.

Antimicrobial Activity of Piperidine Derivatives

The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Piperidine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[6][7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds, representing the lowest concentration that prevents visible microbial growth.

Several studies have synthesized and evaluated series of piperidine derivatives, revealing that their antimicrobial activity can be significantly influenced by the nature and position of substituents on the piperidine ring and associated aromatic systems.[6][8]

Table 2: Antimicrobial Activity of Representative Piperidine Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliK. pneumoniaeC. albicansReference
Compound 3 128128512512128[6]
Compound 5 326425651232[6]
Compound 6 326425625664[6]
Compound 7 326425651232[6]
Ampicillin (Ref.) 0.250.2524N/A[6]
Fluconazole (Ref.) N/AN/AN/AN/A128[6]

Note: Lower MIC values indicate higher potency. N/A: Not Applicable.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[9] The piperidine moiety is a key structural feature in several potent AChE inhibitors, including the well-known drug Donepezil.[10] The inhibitory activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Structure-activity relationship studies have shown that modifications to the benzyl group and other substituents on the piperidine ring can dramatically influence the AChE inhibitory potency and selectivity over the related enzyme, butyrylcholinesterase (BuChE).[10][11]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Representative Piperidine Derivatives

Compound/DerivativeAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e/E2020) 5.771251250[10]
Compound 21 0.56>10000>18000[11]
Compound 5d 13N/AN/A[12]
Donepezil (Ref.) 23N/AN/A[9]

Note: Lower IC50 values indicate higher potency. N/A: Not Available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.[13] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[14][15]

Materials:

  • Cancer cell lines (e.g., PC-3, 786-0, HT29, MCF7)

  • Complete cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Piperidine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[16]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for a specified period (e.g., 72 hours).[16] Include a solvent control.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours.[15]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the GI50 values from dose-response curves.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Piperidine derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the piperidine derivatives in the broth medium in the wells of a 96-well plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[18]

  • Inoculation: Inoculate each well with the microbial suspension.[4] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 30°C for 48 hours for fungi).[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Ellman's Method for Acetylcholinesterase (AChE) Inhibition

This is a colorimetric assay to measure AChE activity.[5][19]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Piperidine derivatives (inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, DTNB, and the piperidine inhibitor in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, AChE solution, and the test inhibitor solution to the appropriate wells.[19]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[19]

  • Reaction Initiation: Start the reaction by adding the substrate (ATCI) to all wells.[19]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.[19]

  • Data Analysis: Calculate the rate of reaction. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Piperidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial ache AChE Inhibition Assay (Ellman's Method) characterization->ache data Data Collection (IC50, MIC) anticancer->data antimicrobial->data ache->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of piperidine derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine Piperidine Derivative Piperidine->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a target for some anticancer piperidine derivatives.

SAR_Concept cluster_R1 R1 Group cluster_R2 R2 Group cluster_Activity Biological Activity Core Piperidine Core R1_H H Core->R1_H R1_CH3 CH3 Core->R1_CH3 R1_Ph Phenyl Core->R1_Ph R2_A Group A Core->R2_A R2_B Group B Core->R2_B R2_C Group C Core->R2_C Activity High Medium Low R1_Ph->Activity Increases Activity R2_C->Activity Decreases Activity

Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for piperidine derivatives.

References

Spectroscopic Analysis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this report presents a predicted spectroscopic profile based on a thorough analysis of structurally related compounds. This approach is a standard methodology in chemical research for the characterization of novel or sparsely documented molecules.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and experimental spectroscopic data for the target compound and its structural analogs. The predictions for this compound are derived from the experimental data of 1-benzyl-4-methylpiperidine, methyl piperidine-4-carboxylate, and N-benzylpiperidine.

Table 1: Predicted ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~3.7 (s, 3H, -OCH₃), ~3.5-3.8 (m, 2H, piperidine Hₑ), ~2.8-3.0 (m, 2H, piperidine Hₐ), ~2.5 (m, 1H, piperidine H₄), ~1.8-2.0 (m, 2H, piperidine H), ~1.6-1.8 (m, 2H, piperidine H)
1-Benzyl-4-methylpiperidine7.2-7.4 (m, 5H), 3.5 (s, 2H), 2.8-2.9 (m, 2H), 1.9-2.0 (m, 2H), 1.6-1.7 (m, 1H), 1.2-1.4 (m, 4H), 0.9 (d, 3H)
Methyl piperidine-4-carboxylate3.67 (s, 3H), 3.0-3.2 (m, 2H), 2.5-2.7 (m, 2H), 2.4-2.5 (m, 1H), 1.7-1.9 (m, 4H)
N-Benzylpiperidine7.2-7.4 (m, 5H), 3.5 (s, 2H), 2.3-2.5 (m, 4H), 1.5-1.7 (m, 6H)

Table 2: Predicted ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~175 (C=O, ester), ~155 (C=O, carbamate), ~137 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~67 (-CH₂-Ph), ~52 (-OCH₃), ~45 (piperidine C₂/C₆), ~41 (piperidine C₄), ~28 (piperidine C₃/C₅)
1-Benzyl-4-methylpiperidine138.5, 129.3, 128.2, 127.0, 63.5, 54.2, 34.5, 31.0, 22.0
Methyl piperidine-4-carboxylate175.8, 51.5, 42.9, 41.2, 28.6
N-Benzylpiperidine138.7, 129.3, 128.1, 126.9, 64.0, 54.6, 26.1, 24.5

Table 3: Predicted IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
This compound (Predicted) ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1735 (C=O, ester), ~1695 (C=O, carbamate), ~1450 (C=C, aromatic), ~1250 (C-O, ester), ~1100 (C-N)Predicted [M]⁺: 291.15. Key fragments: 91 (tropylium ion), 144 (piperidine fragment)
1-Benzyl-4-methylpiperidine3063, 3028, 2948, 2917, 2795, 1495, 1453, 1376, 735, 698[M]⁺: 189.15. Fragments: 91, 98, 174
Methyl piperidine-4-carboxylate3300-3400 (N-H), 2940, 2850, 1730 (C=O), 1250, 1170[M]⁺: 143.10. Fragments: 84, 56
N-Benzylpiperidine3062, 3027, 2933, 2852, 2799, 1494, 1452, 1156, 735, 697[M]⁺: 175.14. Fragments: 91, 174, 84

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are standard procedures for the analysis of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III HD 400 MHz (or higher field) spectrometer equipped with a 5 mm BBO probe.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Acquisition Parameters: Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

    • Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (zgpg30).

    • Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.

    • Processing: Fourier transformation with a line broadening of 1 Hz, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two or similar FTIR spectrometer equipped with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

  • Data Processing: The resulting spectrum is baseline corrected.

3. Mass Spectrometry (MS)

  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS) or a direct infusion electrospray ionization mass spectrometer (ESI-MS).

  • GC-MS (for volatile compounds):

    • GC Conditions: An HP-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) is used. The oven temperature is programmed from 50°C (hold 2 min) to 300°C at a rate of 10°C/min. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

    • MS Conditions: The ion source temperature is set to 230°C and the electron ionization energy is 70 eV. The mass range scanned is m/z 40-550.

  • ESI-MS (for less volatile or thermally labile compounds):

    • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

    • Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

    • MS Conditions: The analysis is performed in positive ion mode. The capillary voltage is set to 3.5-4.5 kV, and the drying gas temperature is maintained at 300-350°C.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Publication/Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational spectroscopic analysis of this compound based on established principles and comparative data. For definitive structural confirmation, the synthesis and experimental spectroscopic analysis of the target compound are recommended.

A Comparative Guide to the Purity Assessment of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring the purity of this piperidine derivative is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a recommended analytical approach, compares it with viable alternatives, and provides detailed experimental protocols and validation considerations.

Introduction to Purity Assessment by HPLC

High-Performance Liquid Chromatography is a cornerstone analytical technique in the pharmaceutical industry for separating, identifying, and quantifying components within a mixture.[1] For purity assessment, HPLC, particularly in the reversed-phase mode (RP-HPLC), offers high resolution, sensitivity, and specificity, making it ideal for detecting and quantifying potential impurities in drug substances and intermediates.[2][3] A well-developed HPLC method is critical for impurity profiling and ensuring that the levels of any impurities are within acceptable limits.[4]

Potential Impurities in this compound

While specific impurities are highly dependent on the synthetic route, potential process-related impurities for this compound could include:

  • Unreacted Starting Materials: Such as piperidine-4-carboxylic acid methyl ester, benzyl bromide, or related precursors.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation Products: Formed if the compound is unstable under certain storage or process conditions.

  • Isomers: Positional or stereoisomers of the target molecule.

A robust HPLC method must be able to resolve the main component from these and other potential impurities.

Comparison of Proposed HPLC Methods

The selection of the stationary phase (column) and mobile phase is critical in developing a selective and robust HPLC method. Below is a comparison of three potential RP-HPLC methods for the analysis of this compound.

Parameter Method A (Recommended) Method B (Alternative) Method C (Orthogonal)
Stationary Phase C18 (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm)C8 (e.g., Agilent Zorbax SB-C8, 5 µm, 4.6 x 150 mm)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient Program 10% to 90% B over 20 min, hold at 90% B for 5 min20% to 80% B over 25 min, hold at 80% B for 5 min15% to 85% B over 20 min, hold at 85% B for 5 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C25 °C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL
Anticipated Performance Excellent resolution for a wide range of non-polar to moderately polar impurities.Enhanced retention of more polar impurities.Alternative selectivity, particularly for aromatic impurities, due to π-π interactions.

Detailed Experimental Protocols

Recommended Protocol: Method A

This protocol details the steps for the purity assessment using the recommended C18-based HPLC method.

1. Reagent and Sample Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare as described for the Standard Solution.

2. HPLC System and Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Run the gradient program as specified in Table 1 for Method A.

3. Data Analysis:

  • Inject the diluent (as a blank), followed by the standard solution (typically 5 replicate injections for system suitability) and the sample solution.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Integrate all peaks in the sample chromatogram.

  • Calculate the percentage of each impurity using the area percent method:

    • % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Method Validation and Performance

Any HPLC method used for pharmaceutical analysis must be validated to ensure its performance is reliable and suitable for its intended purpose. Key validation parameters, based on ICH Q2(R1) guidelines, are summarized below with typical acceptance criteria for the recommended method.[1]

Validation Parameter Typical Acceptance Criteria
Specificity The main peak should be free from interference from the blank, and known impurities should be well-resolved (Resolution > 1.5).
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., LOQ to 150% of the sample concentration).
Accuracy 98.0% to 102.0% recovery for spiked impurity standards at different levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area and ≤ 5.0% for impurity peak areas.
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of approximately 10:1, with acceptable precision and accuracy.
Robustness The method's performance should remain acceptable with small, deliberate variations in parameters like flow rate, column temperature, and mobile phase composition.

Analytical Workflow Visualization

The following diagram outlines the logical flow of the purity assessment process from sample preparation to the final result.

Purity_Assessment_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_processing 3. Data Processing & Reporting A Prepare Mobile Phases & Diluent D Equilibrate HPLC System A->D B Weigh & Dissolve Reference Standard B->D C Weigh & Dissolve Test Sample C->D E Inject Blank, Standard, & Sample Solutions D->E F Acquire Chromatographic Data E->F G Integrate Chromatographic Peaks F->G H Identify Main Peak & Impurities G->H I Calculate % Purity (Area Normalization) H->I J Generate Final Report I->J Result Final Purity Report J->Result

Caption: Logical workflow for HPLC purity assessment.

Conclusion

The recommended RP-HPLC method utilizing a C18 column provides a robust and reliable approach for the purity assessment of this compound. Its compatibility with mass spectrometry (when using volatile mobile phases like formic acid) also facilitates impurity identification.[5] The alternative C8 and Phenyl-Hexyl columns offer orthogonal selectivity, which can be invaluable for confirming the purity profile and resolving any co-eluting peaks observed with the primary method.[3] Proper method validation is essential to ensure that the chosen analytical procedure is fit for its purpose in a regulated environment.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral piperidine-based pharmaceuticals. The spatial arrangement of substituents on the piperidine ring can significantly influence pharmacological activity and toxicity.[1][2] Consequently, robust and accurate analytical methods for quantifying the enantiomeric purity of these compounds are essential. This guide provides a comparative overview of three widely employed techniques for determining the enantiomeric excess of chiral piperidines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A general workflow for determining the enantiomeric excess of a chiral piperidine is outlined below. This process typically involves sample preparation, which may include derivatization, followed by separation and detection using a chiral analytical technique, and finally, data analysis to calculate the enantiomeric excess.[1]

Enantiomeric Excess Determination Workflow cluster_Input Input cluster_Process Analytical Process cluster_Output Output Sample Chiral Piperidine Sample Preparation Sample Preparation (Derivatization if required) Sample->Preparation Method Chiral Analytical Method (HPLC, GC, NMR) Preparation->Method Detection Signal Detection & Integration Method->Detection Calculation Calculation of Enantiomeric Excess (ee) Detection->Calculation

Caption: General workflow for the determination of enantiomeric excess of chiral piperidines.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of chiral piperidines depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and NMR spectroscopy for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).[2]Differential partitioning of volatile enantiomers between a mobile phase and a chiral stationary phase.[2]Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[1][3]
Typical Chiral Selector Polysaccharide-based (e.g., Chiralpak®), Pirkle-type, cyclodextrin-based CSPs.[2][4]Derivatized cyclodextrins in a polysiloxane stationary phase.[5]Chiral solvating agents (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol), chiral derivatizing agents.[1]
Sample Requirements Soluble in mobile phase. Derivatization may be needed for detection (e.g., UV, fluorescence).[4][6]Volatile and thermally stable. Derivatization is often required to increase volatility.[2][7]Soluble in a suitable deuterated solvent. Relatively higher concentration needed.
Resolution Generally high, with resolution values often exceeding 2.0.[6]High resolution for suitable analytes.Dependent on the chemical shift difference of diastereomers; can be lower than chromatographic methods.[3]
Analysis Time Typically 10-30 minutes per sample.Typically 5-20 minutes per sample.Rapid, often less than 10 minutes per sample.[1]
Advantages Broad applicability, well-established, preparative scale possible, high resolution.[2]High speed, high resolution for volatile compounds.[2][7]Rapid analysis, no separation required, provides structural information.[1]
Disadvantages Longer analysis times compared to GC, requires method development for each analyte.[2]Limited to volatile and thermally stable compounds, derivatization often necessary.[7]Lower sensitivity, may require chiral auxiliaries, potential for signal overlap.[1]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[2] The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For piperidines lacking a chromophore, pre-column derivatization is often employed to enable UV or fluorescence detection.[4][6]

Example Protocol for (S)-piperidin-3-amine with Pre-column Derivatization: [6]

  • Derivatization:

    • Dissolve the piperidine sample in a suitable solvent.

    • Add a solution of para-toluene sulfonyl chloride (PTSC) in the presence of a base (e.g., triethylamine).

    • Allow the reaction to proceed to completion to form the sulfonamide derivatives.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm.[4][6]

    • Mobile Phase: 0.1% diethylamine in ethanol.[6]

    • Flow Rate: 0.5 mL/min.[6]

    • Column Temperature: 25 °C.

    • Detection: UV at 228 nm.[6]

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable piperidine derivatives, chiral GC offers high resolution and short analysis times.[2] Derivatization is often necessary to improve the volatility and chromatographic behavior of the analytes.

General Protocol for a Chiral Piperidine:

  • Derivatization (if necessary):

    • React the piperidine sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to increase volatility.

  • Chromatographic Conditions:

    • GC System: A standard GC system with a Flame Ionization Detector (FID).

    • Column: A capillary column coated with a chiral stationary phase (e.g., a derivatized cyclodextrin).[5]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature gradient to ensure separation of the enantiomers.

    • Detector: Flame Ionization Detector (FID) is commonly used.[1]

  • Data Analysis:

    • The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a very rapid method for determining enantiomeric excess and, in some cases, can also be used to determine the absolute configuration.[1] This technique relies on converting the enantiomers into diastereomers by using a chiral auxiliary or a chiral solvating agent, which results in distinguishable signals in the NMR spectrum.[3]

General Protocol using a Chiral Derivatizing Agent:

  • Sample Preparation:

    • React the racemic or enantioenriched piperidine sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.

    • Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer.

    • Experiment: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.[3]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.[1]

    • Integrate the signals for each diastereomer.

    • The enantiomeric excess is calculated from the ratio of the integrals.

References

Benchmarking 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a member of the N-benzylpiperidine class of compounds. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide will benchmark its anticipated performance against known standards by drawing upon data from structurally similar N-benzylpiperidine derivatives. The primary focus will be on its potential activity as an acetylcholinesterase (AChE) inhibitor, a common target for this class of compounds in the context of Alzheimer's disease research. Additionally, potential interactions with the histamine H3 receptor and sigma-1 receptor, other known targets for piperidine derivatives, will be explored.

Introduction to this compound

Comparative Data

This section presents quantitative data for compounds structurally related to this compound, benchmarked against established standards in relevant biological assays.

Acetylcholinesterase (AChE) Inhibition

A primary therapeutic target for N-benzylpiperidine derivatives is AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. Donepezil, a potent and selective AChE inhibitor, serves as the gold standard for comparison.[5][6]

CompoundTargetAssay TypeIC50 (nM)Reference StandardIC50 (nM)
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil) AChEEnzyme Inhibition5.7--
Derivative 21 AChEEnzyme Inhibition0.56Donepezil12.7
Compound 5d (ortho-fluoro derivative) AChEEnzyme Inhibition13 ± 2.1Donepezil600 ± 50
Compound 5a (ortho-chloro derivative) AChEEnzyme Inhibition90 ± 2Donepezil600 ± 50
Compound 8n AChEEnzyme InhibitionMixed inhibitionDonepezil-

Note: Data for "Derivative 21" and compounds 5d, 5a, and 8n are from studies on N-benzylpiperidine derivatives and are presented here as representative examples of the potential activity of this compound.[2][7][8]

Histamine H3 Receptor Binding

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the CNS that modulates the release of various neurotransmitters.[9] Piperidine derivatives have been explored as H3 receptor antagonists.[10][11]

CompoundTargetAssay TypeKi (nM)Reference StandardKi (nM)
Representative Piperidine Derivative Histamine H3 ReceptorRadioligand Binding22 - 88.9Pitolisant6.09
Compound 12 (Piperidine-based) Histamine H3 ReceptorRadioligand Binding---
Sigma-1 Receptor Binding

The sigma-1 receptor is a chaperone protein involved in cellular stress responses and has been implicated in various neurological disorders.[8] N-benzylpiperidine analogs have shown affinity for this receptor.[12]

CompoundTargetAssay TypeKi (nM)Reference StandardKi (nM)
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) Sigma-1 ReceptorRadioligand Binding3.2Haloperidol2.5
Compound 44 Sigma-1 ReceptorRadioligand Binding1.86--

Note: The data presented is for N-benzylpiperidine derivatives that have been evaluated for sigma-1 receptor affinity.[13][14]

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route for this compound would likely involve the following key steps, based on established methods for synthesizing similar piperidine derivatives:[15][16][17]

  • N-Benzylation of 4-Piperidinecarboxylic acid methyl ester: Reaction of methyl isonipecotate with benzyl bromide in the presence of a base (e.g., potassium carbonate or triethylamine) in a suitable solvent (e.g., DMF or methanol) to yield N-benzyl-4-piperidinecarboxylic acid methyl ester.[15]

  • Introduction of the second carboxylate group: This step is more complex and could potentially be achieved through various organic synthesis strategies. One possibility involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a series of reactions to introduce a second carboxylate group at the 1-position. A more direct, though potentially challenging, approach might involve a Dieckmann condensation of a suitably substituted precursor.[17]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[2][18]

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer (pH 8.0).

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compound (this compound) and reference inhibitor (Donepezil) at various concentrations.

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound or reference inhibitor.

    • Add the AChE enzyme solution to each well and incubate.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histamine H3 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.[7]

  • Materials:

    • Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).

    • Radioligand, such as [³H]-Nα-methylhistamine.

    • Test compound and a known H3 receptor ligand (for determining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value from the competition binding curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Sigma-1 Receptor Functional Assay (Phenytoin Method)

This assay assesses the functional activity (agonist or antagonist) of a compound at the sigma-1 receptor by observing its effect on the binding of a radioligand in the presence of the allosteric modulator phenytoin.[10]

  • Materials:

    • Membrane preparation containing sigma-1 receptors (e.g., from rat liver).

    • Radioligand, such as --INVALID-LINK---pentazocine.

    • Test compound, a known sigma-1 agonist (e.g., SKF-10047), and a known antagonist (e.g., BD-1063).

    • Phenytoin.

    • Tris buffer (50 mM, pH 8).

  • Procedure:

    • Perform two sets of radioligand binding assays.

    • In the first set, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • In the second set, repeat the incubation in the presence of phenytoin.

    • Measure the bound radioactivity in both sets.

  • Data Analysis:

    • Calculate the Ki values for the test compound in the absence and presence of phenytoin.

    • A significant increase in Ki in the presence of phenytoin suggests agonist activity, while little to no change suggests antagonist activity.

Visualizations

Signaling Pathways and Experimental Workflows

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle synthesis ACh_released Released ACh ACh_vesicle->ACh_released release AChE Acetylcholinesterase (AChE) ACh_released->AChE hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Signal_Transduction Signal Transduction ACh_receptor->Signal_Transduction Compound 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate (or Donepezil) Compound->AChE inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Histamine_H3_Receptor_Signaling Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R activates Gi/o Gi/o Protein H3R->Gi/o activates AC Adenylyl Cyclase Gi/o->AC inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, Dopamine) Gi/o->Neurotransmitter_Release inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Compound 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate (Antagonist) Compound->H3R blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Sigma-1 Receptor Signaling Pathway.

Conclusion

While direct experimental evidence for this compound is not extensively documented, its structural similarity to a well-studied class of N-benzylpiperidine derivatives allows for informed benchmarking against known standards. The primary anticipated biological activity is the inhibition of acetylcholinesterase, with Donepezil serving as the key comparative standard. The provided data on related compounds suggests that derivatives of this scaffold can achieve high potency. Furthermore, the potential for this compound to interact with other CNS targets, such as the histamine H3 and sigma-1 receptors, warrants further investigation. The experimental protocols and pathway diagrams included in this guide offer a framework for the comprehensive evaluation of this compound and other novel piperidine derivatives in a drug discovery and development setting. Future studies should focus on obtaining specific quantitative data for the title compound to validate these predictions and fully elucidate its pharmacological profile.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of piperidine compounds, crucial intermediates and structural motifs in numerous pharmaceutical agents. The selection of a robust and validated analytical method is paramount for ensuring the quality, purity, and stability of active pharmaceutical ingredients (APIs) and their intermediates. This document outlines the performance characteristics of common analytical techniques, supported by representative experimental data, and provides detailed methodologies for their implementation.

Comparative Performance of Analytical Methods

The quantification of piperidine and its derivatives can be achieved through several analytical techniques. The choice of method depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques.

The following tables summarize typical validation parameters for these methods based on data from the analysis of piperidine and structurally related compounds. This data serves as a benchmark for what can be expected when developing and validating a new analytical method for a specific piperidine compound.[1][2][3]

Table 1: Comparison of HPLC Method Performance for Piperidine and its Derivatives

Validation ParameterPiperidine (RP-HPLC-UV with Derivatization)Benzyl Halides (HPLC-UV with Derivatization)[1]
Linearity Range 0.44 - 53.33 µg/mLNot Specified
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Accuracy (Recovery %) 98 - 102%95 - 105%
Precision (RSD %) < 2.0< 5.0

Table 2: Comparison of GC-MS Method Performance for Piperazine Analogs

Validation Parameter1-Benzylpiperazine (BZP) in Plasma[1]1-Benzylpiperazine (BZP) in Urine[1]
Linearity Range 0 - 10 µg/mL0 - 10 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.004 µg/mL0.002 µg/mL
Limit of Quantification (LOQ) 0.016 µg/mL0.008 µg/mL
Accuracy (Recovery %) 79% to 96%90% to 108%
Precision (RSD %) < 15% (Intra-day)< 15% (Intra-day)

Table 3: Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Method Performance

Validation ParameterBZP & TFMPP (LC-MS)[1]
Linearity Range 1 - 50 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (Recovery %) 97.5 - 103.4%
Precision (RSD %) < 7.5%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine compounds using HPLC, GC-MS, and LC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for non-volatile or thermally labile piperidine derivatives. Derivatization is often required to introduce a chromophore for UV detection.

  • Derivatization: Piperidine can be derivatized with reagents like 4-toluenesulfonyl chloride to form a UV-active compound.[2]

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[2]

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection: UV at a specified wavelength appropriate for the derivative.[2]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • Perform the derivatization reaction under optimized conditions (e.g., temperature, time, pH).

    • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable piperidine compounds.

  • Instrumentation:

    • GC System: Agilent 7890A GC or equivalent.[1]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Inlet Temperature: 250°C.[1]

    • Injection Volume: 1 µL (splitless mode).[1]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 180°C at 12°C/min, hold for 2 minutes.[1]

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

    • For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

    • If the compound is not sufficiently volatile or exhibits poor chromatographic behavior, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be employed.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of piperidine compounds in complex matrices at low concentrations.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, C8).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) containing a modifier like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for piperidine compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

  • Sample Preparation:

    • Sample extraction can be performed using protein precipitation (for biological matrices), LLE, or SPE.

    • The extracted sample is then evaporated to dryness and reconstituted in the initial mobile phase.

    • Filter the sample before injection.

Visualizing the Cross-Validation Workflow and Method Selection

The following diagrams illustrate the logical flow of a cross-validation study and a decision-making process for selecting the most appropriate analytical technique.

CrossValidationWorkflow start Start: Define Analytical Need (e.g., Purity, Quantification) method_dev Develop & Validate Primary Method (e.g., HPLC-UV) start->method_dev develop_alt Develop & Validate Alternative Method (e.g., GC-MS) method_dev->develop_alt sample_selection Select Representative Samples (e.g., API batches, stability samples) method_dev->sample_selection develop_alt->sample_selection analyze_primary Analyze Samples with Primary Method sample_selection->analyze_primary analyze_alt Analyze Samples with Alternative Method sample_selection->analyze_alt compare_data Compare Results (Statistical Analysis) analyze_primary->compare_data analyze_alt->compare_data bias_check Assess for Bias (e.g., Bland-Altman plot) compare_data->bias_check conclusion Conclusion: Methods are Equivalent / Biased bias_check->conclusion end End: Report Findings conclusion->end

Caption: A general workflow for the cross-validation of two analytical methods.

MethodSelection rect_node rect_node start Analyte Properties volatile Volatile & Thermally Stable? start->volatile gc GC-MS volatile->gc Yes sensitivity High Sensitivity Required? volatile->sensitivity No hplc HPLC-UV lcms LC-MS/MS sensitivity->hplc No matrix Complex Matrix? sensitivity->matrix Yes matrix->hplc No matrix->lcms Yes

Caption: A decision diagram for selecting an appropriate analytical method.

References

A Comparative Guide to Catalysts for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and natural products, making its efficient synthesis a critical focus in organic chemistry. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and sustainability of piperidine synthesis. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of different catalysts for the synthesis of piperidines from various starting materials. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and reporting standards across different studies.

Table 1: Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is a common and direct route to piperidines. A range of transition metal catalysts have been developed for this transformation, each with distinct advantages and limitations.

Catalyst SystemSubstrateTemp (°C)Time (h)Yield (%)SelectivityCatalyst Loading (mol%)Reference
Iridium(III) Complex Substituted PyridinesMild-HighHigh (Tolerates sensitive groups)Low[1]
Heterogeneous Cobalt/Titanium Nanoparticles Substituted Pyridines--GoodGood-[2]
Ruthenium Heterogeneous Catalyst Multi-substituted Pyridines---High (cis-diastereoselective)-[2]
Nickel Silicide Catalyst Pyridine Derivatives--High--[2]
Rhodium/Carbon (10% Rh/C) Pyridines80-High--[3]
Palladium/Carbon with Ammonium Formate Pyridine N-oxidesMild-High--[3]
Borane Catalyst with Ammonia Borane Pyridines--GoodGood (cis-selective)-[3]
Molybdenum Disulfide Pyridine170-200----[4][5]
Table 2: Cyclization Reactions for Piperidine Synthesis

Intramolecular cyclization reactions offer an alternative approach to constructing the piperidine ring from acyclic precursors.

Catalyst SystemReaction TypeSubstrateTemp (°C)Time (h)Yield (%)SelectivityReference
Cobalt(II) Catalyst Radical-mediated Amine CyclizationLinear Amino-aldehydes--Good-[2][6]
Copper(I) or (II) Catalyst Intramolecular Radical C-H AminationLinear Amines--Moderate to HighRegio- and Chemoselective[2][7]
Gold(I) Complex Oxidative Amination of AlkenesNon-activated Alkenes----[6]
Palladium Catalyst with Pyridine-Oxazoline Ligand Enantioselective Oxidative AminationNon-activated Alkenes---Enantioselective[6]
Iodine (molecular) with Visible Light Csp3-H AminationSulfonamides--Up to 80%Selective for piperidine over pyrrolidine[8][9]
Ruthenium-based Catalysts (Grubbs') Ring-Closing Metathesis (RCM)Dialkenyl AminesRT to Reflux-Excellent-[10]
Iridium(III) Catalyst Hydrogen Borrowing [5+1] Annulation----Stereoselective[2][6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for key catalytic systems.

General Procedure for Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines[1]

To a solution of the substituted pyridine in a suitable solvent (e.g., dichloromethane), the iridium(III) catalyst is added under an inert atmosphere. The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a pressure reactor) at a specified temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques. The mild conditions and low catalyst loadings are key features of this protocol.

General Procedure for Iodine-Catalyzed Csp3–H Amination under Visible Light[8][9]

In a reaction vessel, the N-substituted sulfonamide, a bromine-based reagent (e.g., N-bromosuccinimide), and a catalytic amount of molecular iodine (e.g., 5 mol%) are combined in a suitable solvent (e.g., dichloromethane). The mixture is then irradiated with visible light (e.g., white LEDs) at room temperature. The reaction is monitored until the starting material is consumed. The desired piperidine product is then isolated and purified following a standard workup procedure.

General Procedure for Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)[10]

The dialkenyl amine substrate is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A ruthenium-based metathesis catalyst (e.g., Grubbs' first or second generation catalyst) is then added under an inert atmosphere. The reaction mixture is stirred at room temperature or heated to reflux, depending on the substrate's reactivity. After completion, the solvent is removed, and the crude product is purified by column chromatography to yield the corresponding tetrahydropyridine, which can be further reduced to the piperidine.

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes.

Iridium-Catalyzed Ionic Hydrogenation Pathway

The iridium(III)-catalyzed hydrogenation of pyridines proceeds through an ionic hydrogenation mechanism, which is distinct from the classical transition metal hydride insertion pathway. This mechanism circumvents catalyst poisoning by the nitrogen lone pair of pyridine.

Ionic_Hydrogenation Pyridine Pyridine Substrate Intermediate1 Pyridinium Ion Pyridine->Intermediate1 Protonation Ir_Catalyst Iridium(III) Catalyst Hydride_Source Hydride Source Ir_Catalyst->Hydride_Source activates H₂ H2 H₂ H2->Hydride_Source Proton_Source Proton Source Proton_Source->Intermediate1 Piperidine Piperidine Product Hydride_Source->Piperidine Intermediate1->Piperidine Hydride Transfer

Caption: Ionic hydrogenation mechanism for piperidine synthesis.

Radical-Mediated C-H Amination for Piperidine Synthesis

The selective formation of piperidines over the kinetically favored pyrrolidines in radical-mediated C-H amination reactions is a significant achievement. This is often accomplished by carefully controlling the radical generation and propagation steps.

Radical_Amination cluster_cycle1 Radical C-H Functionalization cluster_cycle2 Iodine-Catalyzed C-N Bond Formation N_Precursor N-Halo Amide N_Radical Nitrogen-centered Radical N_Precursor->N_Radical Initiation (e.g., light) C_Radical Carbon-centered Radical (δ-position) N_Radical->C_Radical 1,6-Hydrogen Atom Transfer (HAT) Cyclized_Intermediate Cyclized Intermediate C_Radical->Cyclized_Intermediate Radical Cyclization I2_Catalyst I₂ Catalyst I2_Catalyst->Cyclized_Intermediate Oxidant Oxidant Oxidant->I2_Catalyst Regeneration Piperidine Piperidine Product Cyclized_Intermediate->Piperidine Reductive Elimination

Caption: General workflow for radical-mediated C-H amination.

Conclusion

The synthesis of piperidines has been significantly advanced through the development of a diverse array of catalytic systems. For the direct hydrogenation of pyridines, modern iridium, ruthenium, and nickel catalysts offer high efficiency and selectivity under milder conditions compared to traditional methods. For the construction of the piperidine ring from acyclic precursors, radical-mediated C-H amination and ring-closing metathesis provide powerful strategies. The choice of catalyst will ultimately depend on the specific synthetic target, available starting materials, and desired functional group tolerance. This guide provides a starting point for researchers to navigate the landscape of catalytic piperidine synthesis and select the optimal approach for their research and development endeavors.

References

A Comparative Guide to Oseltamivir Synthetic Pathways: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic pathway is a critical decision balancing efficiency, cost, scalability, and environmental impact. Oseltamivir (Tamiflu®), a crucial antiviral medication, has been the subject of extensive synthetic research, leading to a variety of approaches beyond the original industrial process. This guide provides an objective comparison of prominent synthetic routes to oseltamivir, offering a cost-benefit analysis supported by experimental data to inform strategic decisions in drug development.

The commercial synthesis of oseltamivir, developed by Gilead Sciences and Roche, traditionally begins with (-)-shikimic acid, a natural product harvested from Chinese star anise.[1][2] The reliance on a natural source, which can be subject to supply chain volatility, spurred the development of numerous alternative synthetic routes.[2][3] These alternative pathways, originating from academic laboratories, often utilize readily available starting materials and employ novel chemical transformations. This guide will compare the industrial Roche process with key academic syntheses developed by Corey, Fukuyama, Shibasaki, and Trost.

Comparative Analysis of Synthetic Pathways

The efficiency and practicality of a synthetic route are determined by several key metrics, including overall yield, number of steps, and the nature of the starting materials and reagents. The following table summarizes these quantitative parameters for the selected oseltamivir syntheses.

Synthetic RouteStarting Material(s)Longest Linear StepsOverall Yield (%)Key Features & Notes
Industrial Route (Roche) (-)-Shikimic Acid~10-1217-22%[1]Relies on a natural product with potential supply limitations. The process has been optimized for large-scale production.[4] Employs potentially hazardous azide reagents.[1]
Corey Synthesis Butadiene, Acrylate derivative12[5]~30%[6]Bypasses the need for shikimic acid, starting from inexpensive commodity chemicals.[6] Features an asymmetric Diels-Alder reaction to establish stereochemistry.[1] Azide-free route.[1]
Fukuyama Synthesis Pyridine, Acrolein14[7]~22%[8]Starts from readily available pyridine.[8] Utilizes a MacMillan catalyst for an asymmetric Diels-Alder reaction.[8]
Shibasaki Synthesis Aziridine derivative14[9]Not explicitly stated in snippetsBypasses shikimic acid.[1] Employs an enantioselective desymmetrization of a meso-aziridine.[1] Involves the use of azide reagents.[1]
Trost Synthesis Bicyclic lactone8[10]30%[10][11]The shortest synthetic route to date.[12] Features a palladium-catalyzed asymmetric allylic alkylation (AAA) as a key step.[10][11] Azide-free.[11]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and potential implementation of a synthetic pathway. Below are outlines of the key experimental steps for each of the compared routes.

Roche Industrial Synthesis: Key Steps

The industrial synthesis of oseltamivir from (-)-shikimic acid involves the formation of a key epoxide intermediate.[2]

  • Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to produce the corresponding ethyl ester.[2]

  • Ketalization: The diol of the ethyl shikimate is protected as a pentylidene acetal by reacting it with 3-pentanone in the presence of an acid catalyst.[2]

  • Mesylation: The remaining free hydroxyl group is converted to a good leaving group by reaction with methanesulfonyl chloride.[2]

  • Epoxidation: Treatment with a base leads to the formation of the key epoxide intermediate.[1]

  • Azide Opening: The epoxide is opened with an azide source, followed by subsequent transformations to introduce the second amino group and install the pentyloxy side chain.[4]

Corey Synthesis: Key Steps

The Corey synthesis begins with an asymmetric Diels-Alder reaction to construct the cyclohexene core.[1]

  • Asymmetric Diels-Alder Reaction: Butadiene and an acrylate derivative undergo a cycloaddition reaction catalyzed by a chiral oxazaborolidine (CBS catalyst) to form the cyclohexene ester with high enantioselectivity.[1][6]

  • Iodolactamization: The ester is converted to an amide, which then undergoes an iodolactamization to introduce an amino and a hydroxyl group across the double bond.[1]

  • Aziridination and Ring Opening: The key amino and ether functionalities are introduced via the formation and subsequent regioselective opening of an aziridine intermediate.[6]

Fukuyama Synthesis: Key Steps

The Fukuyama synthesis also utilizes an asymmetric Diels-Alder reaction as a key strategic step.[8]

  • Dihydropyridine Formation: Pyridine is reduced to the corresponding dihydropyridine.[1]

  • Asymmetric Diels-Alder Reaction: The dihydropyridine reacts with acrolein in the presence of a MacMillan catalyst to yield the endo isomer of the bicyclic aldehyde.[1]

  • Domino Transformation: A key feature of this synthesis is a domino transformation of the bicyclo[2.2.2] system into an aziridine, which is then elaborated to oseltamivir.[8]

Shibasaki Synthesis: Key Steps

The Shibasaki synthesis is notable for its use of a catalytic asymmetric desymmetrization.[1]

  • Enantioselective Desymmetrization: A meso-aziridine is opened with trimethylsilyl azide in the presence of a chiral catalyst to generate a key azide intermediate with high enantiomeric excess.[1]

  • Iodolactamization: The resulting amino alcohol undergoes an iodolactamization to form a cyclic carbamate.[1]

  • Further Elaboration: The carbamate is then converted to oseltamivir through a series of functional group manipulations.

Trost Synthesis: Key Steps

The Trost synthesis is the most step-economical route and features a palladium-catalyzed reaction.[10][11]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): A racemic bicyclic lactone is subjected to a desymmetrization via a Pd-AAA reaction, which sets two of the three stereocenters in a single step with high enantioselectivity.[11][12]

  • Aziridination: A rhodium-catalyzed aziridination is used to install the second nitrogen atom.[11][12]

  • Regioselective Aziridine Opening: The synthesis is completed by the regioselective opening of the aziridine with 3-pentanol to introduce the characteristic ether side chain.[12]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Roche_Pathway Shikimic_Acid (-)-Shikimic Acid Ester Ethyl Shikimate Shikimic_Acid->Ester Esterification Ketal Pentylidene Acetal Ester->Ketal Ketalization Mesylate Mesylate Intermediate Ketal->Mesylate Mesylation Epoxide Key Epoxide Mesylate->Epoxide Epoxidation Azido_Alcohol Azido-alcohol Epoxide->Azido_Alcohol Azide Opening Oseltamivir Oseltamivir Azido_Alcohol->Oseltamivir Elaboration

Caption: The Roche industrial synthesis of oseltamivir from (-)-shikimic acid.

Corey_Pathway Butadiene Butadiene + Acrylate Derivative Diels_Alder_Adduct Diels-Alder Adduct Butadiene->Diels_Alder_Adduct Asymmetric Diels-Alder Amide Amide Diels_Alder_Adduct->Amide Amidation Iodolactam Iodolactam Amide->Iodolactam Iodolactamization Aziridine Aziridine Intermediate Iodolactam->Aziridine Aziridination Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring Opening & Elaboration

Caption: The Corey synthesis of oseltamivir, bypassing shikimic acid.

Trost_Pathway Lactone Racemic Bicyclic Lactone AAA_Product AAA Product Lactone->AAA_Product Pd-catalyzed Asymmetric Allylic Alkylation Aziridine Aziridine Intermediate AAA_Product->Aziridine Aziridination Oseltamivir Oseltamivir Aziridine->Oseltamivir Regioselective Ring Opening

Caption: The Trost synthesis, the shortest route to oseltamivir.

Cost-Benefit Analysis and Green Chemistry Considerations

A comprehensive cost-benefit analysis extends beyond simple metrics of yield and step count to include factors such as the cost and availability of starting materials, the use of hazardous reagents, and the overall environmental impact of the synthesis.

The Roche industrial process , while well-established and scalable, has the inherent vulnerability of its reliance on shikimic acid, the price of which can fluctuate.[8] Furthermore, the use of azides raises safety concerns, particularly on an industrial scale.[1]

The academic routes offer significant advantages in their use of inexpensive and readily available starting materials. The Corey and Trost syntheses, for instance, are azide-free, which is a major benefit in terms of safety and environmental impact.[1][11] The Trost synthesis is particularly noteworthy for its step-economy, being the shortest route to oseltamivir, which can translate to lower production costs and reduced waste generation.[12]

A formal green chemistry analysis of these pathways would involve calculating metrics such as Atom Economy and E-Factor (environmental factor), which quantifies the amount of waste produced per unit of product. A detailed analysis has shown that while academic routes often demonstrate novelty and efficiency in a laboratory setting, the industrial routes have been highly optimized to minimize waste and maximize efficiency on a large scale.[13] However, the development of shorter, azide-free routes like the Trost synthesis provides a strong foundation for the design of even more sustainable and cost-effective second-generation manufacturing processes.

Conclusion

The synthetic landscape for oseltamivir showcases a dynamic interplay between industrial necessity and academic innovation. While the Roche process remains a benchmark for large-scale production, the academic syntheses, particularly the step-economical and azide-free Trost route, offer compelling alternatives that address the key vulnerabilities of the industrial process. For drug development professionals, a thorough evaluation of these diverse pathways, considering not only yield and step count but also starting material accessibility, safety, and green chemistry metrics, is essential for selecting a synthetic strategy that is not only economically viable but also sustainable in the long term. Future efforts in this area will likely focus on further refining these shorter, safer routes and potentially developing catalytic, enantioselective methods that are even more efficient and environmentally benign.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, a piperidine derivative. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Piperidine derivatives can be hazardous, and precautions must be taken to avoid contact with skin, eyes, and respiratory tracts.[1][2][3][4][5]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times. A face shield provides additional protection against splashes.[1]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[1]
Body Laboratory CoatA flame-retardant lab coat should be worn to protect against splashes and spills.
Respiratory NIOSH-Approved RespiratorUse a respirator with an organic vapor cartridge if handling large quantities or in an area with inadequate ventilation.[1][5]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[6][7][8][9] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[6][10][11]

Step 1: Waste Identification and Classification

The first crucial step is to determine if the waste is classified as hazardous.[8][11][12] Based on the data for similar piperidine compounds, it is prudent to handle this compound as a hazardous waste.

  • Toxicity: Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[2][4][13]

  • Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing agents.[13]

Step 2: Segregation and Collection

  • Waste Container: Use a designated, properly labeled, and sealed container for collecting the waste. The container must be made of a material compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "this compound". The accumulation start date must also be recorded.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 3: Storage

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][12]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Arrange for Licensed Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Manifest: A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[9][11] This "cradle-to-grave" system is a key component of RCRA.[6]

Step 5: Decontamination

  • Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][4] Collect the contaminated absorbent into a sealed container for disposal as hazardous waste.

  • Equipment: Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical using an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Disposal Required B Don Appropriate PPE A->B C Classify Waste: Handle as Hazardous B->C D Segregate and Collect in Labeled, Sealed Container C->D E Store in Designated Secure Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Prepare for Pickup with Completed Waste Manifest F->G H Decontaminate Work Area and Equipment G->H I End: Proper Disposal Complete H->I

Caption: Disposal Workflow Diagram

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.

References

Personal protective equipment for handling 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar piperidine derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Standard
Eye/Face Protection Safety goggles with side protection. A face shield should be worn when there is a risk of splashing.EN 166 (EU) or NIOSH (US) approved
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat or chemical-protective suit should be worn.EN 374
Respiratory Protection In case of inadequate ventilation or risk of aerosol formation, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors. For firefighting, a self-contained breathing apparatus (SCBA) is required.[1][2][3]29 CFR 1910.134 or European Standard EN 149
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in case of accidental exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling and Storage Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Safe Handling Practices : Avoid direct contact with the substance. Do not breathe dust, vapor, mist, or gas.[1] Use spark-proof tools and take precautionary measures against static discharge.[1] Do not eat, drink, or smoke in the handling area.[2][6]

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4] Keep the container tightly closed when not in use.[1][3]

Spill Management and Disposal Plan
  • Spill Containment : In case of a spill, immediately evacuate the area. Remove all sources of ignition.[1] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][7]

  • Cleanup : Use a spark-proof tool to collect the absorbed material and place it in a suitable, labeled container for disposal.[1] Do not flush the chemical into sewers or waterways.[1][2]

  • Disposal : Dispose of the waste material in accordance with all applicable local, regional, and national regulations.[4][8] It is recommended to consult with a licensed professional waste disposal service.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Emergency Phase A Receipt of Chemical B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Work in Chemical Fume Hood C->D E Conduct Experiment D->E F Store Chemical Appropriately E->F G Segregate Waste E->G I Emergency Spill/Exposure Protocol E->I F->C For subsequent use H Dispose via Approved Vendor G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.